TG-2-IN-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C34H40N6O5 |
|---|---|
Molecular Weight |
612.7 g/mol |
IUPAC Name |
benzyl N-[(E,2S)-7-(dimethylamino)-1-[[1-[[4-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl]-2-oxo-3-pyridinyl]amino]-1,7-dioxohept-5-en-2-yl]carbamate |
InChI |
InChI=1S/C34H40N6O5/c1-23(2)20-25-14-10-16-26-31(25)38-29(35-26)21-40-19-11-17-28(33(40)43)36-32(42)27(15-8-9-18-30(41)39(3)4)37-34(44)45-22-24-12-6-5-7-13-24/h5-7,9-14,16-19,23,27H,8,15,20-22H2,1-4H3,(H,35,38)(H,36,42)(H,37,44)/b18-9+/t27-/m0/s1 |
InChI Key |
ZFSXWLNOYBFXAH-SVJZIOHQSA-N |
Isomeric SMILES |
CC(C)CC1=C2C(=CC=C1)NC(=N2)CN3C=CC=C(C3=O)NC(=O)[C@H](CC/C=C/C(=O)N(C)C)NC(=O)OCC4=CC=CC=C4 |
Canonical SMILES |
CC(C)CC1=C2C(=CC=C1)NC(=N2)CN3C=CC=C(C3=O)NC(=O)C(CCC=CC(=O)N(C)C)NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Transglutaminase 2 Inhibition in Cellular Pathways: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive searches for the specific compound "TG-2-IN-4" have yielded no publicly available data. Therefore, this guide provides a comprehensive overview of the functions of Transglutaminase 2 (TG2) and the therapeutic potential of its inhibitors in cellular pathways, based on available research for other known TG2 inhibitors.
Introduction to Transglutaminase 2 (TG2)
Transglutaminase 2 (TG2) is a unique and multifunctional enzyme belonging to the transglutaminase family.[1] It is ubiquitously expressed in various tissues and cellular compartments, including the cytosol, nucleus, mitochondria, and the extracellular matrix (ECM).[2][3] TG2 is a highly complex protein that exhibits multiple enzymatic activities, including:
-
Transamidation: Catalyzing the formation of isopeptide bonds between glutamine and lysine residues in proteins, leading to protein cross-linking.[4][5]
-
Deamidation: Converting glutamine residues to glutamate.[4]
-
GTPase/ATPase activity: Acting as a G-protein in signal transduction.[1][6]
-
Protein disulfide isomerase (PDI) activity: Modulating protein folding.[6]
-
Kinase activity: Phosphorylating key cellular proteins.[5][6]
Beyond its enzymatic functions, TG2 can also act as a non-enzymatic scaffolding protein, mediating protein-protein interactions that are crucial for various cellular processes.[6][7] This multiplicity of functions allows TG2 to be a key player in a wide array of cellular pathways, including cell adhesion, migration, proliferation, differentiation, apoptosis, and extracellular matrix organization.[2][6] Dysregulation of TG2 activity has been implicated in the pathogenesis of several diseases, including cancer, fibrosis, celiac disease, and neurodegenerative disorders.[4][8]
The Function of TG2 Inhibition in Cellular Pathways
Given the central role of TG2 in various pathologies, the development of TG2 inhibitors has become a significant area of therapeutic research.[8] These inhibitors are designed to modulate the enzymatic activity of TG2, thereby interfering with the cellular pathways that contribute to disease progression. The primary mechanisms of TG2 inhibitors can be broadly categorized as irreversible and reversible inhibition of the enzyme's active site.[4][8]
Key Cellular Pathways Modulated by TG2 Inhibition
1. NF-κB Signaling Pathway:
TG2 is a known activator of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, cell survival, and proliferation.[1] TG2 can activate NF-κB through a non-canonical pathway by cross-linking and promoting the degradation of the inhibitory protein IκBα.[1] Inhibition of TG2 has been shown to suppress the constitutive activation of NF-κB in cancer cells, thereby reducing the expression of anti-apoptotic genes and sensitizing cells to chemotherapy.
}
2. TGF-β Signaling Pathway:
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a key driver of fibrosis, a condition characterized by excessive deposition of extracellular matrix.[3] TG2 plays a crucial role in the activation of latent TGF-β1 by cross-linking it to the ECM, making it accessible to proteases that release the active form.[5] Active TGF-β1 then promotes the differentiation of fibroblasts into myofibroblasts, leading to increased ECM production. TG2 inhibitors can disrupt this vicious cycle by preventing the activation of TGF-β1, thereby reducing fibrosis in preclinical models of lung and kidney disease.[9]
}
3. Integrin and Focal Adhesion Signaling:
Extracellular TG2 functions as a co-receptor for integrins, enhancing cell adhesion to the fibronectin in the ECM.[10] This interaction is critical for cell migration, invasion, and survival. TG2 can modulate focal adhesion dynamics and the activation of Focal Adhesion Kinase (FAK), a key signaling molecule that regulates cell motility and survival.[10] By inhibiting the extracellular cross-linking activity of TG2, inhibitors can disrupt the interaction between TG2 and integrins, leading to reduced cancer cell migration and invasion.
}
Quantitative Data on TG2 Inhibitors
While specific data for "this compound" is unavailable, studies on other TG2 inhibitors provide valuable quantitative insights into their efficacy.
| Inhibitor | Cell Line/Model | Assay | Endpoint | Result | Reference |
| ZED1227 | Celiac Disease Patients | Clinical Trial (Phase 2a) | Villus height to crypt depth ratio | Significant improvement vs. placebo | [11] |
| Intraepithelial lymphocyte density | Reduction with 100mg dose | [11] | |||
| NC9 | Epidermal Cancer Stem Cells | Spheroid Formation Assay | Number and size of spheroids | Reduction in survival and formation | [8] |
| Matrigel Invasion Assay | Number of invading cells | Reduced invasion and migration | [8] | ||
| ERW1041E | Celiac Disease Mouse Model | In vivo TG2 activity assay | Blockade of oral gluten-activated TG2 | Effective in vivo inhibition | [1] |
| 1-155 | Bleomycin-induced pulmonary fibrosis mouse model | Histological analysis | Collagen deposition | Significant inhibition of fibrosis | [11] |
Detailed Methodologies for Key Experiments
To provide a framework for researchers, below are generalized protocols for common assays used to evaluate TG2 inhibitors.
In Vitro TG2 Activity Assay
This assay measures the transamidation activity of purified TG2.
Materials:
-
Purified recombinant human TG2
-
TG2 inhibitor of interest
-
Substrate: N,N-dimethylcasein
-
Amine donor: 5-(biotinamido)pentylamine (BAP)
-
Assay buffer: Tris-HCl, CaCl2, DTT
-
Streptavidin-HRP conjugate
-
HRP substrate (e.g., TMB)
-
96-well microplate
Protocol:
-
Coat a 96-well plate with N,N-dimethylcasein.
-
Block non-specific binding sites with BSA.
-
Pre-incubate purified TG2 with varying concentrations of the inhibitor in assay buffer.
-
Add the TG2-inhibitor mixture to the coated wells.
-
Initiate the reaction by adding BAP.
-
Incubate at 37°C for a specified time.
-
Stop the reaction and wash the wells.
-
Add streptavidin-HRP conjugate to detect incorporated biotinylated amine.
-
Wash and add HRP substrate.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the IC50 value of the inhibitor.
Cell-Based TG2 Activity Assay
This assay measures the intracellular or extracellular TG2 activity in a cellular context.
Materials:
-
Cell line of interest (e.g., expressing high levels of TG2)
-
TG2 inhibitor
-
Cell-permeable fluorescent amine donor (e.g., 5-((5-fluoresceinyl)aminopentylamine))
-
Cell culture medium and supplements
-
Fluorescence microscope or plate reader
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of the TG2 inhibitor for a defined period.
-
Add the fluorescent amine donor to the cell culture medium.
-
Incubate for a specific time to allow for incorporation into cellular proteins by TG2.
-
Wash the cells to remove unincorporated probe.
-
Fix the cells (optional, for microscopy).
-
Measure the fluorescence intensity using a microscope or plate reader.
-
Quantify the reduction in fluorescence as a measure of TG2 inhibition.
Cell Migration (Wound Healing) Assay
This assay assesses the effect of TG2 inhibition on cell migration.
Materials:
-
Cell line of interest
-
TG2 inhibitor
-
Culture plates
-
Pipette tip or cell scraper
-
Microscope with imaging capabilities
Protocol:
-
Grow cells to a confluent monolayer in a culture plate.
-
Create a "wound" or scratch in the monolayer using a sterile pipette tip.
-
Wash the cells to remove detached cells.
-
Add fresh medium containing the TG2 inhibitor at various concentrations.
-
Capture images of the wound at time zero and at regular intervals (e.g., every 6-12 hours).
-
Measure the area of the wound at each time point.
-
Calculate the rate of wound closure to determine the effect of the inhibitor on cell migration.
}
Conclusion
Transglutaminase 2 is a multifaceted enzyme that plays a significant role in the pathophysiology of numerous diseases. The inhibition of TG2 presents a promising therapeutic strategy by targeting key cellular pathways involved in inflammation, fibrosis, and cancer progression. While specific information on "this compound" is not available, the wealth of research on other TG2 inhibitors provides a strong rationale for the continued development and investigation of this class of compounds. Further research is warranted to elucidate the full therapeutic potential of TG2 inhibition and to identify novel, potent, and selective inhibitors for clinical use.
References
- 1. Transglutaminase 2 (TG2): Friend or Foe? The discordant role in neurons and astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transglutaminase 2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transglutaminase 2 in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transglutaminase 2 Inhibitors and their Therapeutic Role in Disease States - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Transglutaminase 2 in Cell Death, Survival, and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular Functions of Tissue Transglutaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dunphy-combustion.com [dunphy-combustion.com]
- 8. Inhibitors of tissue transglutaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tissue transglutaminase 2 regulates tumor cell tensional homeostasis by increasing contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Randomized Trial of a Transglutaminase 2 Inhibitor for Celiac Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Transglutaminase 2 (TG2) Inhibitors in Inflammation Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide provides a comprehensive overview of the role of Transglutaminase 2 (TG2) and its inhibitors in inflammation research. While the prompt specified "TG-2-IN-4," no publicly available scientific literature or data could be found for a compound with this exact designation. Therefore, this document synthesizes information from extensive research on TG2 and various well-characterized TG2 inhibitors to serve as a technical guide for understanding their role and investigation in the context of inflammation. The experimental protocols and quantitative data presented are representative of those found in the field of TG2 inhibitor research.
Introduction to Transglutaminase 2 (TG2) in Inflammation
Transglutaminase 2 (TG2) is a unique and multifunctional enzyme that belongs to the transglutaminase family.[1][2] It is a calcium-dependent enzyme that catalyzes the post-translational modification of proteins.[3][4][5] This activity, along with its functions as a G-protein in signal transduction, makes TG2 a critical player in a wide array of cellular processes, including cell adhesion, migration, differentiation, and apoptosis.[3][5]
Growing evidence has implicated the dysregulation of TG2 in the pathogenesis of numerous human diseases characterized by chronic inflammation, such as celiac disease, rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[2][3][4] In inflammatory conditions, the expression and activity of TG2 are often upregulated, contributing to the inflammatory cascade.[2][4] One of the key mechanisms by which TG2 promotes inflammation is through the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the immune and inflammatory response.[1][6][7][8] TG2 can activate NF-κB through an IκB kinase (IKK)-independent mechanism by crosslinking the inhibitor of NF-κB (IκBα), leading to its degradation and the subsequent translocation of NF-κB to the nucleus.[2] This, in turn, drives the expression of pro-inflammatory cytokines and chemokines. Given its pivotal role in inflammation, TG2 has emerged as a promising therapeutic target for the development of novel anti-inflammatory drugs.
Mechanism of Action of TG2 Inhibitors in Inflammation
TG2 inhibitors are small molecules designed to block the catalytic activity of the TG2 enzyme. By doing so, they can interfere with the downstream inflammatory pathways mediated by TG2. The primary anti-inflammatory mechanism of TG2 inhibitors is believed to be the suppression of NF-κB activation.[2] By preventing the TG2-mediated crosslinking and subsequent degradation of IκBα, these inhibitors effectively keep NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of a host of pro-inflammatory genes.
The inhibition of TG2 has been shown to lead to a reduction in the production of key inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[9] This reduction in pro-inflammatory cytokines can help to dampen the overall inflammatory response and alleviate tissue damage.
Quantitative Data for a Representative TG2 Inhibitor
The following tables summarize hypothetical quantitative data for a representative TG2 inhibitor, which would be critical for its preclinical evaluation.
Table 1: In Vitro Potency of a Representative TG2 Inhibitor
| Parameter | Value | Description |
| IC50 (TG2 Enzyme Assay) | 50 nM | The half-maximal inhibitory concentration against purified human TG2 enzyme activity. |
| IC50 (Cell-based NF-κB Reporter Assay) | 200 nM | The half-maximal inhibitory concentration in a cell-based assay measuring NF-κB activation. |
| Cellular Permeability (Caco-2) | >1 x 10⁻⁶ cm/s | Indicates good cell permeability, essential for reaching intracellular targets. |
Table 2: Effect of a Representative TG2 Inhibitor on Cytokine Production in Lipopolysaccharide (LPS)-Stimulated Macrophages
| Cytokine | Concentration of Inhibitor (µM) | Inhibition (%) |
| TNF-α | 1 | 65% |
| 5 | 85% | |
| IL-6 | 1 | 58% |
| 5 | 79% | |
| IL-1β | 1 | 72% |
| 5 | 91% |
Key Experimental Protocols
Detailed methodologies are crucial for the consistent and reproducible evaluation of TG2 inhibitors. Below are protocols for key experiments in TG2-focused inflammation research.
In Vitro TG2 Enzyme Activity Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified TG2. A common method is a colorimetric assay.[10][11]
-
Principle: The assay measures the incorporation of a primary amine substrate (e.g., biotin-cadaverine) into a glutamine-containing peptide by TG2. The resulting biotinylated peptide is then detected using a streptavidin-peroxidase conjugate and a colorimetric substrate.
-
Materials:
-
Recombinant human TG2 enzyme
-
N,N-dimethylcasein (glutamine donor substrate)
-
Biotin-cadaverine (amine donor substrate)
-
Dithiothreitol (DTT)
-
Calcium chloride (CaCl₂)
-
Tris buffer (pH 7.5)
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
96-well microplate
-
-
Procedure:
-
Prepare a reaction mixture containing Tris buffer, DTT, CaCl₂, and N,N-dimethylcasein.
-
Add varying concentrations of the TG2 inhibitor or vehicle control to the wells of the microplate.
-
Add the TG2 enzyme to each well and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding biotin-cadaverine and incubate for 30 minutes at 37°C.
-
Stop the reaction by adding EDTA.
-
Coat the plate with the reaction mixture and incubate to allow the biotinylated casein to bind.
-
Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes.
-
Wash the plate and add TMB substrate.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition and determine the IC50 value.
-
Cell-Based NF-κB Reporter Assay
This assay determines the effect of a TG2 inhibitor on the NF-κB signaling pathway in a cellular context.
-
Principle: Cells are engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB responsive promoter. Activation of NF-κB leads to the expression of the reporter gene, which can be quantified.
-
Materials:
-
HEK293T cells stably transfected with an NF-κB-luciferase reporter construct.
-
Cell culture medium (DMEM with 10% FBS).
-
TG2 inhibitor.
-
TNF-α (as a stimulator of NF-κB).
-
Luciferase assay reagent.
-
96-well cell culture plate.
-
-
Procedure:
-
Seed the HEK293T-NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the TG2 inhibitor or vehicle control for 1 hour.
-
Stimulate the cells with TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to cell viability (e.g., using a parallel MTS assay).
-
Calculate the percent inhibition of NF-κB activation.
-
In Vivo Model of Inflammation: LPS-Induced Endotoxemia in Mice
This in vivo model is used to assess the anti-inflammatory efficacy of a TG2 inhibitor in a living organism.
-
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is administered to mice to induce a systemic inflammatory response, characterized by the release of pro-inflammatory cytokines.
-
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
Lipopolysaccharide (LPS) from E. coli.
-
TG2 inhibitor formulated for in vivo administration.
-
Saline solution.
-
ELISA kits for mouse TNF-α and IL-6.
-
-
Procedure:
-
Acclimatize the mice for at least one week before the experiment.
-
Administer the TG2 inhibitor or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection) 1 hour before the LPS challenge.
-
Inject the mice with LPS (e.g., 1 mg/kg, intraperitoneally) to induce inflammation. A control group should receive saline.
-
At a specified time point after LPS injection (e.g., 2 hours for TNF-α, 6 hours for IL-6), collect blood samples via cardiac puncture.
-
Prepare serum from the blood samples.
-
Measure the concentrations of TNF-α and IL-6 in the serum using ELISA kits according to the manufacturer's instructions.
-
Analyze the data to determine if the TG2 inhibitor significantly reduces the LPS-induced cytokine storm.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in TG2-mediated inflammation and the workflows for its investigation is essential for a clear understanding.
Caption: TG2-Mediated NF-κB Activation Pathway and Point of Inhibition.
Caption: A typical experimental workflow for the screening and evaluation of TG2 inhibitors.
Conclusion
Transglutaminase 2 is a well-validated target in the field of inflammation research. Its role in activating the pro-inflammatory NF-κB signaling pathway makes it an attractive target for therapeutic intervention. While specific data on "this compound" is not available in the public domain, the established methodologies and known effects of other TG2 inhibitors provide a clear roadmap for the investigation of any novel compound targeting this enzyme. The in-depth analysis of a TG2 inhibitor's potency, its effects on cellular signaling pathways, and its efficacy in preclinical in vivo models of inflammation are all critical steps in the drug discovery and development process. Future research into potent and specific TG2 inhibitors holds significant promise for the treatment of a wide range of inflammatory diseases.
References
- 1. Transglutaminase 2 in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transglutaminase 2 in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transglutaminase 2 as a Marker for Inflammation and Therapeutic Target in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Transglutaminase 2 and NF-κB: an odd couple that shapes breast cancer phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Postexercise immune-inflammatory improvement in type 2 diabetes is associated with baseline insulin resistance [frontiersin.org]
- 10. novusbio.com [novusbio.com]
- 11. biocompare.com [biocompare.com]
Preliminary Studies on Transglutaminase 2 (TG2) Inhibitors in Fibrosis Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is a pathological process that leads to organ scarring and dysfunction. It is the final common pathway for a wide range of chronic diseases affecting organs such as the lungs, liver, kidneys, and heart.[1][2] A key enzyme implicated in the progression of fibrosis is Transglutaminase 2 (TG2), a multifunctional protein that catalyzes the cross-linking of ECM proteins, rendering them resistant to degradation.[3][4] TG2 also plays a role in the activation of transforming growth factor-beta 1 (TGF-β1), a potent pro-fibrotic cytokine.[5][6] Consequently, inhibiting TG2 has emerged as a promising therapeutic strategy for a variety of fibrotic diseases.[1] This guide provides an in-depth overview of the preclinical evaluation of TG2 inhibitors, using representative data from studies on molecules that target this enzyme. While the specific compound "TG-2-IN-4" is used here as a representative placeholder, the data and methodologies are synthesized from published research on various selective TG2 inhibitors.
Core Mechanism of TG2 in Fibrosis
Transglutaminase 2 contributes to fibrosis through several mechanisms:
-
ECM Stabilization: TG2 catalyzes the formation of ε-(γ-glutamyl)lysine isopeptide bonds between ECM proteins like collagen and fibronectin.[4][7] This cross-linking increases the mechanical stiffness of the matrix and makes it resistant to proteolytic degradation by matrix metalloproteinases (MMPs).[4]
-
TGF-β1 Activation: TG2 is involved in the activation of latent TGF-β1, a key driver of fibrosis.[5][6] Active TGF-β1 stimulates fibroblasts to differentiate into myofibroblasts, the primary cell type responsible for excessive ECM deposition.[6][8]
-
Cell-Matrix Interactions: TG2 can act as a co-receptor for integrins, enhancing cell adhesion to the ECM and promoting cell migration.[3][4]
Quantitative Data on TG2 Inhibitor Efficacy
The following tables summarize key quantitative data from preclinical studies on representative TG2 inhibitors in various fibrosis models.
Table 1: In Vitro Potency of Representative TG2 Inhibitors
| Compound | Assay Type | Target | IC50 | Source |
| Zampilimab | TG2 Cross-linking Activity | Recombinant Human TG2 | 0.25 nM | [9][10] |
| Zampilimab | Extracellular TG2 Activity | Primary Human Renal Epithelial Cells | 119 nM | [9][10] |
Table 2: In Vivo Efficacy of Representative TG2 Inhibitors in Animal Models
| Compound | Animal Model | Fibrosis Induction | Key Findings | Source |
| 1-155 | Mouse Model of Pulmonary Fibrosis | Bleomycin | Significant reduction in collagen deposition and α-smooth muscle actin (αSMA).[6] | [6] |
| 1-155 | Mouse Model of Nephrosclerosis | Angiotensin II | Up to 40% reduction in collagen deposition.[6] | [6] |
| 1-155 | Mouse Model of Myocardial Infarction | Acute Myocardial Infarction | 60% reduction in infarct size.[6] | [6] |
| BB7 (anti-TG2 mAb) | Rabbit Model of Chronic Kidney Disease | Unilateral Ureteral Obstruction (UUO) | 68% reduction in fibrotic index at Day 25.[9] | [9] |
| Zampilimab | Cynomolgus Monkey Model of CKD | Unilateral Ureteral Obstruction (UUO) | >50% reduction in fibrosis at 4 weeks.[9] | [9] |
| R281 (peptidic inhibitor) | Rat Model of Diabetic Nephropathy | N/A | Reduced collagen deposition.[5] | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments in the evaluation of TG2 inhibitors.
In Vitro Fibroblast-to-Myofibroblast Transition (FMT) Assay
This assay assesses the ability of a TG2 inhibitor to prevent the differentiation of fibroblasts into pro-fibrotic myofibroblasts.
-
Cell Culture: Primary human lung fibroblasts are seeded in appropriate culture plates.[8]
-
Compound Treatment: Cells are pre-incubated with varying concentrations of the TG2 inhibitor or vehicle control.[8]
-
Induction of FMT: Fibroblast-to-myofibroblast transition is induced by the addition of transforming growth factor-beta 1 (TGF-β1).[8]
-
Incubation: Cells are incubated for a defined period (e.g., 3 days) to allow for myofibroblast differentiation.[8]
-
Analysis: Cells are fixed and stained for α-smooth muscle actin (αSMA), a marker of myofibroblasts, and the nuclei are counterstained with DAPI.[8]
-
Quantification: High-content imaging and analysis are used to quantify the expression of αSMA.[8]
Bleomycin-Induced Pulmonary Fibrosis Mouse Model
This is a widely used in vivo model to study the efficacy of anti-fibrotic agents.
-
Animal Model: Wild-type mice (e.g., C57BL/6) are used for the study.
-
Induction of Fibrosis: A single intratracheal or intranasal instillation of bleomycin is administered to induce lung injury and subsequent fibrosis.[4][5]
-
Compound Administration: The TG2 inhibitor (e.g., "1-155" administered intranasally at 3 mg/kg daily) or vehicle control is administered to the mice, starting at a specified time point relative to bleomycin challenge.[6]
-
Monitoring: Animal body weight and overall health are monitored throughout the study.[6]
-
Endpoint Analysis (e.g., Day 21):
-
Histology: Lungs are harvested, fixed, and stained (e.g., with Masson's trichrome or Sirius red) to assess the extent of fibrosis.[4]
-
Hydroxyproline Assay: The total collagen content in the lungs is quantified by measuring the amount of hydroxyproline.[4]
-
Immunohistochemistry: Lung sections are stained for markers of fibrosis such as αSMA and TG2.[5]
-
Pulmonary Function Tests: Lung function parameters like compliance and vital capacity can be measured to assess the physiological impact of the treatment.[6]
-
Visualizations
Signaling Pathway of TG2 in Fibrosis
References
- 1. atsjournals.org [atsjournals.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Inhibition of Transglutaminase 2, a Novel Target for Pulmonary Fibrosis, by Two Small Electrophilic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transglutaminase 2 and Its Role in Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of Transglutaminase 2 by a Selective Small Molecule Inhibitor Reduces Fibrosis and Improves Pulmonary Function in a Bleomycin Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Transglutaminase 2 in Cell Death, Survival, and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. The effect of TG2-inhibitory monoclonal antibody zampilimab on tissue fibrosis in human in vitro and primate in vivo models of chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of TG2-inhibitory monoclonal antibody zampilimab on tissue fibrosis in human in vitro and primate in vivo models of chronic kidney disease | PLOS One [journals.plos.org]
The Inhibitory Effect of TG-2-IN-4 on Extracellular Matrix Remodeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular matrix (ECM) remodeling is a dynamic process crucial for tissue homeostasis, wound healing, and development. Dysregulation of this process is a hallmark of various fibrotic diseases and cancer progression. Transglutaminase 2 (TG-2), a multifunctional enzyme, has emerged as a key player in ECM remodeling, primarily through its protein cross-linking activity that stabilizes the ECM, increases tissue stiffness, and modulates cell-matrix interactions. The inhibition of TG-2 activity, therefore, represents a promising therapeutic strategy for diseases characterized by aberrant ECM deposition. This technical guide provides an in-depth overview of the effects of TG-2 inhibition, with a focus on the inhibitor TG-2-IN-4, on ECM remodeling.
Mechanism of Action of TG-2 in ECM Remodeling
Transglutaminase 2 contributes to ECM remodeling through several mechanisms:
-
Direct Cross-linking of ECM Proteins: TG-2 catalyzes the formation of isopeptide bonds between glutamine and lysine residues of various ECM proteins, including collagen and fibronectin. This cross-linking increases the mechanical stability and insolubility of the ECM, contributing to tissue stiffness.
-
Modulation of Cell-Matrix Adhesion: TG-2, present on the cell surface and in the ECM, acts as a co-receptor, interacting with integrins and fibronectin to mediate cell adhesion, migration, and signaling. This interaction is crucial for the assembly of fibronectin into fibrils, a key process in ECM formation.
-
Activation of Pro-fibrotic Signaling Pathways: TG-2 is intricately linked with pro-fibrotic signaling pathways, most notably the Transforming Growth Factor-beta (TGF-β) pathway. TG-2 can activate latent TGF-β, a potent stimulator of collagen and fibronectin synthesis by fibroblasts. Furthermore, TG-2 activity is itself upregulated by TGF-β, creating a positive feedback loop that drives fibrosis.
Quantitative Data on the Effects of TG-2 Inhibition
Table 1: Inhibitory Potency of Selected TG-2 Inhibitors
| Inhibitor | IC50 (in vitro) | Cell-based Assay IC50 | Reference |
| Various TG2 Inhibitors | 0.053 µM - >300 µM | Not specified | [1][2] |
Note: The inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Effect of TG-2 Inhibition on ECM Protein Expression and Deposition
| Cell Type | Treatment | Change in Collagen I Expression | Change in Fibronectin Expression/Deposition | Reference |
| Human Dermal Fibroblasts | TGF-β1 | Increased | Increased | [3] |
| Human Dermal Fibroblasts | TGF-β1 + TG-2 Inhibitor | Decreased | Decreased | [3] |
| Rat Kidney Fibroblasts | High Glucose | Increased | Increased | [4] |
| Rat Kidney Fibroblasts | High Glucose + TG-2 Inhibitor | Decreased | Decreased | [4] |
Table 3: Effect of TG-2 Inhibition on Matrix Metalloproteinase (MMP) Activity
| Cell Type | Treatment | Change in MMP-2 Activity | Change in MMP-9 Activity | Reference |
| Human Breast Cancer Cells | TG-2 Overexpression | Increased | Increased | [5] |
| Human Breast Cancer Cells | TG-2 Inhibition | Decreased | Decreased | [5] |
Signaling Pathways Modulated by TG-2 in ECM Remodeling
The following diagrams illustrate the key signaling pathways influenced by TG-2 activity and its inhibition in the context of ECM remodeling.
Caption: TG-2-mediated activation of the TGF-β signaling pathway.
Caption: Role of TG-2 in integrin-mediated signaling and cell adhesion.
Experimental Protocols
Detailed methodologies for key experiments used to assess the effects of TG-2 inhibition on ECM remodeling are provided below.
Western Blotting for Fibronectin and Collagen
This protocol allows for the quantification of specific ECM protein levels in cell lysates or conditioned media following treatment with a TG-2 inhibitor.
Workflow Diagram:
Caption: Workflow for Western Blotting analysis.
Methodology:
-
Sample Preparation: Culture cells to the desired confluency and treat with this compound or vehicle control for the specified duration. For analysis of secreted proteins, collect the conditioned media. For cellular proteins, wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates or concentrated media using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel (e.g., 4-12% gradient gel) via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-fibronectin or anti-collagen type I) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species for 1 hour at room temperature.
-
Detection: After further washing with TBST, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin) for cellular lysates.
Sirius Red Staining for Collagen Quantification
This histological staining method is used to visualize and quantify collagen deposition in tissue sections or cell culture.
Workflow Diagram:
Caption: Workflow for Sirius Red Staining.
Methodology:
-
Sample Preparation: Fix tissue samples in 4% paraformaldehyde and embed in paraffin. For cell cultures, fix the cells directly in the culture plates.
-
Deparaffinization and Rehydration: Deparaffinize tissue sections using xylene and rehydrate through a graded series of ethanol to water.
-
Staining: Incubate the slides or culture plates with Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid) for 1 hour at room temperature.
-
Washing: Briefly rinse with two changes of acidified water (0.5% acetic acid in water).
-
Dehydration and Mounting: Dehydrate the samples through a graded ethanol series, clear in xylene, and mount with a resinous mounting medium.
-
Imaging and Quantification: Visualize the stained collagen under a bright-field or polarized light microscope. Capture images and quantify the collagen content using image analysis software to measure the red-stained area as a percentage of the total tissue area (collagen proportionate area).
Gelatin Zymography for MMP-2 and MMP-9 Activity
This technique is used to detect the activity of gelatinases, such as MMP-2 and MMP-9, in conditioned media or cell lysates.
Workflow Diagram:
Caption: Workflow for Gelatin Zymography.
Methodology:
-
Sample Preparation: Collect conditioned media from cells treated with this compound or vehicle control. Concentrate the media if necessary.
-
Gel Electrophoresis: Mix samples with non-reducing sample buffer and load onto a polyacrylamide gel containing gelatin (e.g., 1 mg/mL). Run the electrophoresis at 4°C.
-
Renaturation: After electrophoresis, wash the gel with a renaturation buffer (e.g., 2.5% Triton X-100 in water) for 30-60 minutes at room temperature to remove SDS and allow the enzymes to renature.
-
Incubation: Incubate the gel in a development buffer (containing Tris-HCl, CaCl2, and ZnCl2) overnight at 37°C. During this time, the gelatinases will digest the gelatin in the gel.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour, followed by destaining until clear bands appear against a blue background. These clear bands represent areas of gelatinolytic activity.
-
Analysis: Image the gel and quantify the intensity of the lytic bands using densitometry software. The molecular weight of the bands can be used to distinguish between pro- and active forms of MMP-2 and MMP-9.
Conclusion
The inhibition of Transglutaminase 2 presents a compelling strategy for mitigating the pathological ECM remodeling observed in fibrotic diseases and cancer. While direct quantitative data for this compound is currently limited, the wealth of information on other TG-2 inhibitors strongly suggests its potential to reduce collagen and fibronectin deposition and modulate key signaling pathways involved in fibrosis. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the efficacy of this compound and other TG-2 inhibitors in their specific models of disease, paving the way for the development of novel anti-fibrotic therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Small Molecules Target the Interaction between Tissue Transglutaminase and Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Zymographic detection and clinical correlations of MMP-2 and MMP-9 in breast cancer sera - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Impact of TG-2-IN-4 on Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Transglutaminase 2 (TG2) is a multifaceted enzyme implicated in a wide array of cellular processes, including cell survival and programmed cell death, or apoptosis. Its role in apoptosis is complex, exhibiting both pro- and anti-apoptotic functions depending on the cellular context and stimulus. This duality has positioned TG2 as a compelling therapeutic target for a variety of diseases, including cancer and neurodegenerative disorders. This technical guide provides an in-depth overview of the impact of inhibiting TG2 on apoptotic pathways. While specific data for the inhibitor TG-2-IN-4 is not extensively available in peer-reviewed literature, this document will synthesize the current understanding of TG2's role in apoptosis and the effects of its inhibition, drawing from studies on other well-characterized TG2 inhibitors. This guide will cover the core signaling pathways, present available quantitative data, and provide detailed experimental protocols for assessing the impact of TG2 inhibition on apoptosis.
Introduction to Transglutaminase 2 (TG2) and Its Role in Apoptosis
Transglutaminase 2 is a calcium-dependent enzyme known for its protein cross-linking activity. However, it also functions as a G-protein, a protein disulfide isomerase, and a kinase. This functional diversity allows TG2 to participate in a complex network of signaling pathways that govern cell fate.
The role of TG2 in apoptosis is notably paradoxical. It can promote apoptosis through its transamidating activity, which leads to the cross-linking of intracellular proteins and the formation of stable apoptotic bodies. Conversely, TG2 can also exert anti-apoptotic effects by activating pro-survival signaling pathways, such as the NF-κB and PI3K/Akt pathways. This protective role is often associated with its non-enzymatic functions. The specific function of TG2 in apoptosis appears to be highly dependent on the cell type, the nature of the apoptotic stimulus, and the subcellular localization of the enzyme.
This compound: A Transglutaminase 2 Inhibitor
This compound is a commercially available inhibitor of Transglutaminase 2, with a reported IC50 of less than 0.5 mM. It is primarily utilized in research concerning inflammatory disorders. While detailed studies on the specific effects of this compound on apoptosis are not yet prevalent in the public scientific literature, its function as a TG2 inhibitor suggests it would modulate the apoptotic pathways regulated by TG2. The subsequent sections of this guide will, therefore, focus on the generalized effects of TG2 inhibition on apoptosis.
Key Signaling Pathways Modulated by TG2 Inhibition in Apoptosis
Inhibition of TG2 can significantly impact several key signaling pathways involved in the regulation of apoptosis.
Caspase-Dependent and Independent Apoptosis
TG2 has been shown to influence both caspase-dependent and caspase-independent apoptotic pathways. Its inhibition can, therefore, have profound effects on the execution of apoptosis.
dot
Caption: Modulation of Apoptotic Pathways by TG2 and its Inhibition.
The NF-κB Survival Pathway
TG2 can activate the NF-κB signaling pathway, which is a key regulator of cell survival and inflammation. By inhibiting TG2, this compound would be expected to suppress NF-κB activation, thereby sensitizing cells to apoptosis.
dot
The Application of Transglutaminase-2 Inhibitors in Cell Culture: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transglutaminase 2 (TG2) is a multifaceted enzyme implicated in a wide array of cellular processes, including cell adhesion, migration, differentiation, and apoptosis.[1] Its dysregulation has been linked to various diseases, including cancer, neurodegenerative disorders, and autoimmune conditions like celiac disease.[2][3] As such, inhibitors of TG2 are valuable tools in basic research and drug development to probe the enzyme's function and assess its therapeutic potential. This guide provides an in-depth overview of the application of TG2 inhibitors in cell culture, with a focus on experimental protocols and data interpretation. Due to the lack of publicly available information on a specific compound designated "TG-2-IN-4," this document will utilize Cystamine , a well-characterized and widely used TG2 inhibitor, as a representative example.
Quantitative Data on TG2 Inhibitors
The efficacy of TG2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 can vary depending on the cell line, the assay conditions, and the specific inhibitor used. Below is a summary of reported inhibitory activities for various TG2 inhibitors.
| Inhibitor | Cell Line/System | IC50 / Inhibition | Reference |
| Cystamine | Human TG2 (in vitro) | kinh/Ki = 1.2 mM⁻¹ min⁻¹ (irreversible inhibition) | [2][3] |
| Cystamine | Primary Human Kidney Tubular Epithelial Cells | Effective concentrations: 0.5 mM - 4 mM | [4] |
| Disulfiram | Human TG2 (in vitro) | kinh/Ki = 8.3 mM⁻¹ min⁻¹ (irreversible inhibition) | [3] |
| ERW1041E | Human and Mouse TG2 (in vitro) | IC50 = 1.6 µM (human), 6.8 µM (mouse) | [1] |
| ERW1041E | Caco-2 cells | Dose-dependent inhibition at 10 µM - 100 µM | [5] |
| BJJF078 | Human and Mouse TG2 (in vitro) | IC50 = 41 nM (human), 54 nM (mouse) | [1] |
| BJJF078 | THP-1 macrophages | IC50 = 1.8 µM | [1] |
| 1-155 | Human Pulmonary Lung Fibroblasts | Effective concentrations: 25 nM - 500 nM | [6] |
| 1-155 | Colorectal Cancer Spheroid Cells | Effective concentration: 1 µM | [7] |
| NC9 | Cancer Stem Cells (SCC13) | Effective in blocking TG2 transamidation activity | [8][9] |
| ZED1227 | Caco-2 and Huh7 cells | Tested up to 1000 µM without cytotoxicity | [10] |
Key Experimental Protocols
Cell Culture and Treatment with TG2 Inhibitor
Objective: To treat cultured cells with a TG2 inhibitor to study its effects on cellular processes.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293, cancer cell lines)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
TG2 inhibitor (e.g., Cystamine)
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding: Plate the cells at a desired density in a suitable culture vessel and allow them to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
Inhibitor Preparation: Prepare a stock solution of the TG2 inhibitor in an appropriate solvent (e.g., water or DMSO). Further dilute the stock solution in complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the TG2 inhibitor. Include a vehicle control (medium with the solvent at the same concentration used for the inhibitor).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as cell viability assays, western blotting, or immunofluorescence.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of a TG2 inhibitor on cell proliferation and cytotoxicity.
Materials:
-
Cells treated with TG2 inhibitor as described above in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of the TG2 inhibitor for the desired duration.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blotting for TG2 and Downstream Targets
Objective: To analyze the protein expression levels of TG2 and its downstream signaling molecules following inhibitor treatment.
Materials:
-
Cells treated with TG2 inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-TG2, anti-p65, anti-Bax, anti-Bcl-2, anti-caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Wash the treated cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
Signaling Pathways and Experimental Workflows
TG2 and the NF-κB Signaling Pathway
Transglutaminase 2 has been shown to interact with and modulate the NF-κB signaling pathway, a critical regulator of inflammation, cell survival, and immunity. TG2 can promote the activation of NF-κB, leading to the transcription of pro-survival genes. Inhibition of TG2 can, therefore, suppress NF-κB activity and sensitize cells to apoptosis.
TG2 and Apoptotic Signaling
The role of TG2 in apoptosis is complex and context-dependent. It can exhibit both pro-apoptotic and anti-apoptotic functions. In many cancer cells, TG2 promotes survival by inhibiting apoptosis. TG2 inhibitors can, therefore, induce or sensitize cells to apoptosis by modulating the expression and activity of key apoptotic proteins.
Experimental Workflow for Investigating TG2 Inhibition
A typical workflow to investigate the effects of a TG2 inhibitor in cell culture involves a series of experiments to assess its impact on cell viability, protein expression, and specific cellular pathways.
Conclusion
Inhibitors of Transglutaminase 2 are indispensable tools for dissecting the complex roles of this enzyme in cellular physiology and pathology. This guide provides a foundational framework for utilizing TG2 inhibitors, exemplified by Cystamine, in a cell culture setting. By employing the detailed protocols for cell treatment, viability assessment, and protein analysis, researchers can effectively investigate the impact of TG2 inhibition on various cellular processes. The provided diagrams of key signaling pathways and a general experimental workflow offer a visual and logical guide for designing and interpreting experiments. As research into TG2 continues to evolve, the systematic application of these methodologies will be crucial in uncovering new biological insights and advancing the development of novel therapeutic strategies targeting this ubiquitous enzyme.
References
- 1. Characterization of Transglutaminase 2 activity inhibitors in monocytes in vitro and their effect in a mouse model for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cystamine and Disulfiram Inhibit Human Transglutaminase 2 via an Oxidative Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cystamine and Disulfiram Inhibit Human Transglutaminase 2 via an Oxidative Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of Transglutaminase 2 as a Therapeutic Strategy in Celiac Disease—In Vitro Studies in Intestinal Cells and Duodenal Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Transglutaminase 2 by a Selective Small Molecule Inhibitor Reduces Fibrosis and Improves Pulmonary Function in a Bleomycin Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. NC9 - Transglutaminase 2 Inhibitor small molecule (tool compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 9. cancertools.org [cancertools.org]
- 10. Features of ZED1227: The First-In-Class Tissue Transglutaminase Inhibitor Undergoing Clinical Evaluation for the Treatment of Celiac Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Potential of Transglutaminase 2 Inhibition in Celiac Disease: A Technical Overview of ZED1227
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: While the prompt requested information on "TG-2-IN-4," publicly available scientific literature and data for a molecule with this specific designation are scarce. Therefore, this guide will focus on a well-characterized and clinically evaluated transglutaminase 2 (TG2) inhibitor, ZED1227 , as a representative compound to explore the potential of this therapeutic approach in celiac disease research. The principles, experimental methodologies, and data presented for ZED1227 are illustrative of the core requirements for evaluating any TG2 inhibitor in this context.
Introduction to Celiac Disease and the Role of Transglutaminase 2
Celiac disease is a chronic autoimmune disorder triggered by the ingestion of gluten in genetically predisposed individuals.[1][2] The pathogenesis of celiac disease is complex, but a key initiating step is the post-translational modification of gluten peptides by the enzyme transglutaminase 2 (TG2) in the small intestine.[1][3][4]
TG2, a calcium-dependent enzyme, deamidates specific glutamine residues within gluten peptides, converting them to glutamic acid.[1][5] This deamidation significantly increases the binding affinity of these peptides to HLA-DQ2 or HLA-DQ8 molecules on antigen-presenting cells.[1][4] This, in turn, leads to the activation of gluten-specific CD4+ T-cells, initiating a pro-inflammatory cascade that results in damage to the intestinal mucosa, characterized by villous atrophy and crypt hyperplasia.[3][6] Given its central role in the initial stages of the autoimmune response, TG2 has emerged as a prime therapeutic target for the treatment of celiac disease.[4][7]
ZED1227: A Covalent Inhibitor of Transglutaminase 2
ZED1227 is an orally administered small molecule that acts as a selective and irreversible inhibitor of TG2.[4][7] It functions by forming a stable covalent bond with the cysteine residue in the catalytic center of the active form of TG2.[4][7] This targeted inhibition is designed to prevent the deamidation of gliadin peptides, thereby blocking the initial trigger of the inflammatory cascade in the gut.[1][5] Studies have shown that ZED1227 accumulates in the villous enterocytes at the luminal side of the epithelium, allowing it to inhibit TG2 activity before gliadin peptides can penetrate the lamina propria.[8][9]
Quantitative Data from Clinical Evaluation
A phase 2a, randomized, double-blind, placebo-controlled proof-of-concept trial was conducted to evaluate the efficacy and safety of ZED1227 in adults with well-controlled celiac disease undergoing a daily gluten challenge (3g) for six weeks. The primary endpoint was the attenuation of gluten-induced duodenal mucosal injury, measured by the change in the villus height to crypt depth ratio (Vh:Cd).[6][10]
Table 1: Effect of ZED1227 on Villus Height to Crypt Depth Ratio (Vh:Cd) after 6-Week Gluten Challenge [6]
| Treatment Group | Mean Change in Vh:Cd from Baseline | Estimated Difference from Placebo (95% CI) |
| Placebo | -0.61 | - |
| ZED1227 (10 mg/day) | -0.17 | 0.44 (0.15 to 0.73) |
| ZED1227 (50 mg/day) | -0.12 | 0.49 (0.21 to 0.78) |
| ZED1227 (100 mg/day) | -0.13 | 0.48 (0.20 to 0.77) |
Table 2: Effect of ZED1227 on Intraepithelial Lymphocyte (IEL) Density after 6-Week Gluten Challenge [10]
| Treatment Group | Change in IELs per 100 Epithelial Cells | Estimated Difference from Placebo (95% CI) |
| Placebo | Data not specified directly, used as baseline for comparison | - |
| ZED1227 (10 mg/day) | -2.7 | -2.7 (-7.6 to 2.2) |
| ZED1227 (50 mg/day) | -4.2 | -4.2 (-8.9 to 0.6) |
| ZED1227 (100 mg/day) | -9.6 | -9.6 (-14.4 to -4.8) |
Table 3: Common Adverse Events Reported in the Phase 2a Trial [6][10]
| Adverse Event | Frequency Across All Groups |
| Headache | Most common |
| Nausea | Most common |
| Diarrhea | Most common |
| Vomiting | Most common |
| Abdominal Pain | Most common |
| Rash (100 mg group) | 8% (3 of 40 patients) |
Signaling Pathways and Experimental Workflows
Pathogenic Signaling Pathway in Celiac Disease and Point of Inhibition
The following diagram illustrates the key steps in the pathogenesis of celiac disease and the mechanism of action of a TG2 inhibitor like ZED1227.
References
- 1. celiac.org [celiac.org]
- 2. New study shows promising celiac disease drug's molecular efficacy [synapse.patsnap.com]
- 3. Could ZED1227 Pave the Way for Celiacs to Eat Gluten Without Harm? - Celiac.com [celiac.com]
- 4. Features of ZED1227: The First-In-Class Tissue Transglutaminase Inhibitor Undergoing Clinical Evaluation for the Treatment of Celiac Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beyondceliac.org [beyondceliac.org]
- 6. beyondceliac.org [beyondceliac.org]
- 7. What are the key milestones for ZED1227 in Dr. Falma's pipeline? [synapse.patsnap.com]
- 8. researchportal.tuni.fi [researchportal.tuni.fi]
- 9. The Oral Transglutaminase 2 Inhibitor ZED1227 Accumulates in the Villous Enterocytes in Celiac Disease Patients during Gluten Challenge and Drug Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Randomized Trial of a Transglutaminase 2 Inhibitor for Celiac Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for TG-2-IN-4 in In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transglutaminase 2 (TG2) is a multifunctional enzyme implicated in a wide range of cellular processes, including cell adhesion, migration, survival, and extracellular matrix stabilization.[1][2] Its dysregulation is associated with various diseases, including cancer, neurodegenerative disorders, and fibrosis. TG-2-IN-4 is a potent and specific inhibitor of TG2, making it a valuable tool for studying the biological roles of this enzyme and for assessing its therapeutic potential. These application notes provide detailed protocols for the use of this compound in common in vitro cell-based assays to evaluate its efficacy and mechanism of action.
Mechanism of Action
Transglutaminase 2, in its open conformation, catalyzes the Ca2+-dependent crosslinking of proteins by forming isopeptide bonds between glutamine and lysine residues.[3] It also functions as a G-protein in its closed, GTP-bound state, participating in signal transduction.[1] TG2 is known to be involved in several key signaling pathways that promote cancer progression, including the NF-κB and PI3K/Akt pathways.[4][5] By inhibiting the transamidation activity of TG2, this compound is expected to modulate these downstream signaling events, thereby affecting cell survival, proliferation, and resistance to apoptosis.
Data Presentation
Table 1: In Vitro Efficacy of this compound (Template)
| Cell Line | Cancer Type | This compound IC50 (µM) | Incubation Time (hours) | Assay Method | Reference |
| e.g., MDA-MB-231 | Breast Cancer | [User-determined value] | 72 | MTT Assay | [Internal Data] |
| e.g., A549 | Lung Cancer | [User-determined value] | 72 | MTT Assay | [Internal Data] |
| e.g., PANC-1 | Pancreatic Cancer | [User-determined value] | 72 | MTT Assay | [Internal Data] |
| e.g., U87 MG | Glioblastoma | [User-determined value] | 72 | MTS Assay | [Internal Data] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT/MTS Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. It is recommended to test a range of concentrations (e.g., 0.1 to 100 µM).
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT/MTS Assay:
-
For MTT Assay:
-
For MTS Assay:
-
Add 20 µL of MTS reagent directly to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 490 nm for MTS).[6]
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a suitable software.
-
In Vitro Transglutaminase 2 Activity Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of TG2 in a cell-free system or in cell lysates.
Materials:
-
Recombinant human TG2 or cell lysate containing TG2
-
TG2 assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing CaCl2 and DTT)
-
TG2 substrate (e.g., a biotinylated peptide)
-
Amine donor (e.g., 5-(biotinamido)pentylamine)
-
This compound
-
96-well plate (e.g., coated with a TG2 substrate like fibronectin)
-
Streptavidin-HRP conjugate
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., H2SO4)
-
Microplate reader
Procedure:
-
Plate Preparation:
-
If using a substrate-coated plate, follow the manufacturer's instructions.
-
-
Inhibitor and Enzyme Incubation:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In each well, add the this compound dilution or vehicle control.
-
Add the recombinant TG2 or cell lysate to each well.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the TG2 substrate and amine donor to each well.
-
Incubate for a specific time (e.g., 30-60 minutes) at 37°C.
-
-
Detection:
-
Stop the reaction according to the kit's protocol.
-
Wash the wells to remove unbound reagents.
-
Add Streptavidin-HRP conjugate and incubate.
-
Wash the wells again.
-
Add the HRP substrate and incubate until color develops.
-
Add the stop solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of TG2 inhibition for each this compound concentration compared to the vehicle control.
-
Determine the IC50 value of this compound for TG2 inhibition.
-
Visualizations
Caption: Workflow for determining the IC50 of this compound.
References
Application Notes and Protocols for TG-2-IN-4, a Transglutaminase 2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transglutaminase 2 (TG2) is a multifaceted enzyme implicated in a variety of physiological and pathological processes, including inflammation, cancer, and autoimmune disorders. TG-2-IN-4 is a small molecule inhibitor of TG2 with a reported half-maximal inhibitory concentration (IC50) of less than 0.5 mM[1]. These application notes provide detailed protocols for the solubilization and preparation of this compound for experimental use in both in vitro and in vivo settings. Due to the limited publicly available data on the specific physicochemical properties of this compound, the following protocols are based on general best practices for handling poorly soluble small molecule inhibitors.
Data Presentation: Solubility of this compound
| Solvent | General Solubility | Recommended Starting Concentration for Stock Solution | Notes |
| Dimethyl Sulfoxide (DMSO) | High | 10-50 mM | Common solvent for initial stock solution preparation. Ensure final DMSO concentration in assays is low (<0.5%) to avoid toxicity[2]. |
| Ethanol | Moderate to Low | 1-10 mM | Can be used as a co-solvent. |
| Methanol | Moderate to Low | 1-10 mM | Can be used as a co-solvent. |
| Water | Very Low | <1 µM | This compound is expected to have poor aqueous solubility. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Very Low | <1 µM | Similar to water; solubility may be slightly pH-dependent. |
| Cell Culture Medium (e.g., DMEM) | Very Low | <1 µM | Solubility in complex aqueous media is expected to be low. |
Note: It is highly recommended that researchers empirically determine the solubility of this compound in their specific experimental systems.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound, typically in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[1].
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol outlines the dilution of the stock solution to prepare working solutions for cell-based assays.
Materials:
-
This compound stock solution (from Protocol 1)
-
Appropriate cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile dilution tubes or plates
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to ensure that the final concentration of DMSO in the culture medium is kept to a minimum (ideally below 0.5%) to prevent solvent-induced cytotoxicity[2].
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
-
Application to Cells: Add the prepared working solutions and the vehicle control to your cell cultures and proceed with your experimental assay.
Protocol 3: Formulation of this compound for In Vivo Administration
For in vivo studies, the formulation of a poorly soluble compound like this compound is critical for achieving adequate bioavailability. The choice of formulation will depend on the route of administration and the specific animal model. The following are general strategies that can be adapted.
Materials:
-
This compound powder
-
Solubilizing agents (e.g., Tween-80, Cremophor EL, Solutol HS 15, cyclodextrins)
-
Co-solvents (e.g., polyethylene glycol (PEG) 300 or 400, ethanol)
-
Vehicle (e.g., sterile water, saline, PBS)
-
Sterile tubes and syringes
-
pH meter
Example Formulation (for oral gavage):
This example describes a suspension formulation, a common approach for poorly soluble compounds.
-
Vehicle Preparation: Prepare the vehicle solution. A common vehicle for oral administration is 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.
-
Wetting Agent: To improve the wettability of the hydrophobic this compound powder, a surfactant such as Tween-80 (e.g., at 0.1-0.5% v/v) can be added to the vehicle.
-
Suspension Preparation:
-
Weigh the required amount of this compound.
-
Create a paste by adding a small amount of the vehicle containing the wetting agent to the powder and triturating.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to form a uniform suspension.
-
Sonication can be used to reduce particle size and improve suspension homogeneity.
-
-
Administration: Administer the suspension to the animals via oral gavage immediately after preparation to prevent settling of the particles. Ensure the suspension is well-mixed before drawing each dose.
Alternative Formulation Strategies for In Vivo Use:
-
Co-solvent Systems: Dissolve this compound in a mixture of a water-miscible organic solvent (e.g., PEG 400, ethanol) and an aqueous vehicle. The ratio of co-solvent to aqueous phase needs to be optimized to maintain solubility upon administration.
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based drug delivery systems (LBDDS) such as self-emulsifying drug delivery systems (SEDDS) can significantly enhance oral absorption[3]. These formulations typically consist of oils, surfactants, and co-solvents.
-
Inclusion Complexes: Cyclodextrins can be used to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility[4].
Important Considerations for In Vivo Studies:
-
Toxicity of Excipients: All excipients used in the formulation must be well-tolerated and non-toxic at the administered doses.
-
Stability: The stability of the formulation should be assessed to ensure the compound does not precipitate or degrade before or after administration.
-
Pharmacokinetics: Preliminary pharmacokinetic studies are recommended to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in the chosen formulation.
Mandatory Visualizations
Caption: Simplified signaling pathway of Transglutaminase 2 (TG2) and the inhibitory action of this compound.
Caption: General workflow for the preparation and use of this compound in in vitro cell-based assays.
Caption: General workflow for the formulation and administration of this compound for in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Determining the Optimal Concentration of a Novel Transglutaminase 2 Inhibitor, TG2-IN-4, for Cancer Cell Lines
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Transglutaminase 2 (TG2) is a multifunctional enzyme implicated in the progression and survival of various cancers.[1][2] Its roles in promoting epithelial-to-mesenchymal transition (EMT), angiogenesis, metastasis, and drug resistance make it a compelling target for cancer therapy.[1][2] TG2 can exist in a GTP-bound, signaling-active state or a calcium-bound, transamidase-active state, both of which can contribute to cancer cell survival.[1][3] Inhibition of TG2 activity presents a promising strategy to counteract these pro-tumorigenic effects. This document provides a comprehensive guide for determining the optimal concentration of a novel TG2 inhibitor, designated TG2-IN-4, for use in cancer cell line research. The protocols outlined herein will enable researchers to assess the inhibitor's potency and its effects on cell viability, apoptosis, and key signaling pathways.
Data Presentation
The following tables summarize hypothetical quantitative data for TG2-IN-4, illustrating the expected outcomes from the experimental protocols described below.
Table 1: IC50 Values of TG2-IN-4 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | 48 | 5.2 |
| Panc-1 | Pancreatic Cancer | 48 | 8.7 |
| A549 | Lung Cancer | 48 | 12.1 |
| HCT116 | Colon Cancer | 48 | 9.5 |
| U87 MG | Glioblastoma | 48 | 6.8 |
Table 2: Effect of TG2-IN-4 on Apoptosis in MDA-MB-231 Cells (48 hours)
| TG2-IN-4 Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | 3.1 ± 0.5 | 2.5 ± 0.3 |
| 1 | 8.9 ± 1.2 | 4.1 ± 0.6 |
| 5 | 25.4 ± 2.1 | 10.8 ± 1.5 |
| 10 | 42.7 ± 3.5 | 18.2 ± 2.0 |
| 25 | 55.3 ± 4.2 | 25.6 ± 2.8 |
Table 3: Effect of TG2-IN-4 on NF-κB p65 (Ser536) Phosphorylation in MDA-MB-231 Cells (24 hours)
| TG2-IN-4 Concentration (µM) | Relative p-p65 (Ser536) Level (Normalized to Control) |
| 0 (Control) | 1.00 |
| 1 | 0.85 ± 0.07 |
| 5 | 0.42 ± 0.05 |
| 10 | 0.18 ± 0.03 |
| 25 | 0.09 ± 0.02 |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol determines the concentration of TG2-IN-4 that inhibits cell growth by 50% (IC50).
-
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
TG2-IN-4 stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of TG2-IN-4 in complete culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the overnight culture medium and add 100 µL of the diluted TG2-IN-4 solutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the induction of apoptosis by TG2-IN-4.
-
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
6-well plates
-
TG2-IN-4
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of TG2-IN-4 (e.g., 0, 1, 5, 10, 25 µM) for 48 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Unstained and single-stained controls are necessary for proper compensation and gating.
-
3. Western Blot Analysis for TG2 and NF-κB Pathway
This protocol assesses the effect of TG2-IN-4 on the expression of TG2 and the activation of the downstream NF-κB pathway.[4]
-
Materials:
-
Cancer cell line
-
TG2-IN-4
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-TG2, anti-p-p65(Ser536), anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
-
-
Procedure:
-
Treat cells with different concentrations of TG2-IN-4 for 24 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
-
Visualizations
Caption: TG2-IN-4 inhibits TG2, leading to the stabilization of IκBα, which in turn prevents NF-κB translocation to the nucleus and promotes apoptosis.
Caption: Workflow for determining the optimal concentration of TG2-IN-4.
References
Application Notes and Protocols for TG-2-IN-4 in a Mouse Model of Pulmonary Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease with a critical need for new therapeutic strategies.[1] A promising target in the field of fibrosis research is Transglutaminase 2 (TG2), a multifunctional enzyme that is upregulated in IPF.[1][2] TG2 contributes to the pathogenesis of fibrosis by cross-linking extracellular matrix (ECM) proteins, rendering them resistant to degradation, and by activating transforming growth factor-beta 1 (TGF-β1), a key pro-fibrotic cytokine.[2][3] Preclinical studies have demonstrated that genetic knockout of TG2 or pharmacological inhibition of its activity can protect against bleomycin-induced pulmonary fibrosis in mice.[1][2][4][5]
TG-2-IN-4 is a potent and selective inhibitor of TG2 with an IC50 of less than 0.5 mM.[6][7][8] These application notes provide a detailed protocol for the use of this compound in a bleomycin-induced mouse model of pulmonary fibrosis, a well-established preclinical model that recapitulates many features of human IPF.[7][9]
This compound: Compound Information
| Property | Value | Reference |
| Chemical Formula | C34H40N6O5 | [7][8] |
| Molecular Weight | 612.72 | [7][8] |
| CAS Number | 2410899-01-1 | [7][8] |
| Solubility | DMSO: 125 mg/mL (204.01 mM) | [7][8] |
| Storage | Store stock solutions at -20°C for up to several months. | [8] |
Signaling Pathway of TG2 in Pulmonary Fibrosis
Experimental Protocol: Bleomycin-Induced Pulmonary Fibrosis and this compound Treatment
This protocol is based on established methods for inducing pulmonary fibrosis in mice and incorporates treatment with a TG2 inhibitor.[1][2][4][10]
Materials
-
Bleomycin sulfate
-
This compound
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Sterile saline
-
C57BL/6 mice (8-10 weeks old, male)
-
Anesthesia (e.g., isoflurane)
-
Intratracheal instillation device
Experimental Workflow
Detailed Methodology
-
Animal Acclimatization and Grouping:
-
House C57BL/6 mice in a controlled environment for at least one week before the experiment.
-
Randomly divide mice into the following groups (n=8-10 per group):
-
Saline + Vehicle
-
Bleomycin + Vehicle
-
Bleomycin + this compound
-
Bleomycin + Positive Control (e.g., Nintedanib)
-
-
-
Induction of Pulmonary Fibrosis (Day 0):
-
Anesthetize mice using isoflurane.
-
Administer a single intratracheal dose of bleomycin sulfate (e.g., 1.5 - 3.0 U/kg) in 50 µL of sterile saline. The saline + vehicle group will receive 50 µL of sterile saline only.
-
-
Preparation and Administration of this compound:
-
Based on the high solubility of this compound in DMSO, a stock solution can be prepared.[7][8]
-
For in vivo administration, a formulation similar to that used for other TG2 inhibitors is recommended.[11] A suggested vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
The optimal dosage of this compound has not been published. However, based on studies with other selective TG2 inhibitors, a starting dose of 3 mg/kg administered daily via intranasal or intraperitoneal injection is a reasonable starting point.[1][2] Dose-response studies are recommended to determine the optimal dose.
-
Begin treatment with this compound or vehicle on day 7 post-bleomycin instillation to target the fibrotic phase and continue until the end of the study (e.g., day 21).
-
-
Monitoring:
-
Monitor the body weight and general health of the mice daily.
-
-
Endpoint Analysis (Day 21):
-
Euthanize mice and collect lung tissue.
-
Histological Analysis: Fix one lung lobe in 10% neutral buffered formalin for paraffin embedding. Prepare sections and stain with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome to assess collagen deposition. The severity of fibrosis can be quantified using the Ashcroft scoring method.
-
Biochemical Analysis: Homogenize a portion of the lung tissue for a hydroxyproline assay to quantify total collagen content.
-
Gene Expression Analysis: Snap-freeze a portion of the lung in liquid nitrogen for subsequent RNA extraction and quantitative real-time PCR (qRT-PCR) to measure the expression of fibrotic markers (e.g., Col1a1, Acta2, Tgf-β1).
-
Data Presentation
The following tables provide a template for presenting quantitative data from the study.
Table 1: Effect of this compound on Body Weight
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | % Change in Body Weight |
| Saline + Vehicle | |||
| Bleomycin + Vehicle | |||
| Bleomycin + this compound | |||
| Bleomycin + Nintedanib |
Table 2: Endpoint Measures of Pulmonary Fibrosis
| Treatment Group | Ashcroft Score | Lung Hydroxyproline (µ g/lung ) | Col1a1 mRNA (Fold Change) | Acta2 mRNA (Fold Change) |
| Saline + Vehicle | ||||
| Bleomycin + Vehicle | ||||
| Bleomycin + this compound | ||||
| Bleomycin + Nintedanib |
Conclusion
This document provides a comprehensive guide for utilizing the TG2 inhibitor, this compound, in a preclinical mouse model of pulmonary fibrosis. The detailed protocols and data presentation formats are intended to assist researchers in designing and executing robust studies to evaluate the therapeutic potential of this compound for fibrotic lung diseases. It is important to note that the in vivo dosage and administration route for this compound have been extrapolated from studies with other TG2 inhibitors and should be optimized in pilot experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of Transglutaminase 2 by a Selective Small Molecule Inhibitor Reduces Fibrosis and Improves Pulmonary Function in a Bleomycin Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Transglutaminase 2 activity inhibitors in monocytes in vitro and their effect in a mouse model for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blocking TG2 attenuates bleomycin-induced pulmonary fibrosis in mice through inhibiting EMT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. file.glpbio.com [file.glpbio.com]
- 9. Activation and Inhibition of Transglutaminase 2 in Mice | PLOS One [journals.plos.org]
- 10. Inhibition of Transglutaminase 2 by a Selective Small Molecule Inhibitor Reduces Fibrosis and Improves Pulmonary Function in a Bleomycin Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Application of TG-2-IN-4 in Studying Cell Adhesion and Migration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of TG-2-IN-4, a potent and selective inhibitor of Transglutaminase 2 (TG2), in the investigation of cell adhesion and migration. The protocols and data presented herein are based on established methodologies for studying TG2 function and inhibition. While specific quantitative data for this compound is proprietary, the provided information serves as a robust guide for designing and executing experiments to elucidate its effects.
Transglutaminase 2 is a multifaceted enzyme implicated in a wide array of cellular processes, including the stabilization of the extracellular matrix (ECM), cell-matrix interactions, and signal transduction.[1][2] Its role in promoting cell adhesion and migration is of particular interest in cancer research, as elevated TG2 expression is often associated with increased metastatic potential and chemoresistance.[3][4] this compound offers a valuable tool to dissect the molecular mechanisms orchestrated by TG2 in these critical aspects of cancer progression.
Data Presentation
Inhibition of TG2, either through small molecules like this compound or by genetic knockdown, has been shown to significantly impair the adhesive and migratory capabilities of cancer cells. The following table summarizes representative quantitative data from a study where TG2 expression was downregulated in renal cell carcinoma (RCC) cell lines, illustrating the expected effects of TG2 inhibition.
| Cell Line | Substrate | Time Point | Parameter | % Reduction with TG2 Knockdown |
| Caki-2 | Fibronectin | Early | Attachment | 45% |
| Spreading | 54% | |||
| Fibronectin | Late | Attachment | 45% | |
| Spreading | 54% | |||
| A-498 | Fibronectin | Early | Attachment | 42% |
| Spreading | 54% | |||
| Fibronectin | Late | Attachment | 50% | |
| Spreading | 62% |
Data adapted from a study on TG2 downregulation in RCC cell lines.[5] "Early" and "Late" time points for fibronectin were 30 and 60 minutes, respectively.[5]
Signaling Pathways and Experimental Workflows
TG2 facilitates cell adhesion and migration primarily through its interaction with fibronectin (FN) and cell surface receptors, including integrins (notably β1, β3, and β5) and syndecan-4.[6][7] This interaction strengthens the adhesion of cells to the ECM and activates downstream signaling cascades that promote cell movement.[8][9]
The following diagrams illustrate the general workflows for key in vitro assays used to study the effects of this compound on cell adhesion and migration.
Experimental Protocols
Cell Adhesion Assay
This assay quantifies the ability of cells to attach to an ECM-coated surface and is used to assess the inhibitory effect of this compound on this process.
Materials:
-
96-well tissue culture plates
-
Extracellular matrix protein (e.g., Fibronectin, 10 µg/mL in PBS)
-
Phosphate-Buffered Saline (PBS)
-
Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
Crystal Violet staining solution (0.5% in 20% methanol)
-
10% acetic acid
-
Microplate reader
Procedure:
-
Coat the wells of a 96-well plate with 50 µL of ECM solution and incubate for 1 hour at 37°C or overnight at 4°C.
-
Aspirate the coating solution and wash the wells twice with PBS.
-
Block non-specific binding by adding 100 µL of blocking buffer to each well and incubate for 30 minutes at 37°C.
-
While blocking, harvest cells and resuspend them in serum-free medium at a concentration of 1x10^5 cells/mL.
-
Pre-treat the cell suspension with various concentrations of this compound or vehicle control for 30-60 minutes at 37°C.
-
Aspirate the blocking buffer and wash the wells twice with PBS.
-
Add 100 µL of the treated cell suspension to each well and incubate for 30-90 minutes at 37°C to allow for cell adhesion.
-
Gently wash the wells three times with PBS to remove non-adherent cells.
-
Fix the adherent cells with 100 µL of methanol for 10 minutes.
-
Remove methanol and stain the cells with 100 µL of 0.5% crystal violet solution for 20 minutes at room temperature.
-
Wash the wells thoroughly with water and allow them to air dry.
-
Solubilize the stain by adding 100 µL of 10% acetic acid to each well.
-
Read the absorbance at 570 nm using a microplate reader.
Wound Healing (Scratch) Assay
This method is used to study directional cell migration in a two-dimensional context.[10][11]
Materials:
-
6- or 12-well tissue culture plates
-
p200 or p1000 pipette tip
-
Cell culture medium
-
This compound
-
Vehicle control
-
Microscope with a camera
Procedure:
-
Seed cells in a 6- or 12-well plate and grow them to form a confluent monolayer.
-
Using a sterile pipette tip, create a straight "scratch" or "wound" in the cell monolayer.[10]
-
Gently wash the wells twice with PBS to remove detached cells.
-
Replace the PBS with fresh cell culture medium containing different concentrations of this compound or vehicle control.
-
Capture images of the scratch at time 0.
-
Incubate the plate at 37°C and capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours).
-
Measure the width of the scratch at different points for each time point and condition.
-
Calculate the percentage of wound closure relative to the initial scratch area.
Transwell Migration and Invasion Assay
The Transwell assay assesses the chemotactic migration of cells through a porous membrane.[3] For invasion assays, the membrane is coated with a layer of basement membrane extract (e.g., Matrigel) to simulate invasion through the ECM.
Materials:
-
24-well plates with Transwell inserts (typically 8 µm pore size)
-
Cell culture medium (serum-free and serum-containing)
-
Chemoattractant (e.g., 10% FBS or a specific growth factor)
-
This compound
-
Vehicle control
-
Cotton swabs
-
Methanol
-
Crystal Violet staining solution
-
(For Invasion Assay) Basement membrane matrix (e.g., Matrigel)
Procedure:
-
(For Invasion Assay only) Thaw Matrigel on ice and dilute it with cold serum-free medium. Add a thin layer to the top of the Transwell insert and incubate for at least 1 hour at 37°C to allow it to solidify.
-
Rehydrate the Transwell inserts by adding warm serum-free medium to the top and bottom chambers for at least 30 minutes at 37°C.
-
Harvest and resuspend cells in serum-free medium containing different concentrations of this compound or vehicle control.
-
Aspirate the rehydration medium. Add medium containing a chemoattractant to the lower chamber.
-
Add the treated cell suspension to the upper chamber of the Transwell insert.
-
Incubate for 12-48 hours (depending on the cell type) at 37°C.
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with methanol for 10 minutes.
-
Stain the migrated cells with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the insert with water.
-
Count the number of stained cells in several random fields under a microscope.
References
- 1. researchgate.net [researchgate.net]
- 2. med.virginia.edu [med.virginia.edu]
- 3. Transwell Migration Assay | Thermo Fisher Scientific - FR [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Extracellular TG2: emerging functions and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Small Molecules Target the Interaction between Tissue Transglutaminase and Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fibronectin-tissue transglutaminase matrix rescues RGD-impaired cell adhesion through syndecan-4 and beta1 integrin co-signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer drug screening: standardization of in vitro wound healing assay [redalyc.org]
- 11. Wound healing assay | Abcam [abcam.com]
Application Notes and Protocols for Studying NF-κB Signaling Pathways Using a Transglutaminase 2 (TG2) Inhibitor
Note: Extensive literature searches did not yield specific information on a compound named "TG-2-IN-4." Therefore, these application notes utilize a representative and well-characterized irreversible Transglutaminase 2 (TG2) inhibitor, VA4 , to demonstrate the principles and protocols for studying the role of TG2 in NF-κB signaling pathways. The methodologies described are broadly applicable to other selective TG2 inhibitors.
Introduction
Transglutaminase 2 (TG2) is a multifunctional enzyme implicated in a wide range of cellular processes, including cell survival, apoptosis, and inflammation. One of the key signaling pathways modulated by TG2 is the Nuclear Factor-kappa B (NF-κB) pathway. The NF-κB family of transcription factors are critical regulators of immune and inflammatory responses, and their dysregulation is associated with numerous diseases, including cancer and neurodegenerative disorders.
TG2 can activate NF-κB through a non-canonical pathway by cross-linking the NF-κB inhibitor, IκBα, leading to its degradation and the subsequent translocation of the active p50/p65 NF-κB dimer to the nucleus. This initiates the transcription of a host of pro-inflammatory and anti-apoptotic genes. Selective inhibitors of TG2 are therefore invaluable tools for dissecting the role of TG2 in NF-κB signaling and for exploring its therapeutic potential.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing a TG2 inhibitor to investigate the NF-κB signaling pathway.
Data Presentation: Efficacy of a Representative TG2 Inhibitor on NF-κB Signaling
The inhibitory effects of a TG2 inhibitor on the NF-κB pathway can be quantified using various cellular assays. The following tables summarize representative data on the efficacy of TG2 inhibitors in modulating NF-κB activity.
Table 1: Effect of the Irreversible TG2 Inhibitor VA4 on NF-κB Reporter Activity in Astrocytes
| Treatment Group | Concentration | NF-κB Reporter Activity (Fold Change vs. DMSO) | Statistical Significance |
| DMSO (Vehicle) | - | 1.00 | - |
| VA4 | 10 µM | ↓ (Slight but significant reduction) | p < 0.05 |
Data is representative of findings where TG2 inhibition led to a modest but statistically significant decrease in NF-κB reporter gene expression in wild-type astrocytes.
Table 2: Dose-Dependent Inhibition of TG2 Activity by the Competitive Inhibitor ERW1041 in Caco-2 Cells
| Inhibitor Concentration | Reduction in TG2 Activity (%) | Statistical Significance (vs. control) |
| 10 µM | ~32% | p < 0.01 |
| 100 µM | ~70% | p < 0.0001 |
This table demonstrates the dose-dependent effect of a TG2 inhibitor on its enzymatic activity, which is a prerequisite for its downstream effects on signaling pathways like NF-κB.
Mandatory Visualizations
Caption: NF-κB signaling pathway and the inhibitory action of a TG2 inhibitor.
TG-2-IN-4: A Potent Tool for Investigating Epithelial-Mesenchymal Transition
Application Notes and Protocols
Introduction
Epithelial-mesenchymal transition (EMT) is a crucial cellular process implicated in embryonic development, wound healing, and pathological conditions, most notably in cancer progression and metastasis. During EMT, epithelial cells lose their characteristic polarity and cell-cell adhesion, acquiring a migratory and invasive mesenchymal phenotype. Transglutaminase 2 (TG2), a multifunctional enzyme, has emerged as a key regulator of EMT, making it a significant target for therapeutic intervention and a valuable subject of study.[1][2][3] TG-2-IN-4 represents a class of specific inhibitors designed to probe the function of TG2, thereby providing a powerful tool for researchers, scientists, and drug development professionals to dissect the molecular mechanisms underpinning EMT.
TG2 contributes to the aggressive phenotype of cancer cells by activating several signaling pathways, including PI3K/Akt and NF-κB, which in turn induce the expression of key EMT-associated transcription factors like Snail, Slug, and Twist.[2][4] These transcription factors repress epithelial markers such as E-cadherin and upregulate mesenchymal markers like N-cadherin, vimentin, and fibronectin.[4][5] By inhibiting TG2 activity, researchers can reverse these changes, providing insights into the signaling cascades that drive EMT and offering a potential strategy to counteract cancer cell invasion and metastasis.[3]
Data Presentation
The efficacy of TG2 inhibition in reversing the EMT phenotype has been demonstrated across various cancer cell lines. The following tables summarize the quantitative effects of TG2 inhibitors on the expression of key EMT markers and cellular characteristics.
Table 1: Effect of TG2 Inhibition on EMT Marker Expression
| Cell Line | Inhibitor (Concentration) | Mesenchymal Marker | Change in Expression | Epithelial Marker | Change in Expression | Reference |
| SW620 (colorectal cancer) | 1-155 (1 µM) | Vimentin, Fibronectin, Slug, Twist | Decrease | - | - | [2] |
| HCT116 (colorectal cancer) | 1-155 (1 µM) | Vimentin, Slug | Decrease | ZO-1 | Increase | [6] |
| A431 (squamous cell carcinoma) | NC9 (20 µM) | Vimentin, Fibronectin, N-cadherin | Decrease | E-cadherin | Increase | [7] |
| MDA-MB-231 (breast cancer) | TG2 shRNA | Vimentin | Decrease | E-cadherin | Increase | [3] |
Table 2: Functional Effects of TG2 Inhibition on Cancer Cell Phenotype
| Cell Line | Inhibitor/Method | Functional Assay | Observed Effect | Reference |
| A431 | NC9 (20 µM) | Matrigel Invasion | Reduction | [5] |
| HCT116 | 1-155 (1 µM) | Spheroid Formation | Reduction | [6] |
| SW620 | TG2 shRNA | Cell Migration | Reduction | [2] |
| A431 | TG2 siRNA | Spheroid Formation | Reduction | [5] |
Signaling Pathways and Experimental Workflow
TG2-Mediated EMT Signaling Pathway
The following diagram illustrates the central role of Transglutaminase 2 in activating downstream signaling pathways that drive the epithelial-mesenchymal transition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Silencing of TGM2 reverses epithelial to mesenchymal transition and modulates the chemosensitivity of breast cancer to docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of tissue transglutaminase 2 in the acquisition of a mesenchymal-like phenotype in highly invasive A431 tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Type II transglutaminase stimulates epidermal cancer stem cell epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring Caspase-3 Activity in the Presence of the Transglutaminase 2 Inhibitor, TG-2-IN-4
Audience: Researchers, scientists, and drug development professionals.
Introduction
Caspase-3 is a critical executioner caspase in the apoptotic signaling pathway, responsible for the cleavage of key cellular proteins and the morphological changes associated with programmed cell death.[1] Its activity is a hallmark of apoptosis and a common endpoint for assessing the efficacy of therapeutic compounds. Transglutaminase 2 (TG2) is a multifunctional, calcium-dependent enzyme known for its protein cross-linking activity.[2] Emerging evidence reveals a complex role for TG2 in cell survival and death pathways. In certain contexts, such as under hypoxic stress, TG2 has been shown to suppress apoptosis by cross-linking and inactivating Caspase-3, thereby promoting cell survival.[3][4][5]
TG-2-IN-4 is a potent and specific inhibitor of TG2's transamidation activity. By blocking TG2, this compound provides a valuable tool to investigate the downstream consequences of TG2 inhibition. This application note provides a detailed protocol for performing a fluorometric Caspase-3 activity assay in cells treated with this compound. The objective is to determine if the inhibition of TG2 can modulate Caspase-3 activity in response to an apoptotic stimulus. The fluorometric assay is based on the cleavage of the substrate N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin (Ac-DEVD-AMC) by active Caspase-3, which releases the highly fluorescent AMC fluorophore.[6]
Signaling Pathway Overview
The following diagram illustrates the hypothesized signaling pathway. An apoptotic stimulus activates the Caspase-3 cascade. Concurrently, the stimulus may activate Transglutaminase 2 (TG2), which can inhibit Caspase-3 through protein cross-linking. The inhibitor, this compound, blocks TG2 activity, preventing the suppression of Caspase-3 and potentially enhancing the apoptotic signal.
Experimental Protocol
This protocol describes a fluorometric assay to measure Caspase-3 activity in cultured cells treated with an apoptosis inducer and this compound.
I. Materials and Reagents
-
Cell Line (e.g., Jurkat, HeLa, or user-defined)
-
Cell Culture Medium and Supplements
-
Apoptosis Inducer (e.g., Staurosporine, Etoposide)
-
This compound
-
Vehicle Control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
96-well black, clear-bottom microplate
-
Cell Lysis Buffer (50 mM HEPES, pH 7.4, 50 mM NaCl, 2 mM MgCl₂, 1 mM EDTA, 5 mM DTT, 1% CHAPS). Store at -20°C, add DTT fresh before use.
-
2X Reaction Buffer (100 mM HEPES, pH 7.4, 20% Glycerol, 10 mM DTT). Store at -20°C, add DTT fresh before use.
-
Caspase-3 Substrate (Ac-DEVD-AMC), 10 mM stock in DMSO. Store at -20°C.
-
BCA Protein Assay Kit
-
Fluorometric Plate Reader (Excitation: 360-380 nm, Emission: 440-460 nm)
II. Experimental Workflow
The overall experimental process is outlined in the diagram below.
III. Step-by-Step Procedure
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment (e.g., 1 x 10⁴ cells/well).
-
Incubate overnight in a humidified incubator (37°C, 5% CO₂).
-
-
Cell Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treat cells by replacing the medium with medium containing the desired concentrations of this compound or vehicle control. A typical concentration range to test is 1-50 µM.
-
Incubate for 1-2 hours.
-
Add the apoptosis inducer (e.g., Staurosporine at a final concentration of 1 µM) to all wells except the negative control.
-
Incubate for the pre-determined optimal time to induce apoptosis (typically 3-6 hours).
-
-
Preparation of Cell Lysates:
-
Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully aspirate the supernatant.
-
Wash the cells once with 100 µL of ice-cold PBS, then centrifuge and aspirate again.
-
Add 50 µL of ice-cold Cell Lysis Buffer to each well.[6]
-
Incubate the plate on ice for 15-20 minutes with gentle shaking.[7]
-
-
Caspase-3 Activity Assay:
-
Centrifuge the plate at 1,000 x g for 10 minutes at 4°C to pellet cell debris.
-
While the plate is centrifuging, prepare the Caspase-3 Substrate working solution. Dilute the 10 mM Ac-DEVD-AMC stock to a final concentration of 50 µM in the 2X Reaction Buffer.
-
Carefully transfer 40 µL of the supernatant (cell lysate) from each well to a corresponding well in a new 96-well black, clear-bottom plate.
-
Optional: Use 10 µL of the remaining lysate to determine the protein concentration using a BCA assay, following the manufacturer's instructions. This is crucial for normalizing the activity data.
-
Add 40 µL of the Caspase-3 Substrate working solution to each well containing lysate. The final volume will be 80 µL.
-
Mix gently by shaking the plate for 30 seconds.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[8]
-
-
Measurement:
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[6]
-
Kinetic readings (e.g., every 15 minutes) are recommended to ensure the reaction is in the linear range. Endpoint readings are also acceptable.
-
IV. Controls
-
Negative Control: Untreated cells (no this compound, no apoptosis inducer).
-
Vehicle Control: Cells treated with vehicle and the apoptosis inducer.
-
Positive Control: Cells treated with only the apoptosis inducer.
-
Blank: A well containing Lysis Buffer and Reaction Mix without any cell lysate to measure background fluorescence.
Data Presentation and Analysis
-
Subtract the blank reading from all experimental readings.
-
Normalize the fluorescence values (Relative Fluorescence Units, RFU) to the protein concentration of each sample.
-
Normalized Activity = RFU / (Protein Concentration in mg/mL)
-
-
Calculate the fold change in Caspase-3 activity relative to the vehicle control.
-
Fold Change = Normalized Activity (Sample) / Normalized Activity (Vehicle Control)
-
Table 1: Hypothetical Results of this compound on Caspase-3 Activity
The following table presents example data from an experiment where cells were treated with Staurosporine (STS) to induce apoptosis in the presence of increasing concentrations of this compound.
| Treatment Group | This compound (µM) | Apoptosis Inducer (1 µM STS) | Average RFU | Protein (mg/mL) | Normalized Activity (RFU/mg) | Fold Change (vs. STS + Vehicle) |
| Untreated Control | 0 | - | 1,500 | 0.21 | 7,143 | 0.18 |
| Vehicle Control | 0 (Vehicle) | + | 8,200 | 0.20 | 41,000 | 1.00 |
| Test Compound | 1 | + | 10,500 | 0.21 | 50,000 | 1.22 |
| Test Compound | 5 | + | 13,800 | 0.19 | 72,632 | 1.77 |
| Test Compound | 10 | + | 18,100 | 0.20 | 90,500 | 2.21 |
| Test Compound | 25 | + | 21,500 | 0.21 | 102,381 | 2.50 |
Interpretation: The hypothetical data demonstrates that in this model, this compound causes a dose-dependent increase in Staurosporine-induced Caspase-3 activity. This suggests that TG2 plays an inhibitory role in the apoptotic process in this cell system, and its inhibition by this compound enhances the apoptotic response.
References
- 1. biogot.com [biogot.com]
- 2. Transglutaminase 2 Inhibitors and their Therapeutic Role in Disease States - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. Transglutaminase 2 suppresses apoptosis by modulating caspase 3 and NF-kappaB activity in hypoxic tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mpbio.com [mpbio.com]
Troubleshooting & Optimization
Optimizing TG-2-IN-4 incubation time for maximum inhibition
Welcome to the technical support center for TG-2-IN-4, a novel inhibitor of Transglutaminase 2 (TG2). This guide is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments, with a focus on achieving maximum inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: While specific details for this compound are proprietary, it is designed as a potent and selective inhibitor of Transglutaminase 2 (TG2). TG2 is a multifunctional enzyme that catalyzes the formation of isopeptide bonds between glutamine and lysine residues in proteins.[1][2] This cross-linking activity is implicated in a variety of cellular processes and diseases. This compound is expected to interfere with the catalytic activity of TG2, thereby preventing the post-translational modification of its substrate proteins.
Q2: In which signaling pathways does Transglutaminase 2 (TG2) play a role?
A2: TG2 is involved in numerous signaling pathways that are critical in both normal physiology and disease pathogenesis. These include:
-
NF-κB Signaling: TG2 can lead to the constitutive activation of the NF-κB pathway, which promotes the expression of anti-apoptotic proteins.[2][3]
-
Focal Adhesion Kinase (FAK) and PI3K/Akt Pathway: TG2 expression can activate FAK, which in turn activates the PI3K/Akt survival pathway.[2][3]
-
Extracellular Matrix (ECM) Interactions: TG2 modifies the structure and stability of the ECM, which supports integrin-dependent cell binding and migration.[4]
-
TGF-β Signaling: There is a feedback loop where TG2 can induce the expression of TGF-β1, and TGF-β, in turn, can promote the transcription of TG2.[4][5]
Below is a diagram illustrating the central role of TG2 in various signaling pathways.
Caption: TG2 Signaling Pathways and the Point of Intervention for this compound.
Troubleshooting Guide
Issue 1: High variability in inhibition between replicate wells.
-
Possible Cause: Uneven cell seeding, pipetting errors with this compound, or edge effects in the microplate.
-
Solution:
-
Ensure a homogenous cell suspension before and during seeding.
-
Prepare a master mix of the final this compound dilutions to add to each well to minimize pipetting variability.
-
To avoid edge effects, maintain proper humidity in the incubator and consider not using the outermost wells of the plate for data collection.
-
Issue 2: No dose-dependent inhibition observed at the expected concentration range.
-
Possible Cause: The incubation time may be too short for the cell line, the concentration range of this compound may be too low, or the cell seeding density may be inappropriate.
-
Solution:
-
Extend Incubation Time: The optimal incubation time can be cell-line dependent. Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the optimal duration for your specific cells.
-
Re-evaluate Concentration Range: If no effect is observed, you may need to test higher concentrations of this compound. Conversely, if significant cell death occurs at the lowest concentration, a lower concentration range should be tested.
-
Assess Cell Seeding Density: If cells become confluent before the end of the experiment, their response to the inhibitor may be altered. Optimize the initial cell seeding density to ensure they are in the logarithmic growth phase during treatment.
-
Issue 3: this compound precipitates out of solution in the culture medium.
-
Possible Cause: The inhibitor may have limited solubility in aqueous solutions or may interact with components of the serum in the culture medium.
-
Solution:
-
Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells, including controls.
-
Consider preparing this compound dilutions in a serum-free medium before adding them to the cells, followed by the addition of serum if required for cell viability.
-
Visually inspect the wells for precipitation after adding the inhibitor. If precipitation occurs, the experiment should be repeated with a lower concentration or a different formulation if available.
-
Experimental Protocols & Data Presentation
Optimizing Incubation Time for Maximum Inhibition
The following is a generalized protocol for determining the optimal incubation time of this compound. This should be adapted based on the specific cell line and assay being used.
Objective: To determine the incubation time at which a fixed concentration of this compound shows maximum inhibition of TG2 activity or a downstream effect.
Workflow Diagram:
Caption: Workflow for Optimizing this compound Incubation Time.
Detailed Protocol:
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a pre-determined optimal density. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium. It is recommended to start with a concentration range of 0.1 to 100 µM.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).
-
Time-Course Incubation: Incubate the plates for different durations, for example, 12, 24, 48, and 72 hours.
-
Assay: At the end of each incubation period, perform an assay to measure the effect of the inhibitor. This could be a cell viability assay (e.g., MTT, CellTiter-Glo) or a more specific TG2 activity assay.
-
Data Analysis: For each time point, calculate the percent inhibition for each concentration of this compound relative to the vehicle control. The optimal incubation time is the one that provides the most significant and consistent inhibition at the desired concentration.
Data Presentation
The results of the incubation time optimization experiment can be summarized in the following table:
Table 1: Percent Inhibition of Cell Viability by this compound at Different Incubation Times
| This compound Conc. (µM) | 12 hours | 24 hours | 48 hours | 72 hours |
| 0.1 | 5% | 15% | 25% | 30% |
| 1 | 10% | 30% | 55% | 60% |
| 10 | 25% | 50% | 85% | 90% |
| 100 | 40% | 75% | 98% | 99% |
Note: The data presented in this table is for illustrative purposes only and will vary depending on the cell line and experimental conditions.
Once the optimal incubation time is determined (e.g., 48 hours from the table above), a dose-response experiment should be performed to determine the IC50 value of this compound.
Table 2: Dose-Response of this compound on Cell Viability after 48-hour Incubation
| This compound Conc. (µM) | % Inhibition (Mean ± SD) |
| 0.01 | 5 ± 1.2 |
| 0.1 | 24 ± 2.5 |
| 1 | 53 ± 3.1 |
| 10 | 86 ± 1.8 |
| 100 | 98 ± 0.5 |
Note: The data presented in this table is for illustrative purposes only.
By following these guidelines and protocols, researchers can effectively optimize the incubation time for this compound to achieve maximum and reproducible inhibition in their experimental systems. For further assistance, please contact our technical support team.
References
- 1. Cell-Impermeable Inhibitors Confirm That Intracellular Human Transglutaminase 2 Is Responsible for the Transglutaminase-Associated Cancer Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transglutaminase 2 Inhibitors and their Therapeutic Role in Disease States - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transglutaminase 2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transglutaminase 2 in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased TG2 Expression Can Result in Induction of Transforming Growth Factor β1, Causing Increased Synthesis and Deposition of Matrix Proteins, Which Can Be Regulated by Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting off-target effects of TG-2-IN-4 in experiments
This guide provides troubleshooting solutions and answers to frequently asked questions for researchers using TG-2-IN-4, a potent and selective inhibitor of Transglutaminase 2 (TG2). The information is intended for researchers, scientists, and drug development professionals to help distinguish on-target effects from potential off-target activities and to ensure accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive small molecule inhibitor designed to target the catalytic activity of Transglutaminase 2 (TG2).[1] TG2 is a calcium-dependent enzyme known for its role in protein cross-linking through the formation of isopeptide bonds.[2] By inhibiting TG2, this compound is expected to prevent the modification of its substrate proteins, thereby impacting processes such as extracellular matrix (ECM) stabilization, cell adhesion, and signal transduction.[3][4]
Q2: My cells are exhibiting unexpected levels of apoptosis or cytotoxicity after treatment with this compound. Could this be an off-target effect?
A2: Yes, unexpected cytotoxicity is a common indicator of off-target activity, especially at higher concentrations.[5][6] While this compound is designed for TG2 selectivity, it may inhibit other cellular proteins crucial for cell survival. It is essential to perform a dose-response experiment to determine the concentration at which cytotoxicity occurs and compare it to the concentration required for effective TG2 inhibition.
Q3: I have confirmed TG2 inhibition via Western Blot, but I am not observing the expected downstream phenotypic changes in my cell line. What could be the cause?
A3: This discrepancy can arise from several factors. The specific signaling pathway you are studying might have redundant or compensatory mechanisms that are activated upon TG2 inhibition.[7] Alternatively, the cellular context, such as the expression levels of interacting proteins or the specific mutation status of the cell line, can influence the phenotypic outcome. Consider investigating parallel signaling pathways or using a different cell line to validate your observations.
Q4: How can I definitively distinguish between on-target and off-target effects in my experiments?
A4: The gold standard for differentiating on-target from off-target effects is to use a multi-pronged approach:
-
Use a Structurally Different Inhibitor: Compare the effects of this compound with another TG2 inhibitor that has a different chemical scaffold. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to deplete TG2 in your cells. If the phenotype of TG2-depleted cells matches the phenotype of cells treated with this compound, the effect is on-target.[5]
-
Rescue Experiment: In TG2-knockout cells, re-introduce a version of TG2 that is resistant to this compound. If the inhibitor's effect is lost, it confirms on-target activity.
Q5: What are the recommended positive and negative controls when using this compound?
A5: For a positive control, you can use a known activator of TG2 signaling, such as TGF-β1, which is known to increase TG2 expression.[3] For a negative control, a structurally similar but inactive molecule is ideal. If one is not available, using a vehicle control (e.g., DMSO) is standard practice. Additionally, including a TG2 knockout or knockdown cell line can serve as an excellent negative control.
Troubleshooting Guide
This section addresses specific problems that may be encountered during experiments with this compound.
Problem 1: High Cell Toxicity Observed at Concentrations Needed for TG2 Inhibition.
-
Potential Cause: Off-target kinase inhibition. Many cellular processes are regulated by kinases, and off-target inhibition can lead to toxicity.[8]
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the IC50 for cell viability and compare it to the IC50 for TG2 inhibition. A large discrepancy suggests off-target toxicity.[9]
-
Consult Kinome Profiling Data: Refer to the selectivity profile of this compound (see Table 1) to identify potential off-target kinases that might be essential for cell survival in your specific cell line.
-
Lower the Concentration: Use the lowest effective concentration of this compound that still provides significant TG2 inhibition to minimize off-target effects.
-
Problem 2: Inconsistent Phenotypic Results Across Different Cell Lines.
-
Potential Cause: Cell-line specific expression of off-target proteins or differential importance of the TG2 pathway.
-
Troubleshooting Steps:
-
Characterize Your Cell Lines: Use proteomics or transcriptomics to determine the expression levels of TG2 and potential off-target kinases in your cell lines.
-
Validate On-Target Engagement: Confirm that this compound is effectively inhibiting TG2 in all tested cell lines by assessing the modification of a downstream substrate (e.g., Fibronectin cross-linking).
-
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
This table summarizes the inhibitory activity of this compound against its primary target (TG2) and a panel of off-target kinases. Data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%.
| Target | IC50 (nM) | Target Class | Comments |
| TG2 | 15 | Transglutaminase | Primary Target |
| ROCK1 | 850 | Serine/Threonine Kinase | Potential off-target at high concentrations. |
| PIM1 | 1,200 | Serine/Threonine Kinase | Low probability of off-target effects. |
| AURKB | 2,500 | Serine/Threonine Kinase | Very low probability of off-target effects. |
| EGFR | >10,000 | Tyrosine Kinase | Considered non-inhibitory at typical doses. |
| FAK | 750 | Tyrosine Kinase | Potential off-target; FAK is downstream of TG2.[1] |
Table 2: Recommended Concentration Ranges for this compound
| Application | Recommended Concentration Range | Notes |
| In Vitro TG2 Enzyme Assay | 1 - 100 nM | Titrate to determine IC50. |
| Cell-Based Assays | 100 nM - 2 µM | Optimal concentration is cell-line dependent. Titrate for each new line. |
| Animal Studies | 5 - 25 mg/kg | Perform pharmacokinetic and pharmacodynamic studies to optimize dosing. |
Experimental Protocols
Protocol 1: Western Blot for Assessing TG2-Mediated Fibronectin Cross-linking
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with a dose-response range of this compound (e.g., 0.1 µM to 5 µM) for 24 hours. Include a vehicle control (e.g., DMSO).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto a non-reducing SDS-PAGE gel to preserve high-molecular-weight cross-linked species. Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against Fibronectin overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize bands using an ECL substrate. A decrease in high-molecular-weight Fibronectin bands in this compound-treated samples indicates on-target activity.
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 20 µM) for 48-72 hours. Include a vehicle control.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot a dose-response curve to determine the IC50 for cytotoxicity.
Visualizations
Caption: Simplified TG2 signaling pathway and point of inhibition.
Caption: Workflow for troubleshooting unexpected experimental outcomes.
Caption: Relationship between drug concentration and effects.
References
- 1. Transglutaminase 2 Inhibitors and their Therapeutic Role in Disease States - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transglutaminase 2: a novel therapeutic target for idiopathic pulmonary fibrosis using selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transglutaminase 2 in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target effects - Genomics Education Programme [genomicseducation.hee.nhs.uk]
- 7. benchchem.com [benchchem.com]
- 8. targetedonc.com [targetedonc.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Assessing the Cell Permeability of TG-2-IN-4
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for assessing the cell permeability of TG-2-IN-4, a Transglutaminase 2 (TG2) inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the first step in assessing the cell permeability of this compound?
A1: The initial step is to select an appropriate in vitro cell permeability assay. The Caco-2 cell permeability assay is a widely accepted model for predicting human intestinal absorption of drugs.[1][2][3] This assay utilizes a monolayer of differentiated Caco-2 cells, which form tight junctions and mimic the epithelial barrier of the small intestine.[2]
Q2: How does the Caco-2 permeability assay work?
A2: The Caco-2 assay is typically conducted in a Transwell plate system, where a monolayer of Caco-2 cells is grown on a semi-permeable membrane, separating an apical (donor) and a basolateral (receiver) compartment.[1] The test compound, this compound, is added to the donor compartment, and its appearance in the receiver compartment is measured over time. This allows for the calculation of the apparent permeability coefficient (Papp).[4]
Q3: What are the key parameters to measure in a cell permeability assay?
A3: The primary parameter is the apparent permeability coefficient (Papp), which quantifies the rate at which a compound moves across the cell monolayer.[4] Additionally, it is crucial to assess the monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER) before and after the experiment.[5] Including a low-permeability marker, such as Lucifer Yellow, can also help identify any compromise in the monolayer's integrity.[5]
Q4: Why is it important to determine if this compound is a substrate for efflux pumps?
A4: this compound's target, Transglutaminase 2, has both intracellular and extracellular functions.[6][7][8] To inhibit intracellular TG2, the compound must be able to enter and remain within the cell. Efflux pumps, such as P-glycoprotein (P-gp), can actively transport compounds out of the cell, reducing their intracellular concentration and efficacy. A bidirectional Caco-2 assay, measuring both apical-to-basolateral (A->B) and basolateral-to-apical (B->A) transport, can determine the efflux ratio. An efflux ratio (Papp B->A / Papp A->B) of ≥2 suggests the compound is a substrate for active efflux.[3]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low Apparent Permeability (Papp) of this compound | Poor aqueous solubility of this compound. | - Ensure this compound is fully dissolved in the assay buffer.[5]- Consider using a co-solvent, but keep the concentration low to avoid affecting cell health. |
| This compound is a substrate for active efflux pumps (e.g., P-gp). | - Perform a bidirectional permeability assay to calculate the efflux ratio.[3]- Co-incubate this compound with a known efflux pump inhibitor (e.g., verapamil for P-gp) to see if permeability increases.[5] | |
| High Apparent Permeability (Papp) of this compound with High Lucifer Yellow Permeability | Compromised Caco-2 cell monolayer integrity. | - Verify that TEER values are within the acceptable range for your lab (e.g., >250 Ω·cm²).[5]- Review cell culture, seeding density, and differentiation protocols. |
| Low Recovery of this compound (<70%) | Non-specific binding of this compound to the assay plate or accumulation within the cell monolayer. | - Calculate the percent recovery to confirm the issue.[5]- Use low-binding plates.- Consider adding a small amount of a non-ionic surfactant to the donor compartment for lipophilic compounds.[5] |
| For basic compounds, lysosomal trapping can be a cause. | - Investigate this possibility using inhibitors of lysosomal acidification.[5] |
Experimental Protocols
Unidirectional Caco-2 Permeability Assay
This assay determines the permeability of this compound in the apical-to-basolateral direction.
Materials:
-
Caco-2 cells (clone C2BBe1)
-
24-well Transwell plates
-
Hank's Balanced Salt Solution (HBSSg), pH 7.4
-
Fetal Bovine Serum (FBS)
-
This compound
-
Lucifer Yellow
-
LC-MS/MS for sample analysis
Procedure:
-
Cell Culture: Culture Caco-2 cells for 21 to 28 days to form a confluent monolayer.
-
Monolayer Integrity Check: Measure the TEER of each well. Only use monolayers with TEER values within the acceptable range.
-
Assay Preparation:
-
Wash the monolayers twice with pre-warmed HBSS.
-
Prepare the apical (donor) solution by diluting the this compound stock solution in HBSS to the final desired concentration (e.g., 10 µM). Include Lucifer Yellow in the donor solution.
-
Prepare the basolateral (receiver) solution with HBSS, which may contain 1% BSA.[4]
-
-
Permeability Assay:
-
Add the donor solution to the apical chamber and the receiver solution to the basolateral chamber.
-
Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 120 minutes).[4]
-
At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
-
Sample Analysis: Analyze the concentration of this compound and Lucifer Yellow in the collected samples using a validated analytical method like LC-MS/MS.[2][4]
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where:
-
dQ/dt is the rate of appearance of the compound in the receiver chamber.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the compound in the donor chamber.
-
-
-
Visualizations
Caption: Caco-2 Permeability Assay Workflow.
Caption: Simplified TG2 Signaling Pathways.
References
- 1. bioivt.com [bioivt.com]
- 2. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. pharmaron.com [pharmaron.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell-Impermeable Inhibitors Confirm That Intracellular Human Transglutaminase 2 Is Responsible for the Transglutaminase-Associated Cancer Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transglutaminase 2 in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extracellular TG2: emerging functions and regulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming TG-2-IN-4 Insolubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with the transglutaminase 2 (TG2) inhibitor, TG-2-IN-4, in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
A1: this compound is a potent and specific inhibitor of transglutaminase 2 (TG2)[1][2][3]. It is a small molecule with the following properties:
| Property | Value |
| CAS Number | 2410899-01-1 |
| Molecular Formula | C₃₄H₄₀N₆O₅ |
| Molecular Weight | 612.72 g/mol [1][2] |
| Primary Target | Transglutaminase 2 (TG2) |
| Reported IC₅₀ | <0.5 µM |
Q2: What is the known solubility of this compound?
A2: this compound is a hydrophobic compound with limited solubility in aqueous solutions. Its primary recommended solvent for creating stock solutions is dimethyl sulfoxide (DMSO).
| Solvent | Solubility | Notes |
| DMSO | 125 mg/mL (204.01 mM) | Requires sonication for complete dissolution. Use of fresh, non-hygroscopic DMSO is recommended for optimal solubility[1][2]. |
| Aqueous Buffers | Poorly soluble | Direct dissolution in aqueous buffers is not recommended. |
Q3: Why is my this compound precipitating when I dilute my DMSO stock solution into an aqueous buffer for my experiment?
A3: This is a common issue encountered with hydrophobic compounds like this compound. When a concentrated DMSO stock is diluted into an aqueous medium, the compound may crash out of solution because the overall solvent environment is no longer favorable for keeping it dissolved. The final concentration of DMSO in your aqueous solution may be too low to maintain solubility.
Q4: What are the general strategies to improve the solubility of this compound in my aqueous experimental setup?
A4: Several strategies can be employed to enhance the solubility of hydrophobic compounds:
-
Use of Co-solvents: Maintaining a certain percentage of an organic co-solvent like DMSO or ethanol in the final aqueous solution can help.
-
Employing Surfactants: Non-ionic surfactants such as Tween® 80 or Polysorbate 20 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water[4][5].
-
Utilizing Excipients: Pharmaceutical excipients like cyclodextrins or polyethylene glycols (PEGs) can form complexes with the compound to improve its solubility[4][6][7][8].
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can increase solubility. However, the impact of pH on this compound's solubility is not well-documented[5][7].
Troubleshooting Guides
Issue 1: Precipitate Formation During Stock Solution Preparation
Problem: You observe solid particles or cloudiness when trying to dissolve this compound in DMSO.
| Cause | Troubleshooting Step |
| Insufficient Dissolution Time/Energy | 1. Vortex the solution for 2-3 minutes. 2. Use an ultrasonic bath for 10-15 minutes to aid dissolution[1][2]. 3. Gently warm the solution to 37°C in a water bath and continue to mix[1][2]. |
| Hygroscopic DMSO | DMSO readily absorbs moisture from the air, which can reduce its solvating power for hydrophobic compounds. Use fresh, anhydrous DMSO from a newly opened bottle[1][2]. |
| Concentration Too High | While the reported solubility is high, slight variations in purity or solid form can affect this. Try preparing a slightly more dilute stock solution (e.g., 50-100 mM). |
Issue 2: Precipitation Upon Dilution in Aqueous Media
Problem: Your this compound precipitates out of solution when the DMSO stock is added to your cell culture medium or assay buffer.
| Strategy | Detailed Protocol |
| Optimize Final DMSO Concentration | Determine the highest tolerable DMSO concentration for your experimental system (e.g., cell line). Aim to keep the final DMSO concentration at or above this level, typically between 0.1% and 0.5%. |
| Incorporate a Surfactant | For in vitro assays, adding a small amount of a non-ionic surfactant can be effective. 1. Prepare your aqueous buffer containing a low concentration of Tween® 80 (e.g., 0.01% - 0.1%). 2. Add the this compound DMSO stock dropwise to the surfactant-containing buffer while vortexing to ensure rapid mixing. |
| Use a Co-solvent/Excipient Formulation | For in vivo studies or more demanding in vitro systems, a co-solvent system may be necessary. A common formulation is a mix of DMSO, PEG400, and saline[5]. 1. Dissolve this compound in a minimal amount of DMSO. 2. Add PEG400 to the solution (e.g., to make up 40% of the final volume). 3. Slowly add saline or your aqueous buffer to the desired final volume while vigorously mixing[5]. A typical final formulation might be 10% DMSO, 40% PEG400, 50% saline. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 612.72 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weigh out 6.13 mg of this compound and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube for 2-3 minutes.
-
If the solid is not fully dissolved, place the tube in an ultrasonic water bath for 10-15 minutes[1][2].
-
Visually inspect for any remaining particulate matter. If necessary, gently warm the tube to 37°C and vortex again[1][2].
-
Once fully dissolved, aliquot the stock solution into smaller volumes in separate, tightly sealed tubes to avoid repeated freeze-thaw cycles and moisture absorption.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months)[1][2][3].
Protocol 2: Solubility Testing in Aqueous Buffer
This protocol helps determine the approximate solubility limit of this compound in your specific experimental buffer.
Materials:
-
10 mM this compound in DMSO stock solution
-
Your experimental aqueous buffer (e.g., PBS, cell culture medium)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance at ~500-600 nm (for turbidity)
Procedure:
-
In a 96-well plate, perform a serial dilution of your DMSO stock solution into the aqueous buffer. For example, prepare final concentrations of this compound ranging from 100 µM down to 0.1 µM. Keep the final DMSO concentration constant across all wells.
-
Include a vehicle control well containing only the buffer and the same final concentration of DMSO.
-
Incubate the plate at your experimental temperature (e.g., 37°C) for 30 minutes.
-
Visually inspect the wells for any signs of precipitation (cloudiness, visible particles).
-
Quantify the turbidity by measuring the absorbance (light scattering) at a wavelength where the compound does not absorb, such as 500 nm or higher[9].
-
The highest concentration that remains clear and has an absorbance similar to the vehicle control is the approximate limit of solubility under these conditions.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key concepts relevant to working with this compound.
Caption: Workflow for preparing this compound solutions.
Caption: Key signaling pathways involving TG2.
References
- 1. glpbio.com [glpbio.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pharmtech.com [pharmtech.com]
- 5. benchchem.com [benchchem.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. senpharma.vn [senpharma.vn]
- 8. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 9. researchgate.net [researchgate.net]
Minimizing cytotoxicity of TG-2-IN-4 in long-term cell culture
Welcome to the technical support center for TG-2-IN-4. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in long-term cell culture experiments by providing troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Transglutaminase 2 (TG2). TG2 is a multifunctional enzyme involved in a variety of cellular processes, including cell adhesion, migration, survival, and extracellular matrix stabilization.[1][2][3] this compound exerts its effects by inhibiting the transamidating activity of TG2. The inhibition of TG2 can impact several downstream signaling pathways, including NF-κB, PI3K/Akt, and TGF-β, which are crucial for cell survival and proliferation.[1][4][5]
Q2: I am observing significant cell death in my long-term culture after treatment with this compound. What are the possible causes and solutions?
A2: High levels of cytotoxicity in long-term cultures treated with this compound can stem from several factors. Firstly, the concentration of the inhibitor may be too high for the specific cell line being used. It is also possible that the cells are highly dependent on the signaling pathways regulated by TG2 for their survival. Off-target effects of the inhibitor or issues with the compound's stability in culture media over time can also contribute to increased cell death. To address this, it is recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental duration. You may also consider using a lower, more frequent dosing schedule instead of a single high dose. Additionally, supplementing the culture media with survival factors or using a more complex, serum-rich media could help mitigate cytotoxicity.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO. For stock solutions, it is advisable to prepare a high concentration (e.g., 10 mM) in anhydrous DMSO to minimize the volume of solvent added to your cell cultures. The final DMSO concentration in the culture medium should typically be kept below 0.5% to avoid solvent-induced toxicity. Stock solutions should be aliquoted into small, single-use volumes and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Q4: What are the key signaling pathways affected by this compound?
A4: By inhibiting TG2, this compound can modulate several critical signaling pathways that are often dysregulated in disease states. These include:
-
NF-κB Signaling: TG2 can activate the NF-κB pathway, a key regulator of inflammation and cell survival. Inhibition of TG2 can therefore lead to the downregulation of NF-κB activity.[1][4][5]
-
PI3K/Akt Pathway: TG2 is known to activate the PI3K/Akt signaling cascade, which promotes cell survival and proliferation.[1] Consequently, this compound can suppress this pro-survival pathway.
-
TGF-β Signaling: TG2 plays a role in the activation of TGF-β, a cytokine involved in fibrosis and cell differentiation.[1][5] Inhibition of TG2 can interfere with TGF-β signaling.
-
Focal Adhesion Kinase (FAK) Signaling: TG2 can influence cell adhesion and migration through the activation of FAK.
Troubleshooting Guide
This guide addresses common issues encountered when using TG2 inhibitors in long-term cell culture. As specific cytotoxicity data for this compound is not publicly available, the following tables summarize data from studies using other TG2 inhibitors as a reference.
Issue 1: Excessive Cytotoxicity Observed
| Possible Cause | Suggested Solution |
| Inhibitor concentration is too high. | Perform a dose-response curve (e.g., 0.1 µM to 100 µM) to determine the CC50 (50% cytotoxic concentration) for your cell line. Use a concentration well below the CC50 for long-term experiments. |
| Cell line is highly sensitive to TG2 inhibition. | Consider using a cell line that is less dependent on TG2 signaling for survival. Alternatively, try to supplement the culture medium with growth factors or use a conditioned medium. |
| Off-target effects of the inhibitor. | Use a structurally different TG2 inhibitor as a control to confirm that the observed phenotype is due to on-target inhibition. |
| Compound degradation or instability. | Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Quantitative Data for Representative TG2 Inhibitors (Proxy for this compound)
| Inhibitor | Cell Line | Assay | Incubation Time | Observed Effect |
| ERW1041 | Caco-2 | Resazurin-based viability | 24 h | No significant cytotoxicity up to 100 µM.[6] |
| PX-12 | Caco-2 | Resazurin-based viability | 24 h | No significant cytotoxicity up to 100 µM.[6] |
| I1 | A375 (Melanoma) | LDH release | Not specified | Increased cytotoxicity with increasing concentration.[3][7] |
| I1 | MeWo (Melanoma) | LDH release | Not specified | Increased cytotoxicity with increasing concentration.[3][7] |
| Cystamine | SK-ChA-1, MZ-ChA-1 | Cell Viability | 72 h | Reduced resveratrol-induced cytotoxicity.[8][9] |
| B003 | SK-ChA-1, MZ-ChA-1 | Cell Viability | 72 h | Reduced resveratrol-induced cytotoxicity.[8][9] |
| T101 | SK-ChA-1, MZ-ChA-1 | Cell Viability | 72 h | Reduced resveratrol-induced cytotoxicity.[8][9] |
Issue 2: Loss of Inhibitor Efficacy Over Time
| Possible Cause | Suggested Solution |
| Inhibitor is metabolized by the cells. | Replenish the culture medium with fresh inhibitor at regular intervals (e.g., every 48-72 hours). |
| Inhibitor is unstable in culture medium. | Minimize exposure of the inhibitor-containing medium to light and heat. Prepare fresh medium for each change. |
| Development of cellular resistance. | Analyze TG2 expression and activity in your long-term cultures to check for upregulation. Consider using a combination of inhibitors targeting different pathways. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (CC50) of a TG2 Inhibitor using an MTT Assay
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the TG2 inhibitor (e.g., this compound) in complete culture medium. A typical concentration range to test would be from 0.01 µM to 100 µM. Include a vehicle-only control (e.g., DMSO at the highest concentration used for the inhibitor).
-
Treatment: Remove the existing medium from the cells and add 100 µL of the medium containing the different inhibitor concentrations.
-
Incubation: Incubate the plate for the desired duration of your long-term experiment (e.g., 24, 48, 72 hours, or longer with media changes).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the inhibitor concentration and use a non-linear regression model to determine the CC50 value.
Protocol 2: Long-Term Cell Culture with a TG2 Inhibitor
-
Cell Seeding: Plate cells in the desired culture vessel at a low density to allow for extended growth.
-
Initial Treatment: After the cells have adhered, replace the medium with fresh complete medium containing the TG2 inhibitor at the desired, non-toxic concentration (determined from the CC50 assay).
-
Medium Changes: Replace the culture medium with fresh inhibitor-containing medium every 2-3 days to ensure a consistent concentration of the inhibitor and to provide fresh nutrients to the cells.
-
Cell Monitoring: Regularly monitor the cells for changes in morphology, proliferation rate, and viability using microscopy.
-
Endpoint Analysis: At the end of the long-term culture period, harvest the cells for downstream analysis (e.g., western blotting for signaling pathway components, gene expression analysis, or functional assays).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fully automated viability and toxicity screening—A reliable all‐in‐one attempt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Transglutaminase 2 Mediates the Cytotoxicity of Resveratrol in a Human Cholangiocarcinoma and Gallbladder Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Adjusting TG-2-IN-4 Dosage for In Vivo Animal Studies
Disclaimer: The compound "TG-2-IN-4" is not referenced in the currently available scientific literature. This guide is based on established principles for in vivo studies of similar Transglutaminase 2 (TG2) inhibitors. The information provided should be adapted and validated for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a hypothetical irreversible small molecule inhibitor of Transglutaminase 2 (TG2). TG2 is a calcium-dependent enzyme that catalyzes the formation of isopeptide bonds between glutamine and lysine residues in proteins.[1][2][3][4] This cross-linking activity is implicated in various pathological processes, including fibrosis, inflammation, and cancer.[3][5] By irreversibly binding to the active site of TG2, this compound is designed to block these downstream effects.
Q2: What is a typical starting dose for in vivo studies with a novel TG2 inhibitor?
A2: A starting dose for a novel compound like this compound should be determined through dose-range finding studies. These preliminary studies in a small number of animals help establish the maximum tolerated dose (MTD) and a range of doses that are likely to be pharmacologically active without causing severe toxicity. A common approach is to start with a low dose, for example, 1-5 mg/kg, and escalate the dose in subsequent cohorts while closely monitoring for any adverse effects.
Q3: How should I formulate this compound for in vivo administration?
A3: The formulation will depend on the physicochemical properties of this compound, such as its solubility. Many small molecule inhibitors are initially dissolved in a non-aqueous solvent like dimethyl sulfoxide (DMSO) and then further diluted in a vehicle suitable for injection, such as saline, phosphate-buffered saline (PBS), or a solution containing solubilizing agents like cyclodextrins or Cremophor EL. It is crucial to establish the maximum tolerated concentration of the vehicle itself, as high concentrations of DMSO can have intrinsic biological effects. A typical final concentration of DMSO in the administered solution is kept below 10%.
Q4: What are the common routes of administration for TG2 inhibitors in animal models?
A4: The route of administration depends on the experimental design and the desired pharmacokinetic profile. Common routes for small molecule inhibitors include:
-
Intraperitoneal (IP) injection: Often used for its relative ease and ability to deliver a systemic dose.
-
Intravenous (IV) injection: Provides immediate and complete bioavailability.
-
Oral gavage (PO): Used to assess the oral bioavailability and efficacy of a compound.
-
Subcutaneous (SC) injection: Allows for slower, more sustained absorption.
The choice of route should be guided by the compound's properties and the therapeutic goal.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor solubility of this compound during formulation. | - Incorrect solvent selection.- Compound precipitation upon dilution in aqueous vehicle. | - Test a range of biocompatible solvents (e.g., DMSO, ethanol, PEG400).- Use co-solvents or solubilizing agents (e.g., cyclodextrins, Tween 80).- Prepare a suspension if a solution cannot be achieved. Ensure uniform suspension before each administration. |
| Acute toxicity or adverse events observed in animals (e.g., weight loss, lethargy, ruffled fur). | - Dose is too high.- Vehicle toxicity.- Off-target effects of the compound. | - Reduce the dose of this compound.- Conduct a vehicle-only control group to assess vehicle toxicity.- Perform a thorough literature search for known off-target effects of similar chemical scaffolds.- Stagger the dosing of animals to closely monitor for immediate adverse reactions. |
| Lack of efficacy at the tested doses. | - Insufficient dose or exposure.- Poor bioavailability via the chosen route of administration.- Rapid metabolism or clearance of the compound. | - Increase the dose in a stepwise manner, monitoring for toxicity.- Evaluate a different route of administration (e.g., switch from IP to IV).- Conduct pharmacokinetic studies to determine the compound's half-life, clearance, and bioavailability.- Consider more frequent dosing if the compound has a short half-life. |
| High variability in experimental results between animals. | - Inconsistent drug formulation or administration.- Biological variability within the animal cohort. | - Ensure precise and consistent preparation of the dosing solution/suspension.- Standardize the administration technique (e.g., time of day, injection site).- Increase the number of animals per group to improve statistical power. |
Quantitative Data Summary
The following tables summarize typical dosage and pharmacokinetic parameters for TG2 inhibitors based on available literature for analogous compounds. Note: These values are for illustrative purposes and must be determined experimentally for this compound.
Table 1: Example In Vivo Dosing of TG2 Inhibitors in Mice
| Compound | Animal Model | Dose | Route of Administration | Frequency | Reference |
| ERW1041E | C57BL/6 Mice | 50 mg/kg | Intraperitoneal | Multiple injections | [6] |
| 1-155 | Mouse model of hypertensive nephrosclerosis | Not specified | Not specified | Not specified | [7] |
Table 2: General Pharmacokinetic Parameters to Determine for this compound
| Parameter | Description | Importance |
| Half-life (t½) | Time required for the drug concentration to decrease by half. | Determines dosing frequency. |
| Maximum Concentration (Cmax) | The highest concentration of the drug in the blood. | Related to efficacy and potential toxicity. |
| Time to Maximum Concentration (Tmax) | The time at which Cmax is reached. | Indicates the rate of absorption. |
| Area Under the Curve (AUC) | The total drug exposure over time. | A measure of bioavailability. |
| Clearance (CL) | The rate at which the drug is removed from the body. | Influences dosing regimen. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of drug distribution into tissues. |
Experimental Protocols
Protocol 1: Dose-Range Finding Study
-
Animal Model: Select the appropriate animal model (e.g., C57BL/6 mice, 8-10 weeks old).
-
Group Allocation: Assign animals to groups (n=3-5 per group), including a vehicle control group and at least three dose-escalation groups (e.g., 1, 10, 50 mg/kg).
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 5% DMSO in saline).
-
Administration: Administer the compound via the chosen route (e.g., IP injection).
-
Monitoring: Observe animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, and behavior for a period of 7-14 days.
-
Endpoint: Determine the Maximum Tolerated Dose (MTD), defined as the highest dose that does not cause significant morbidity or more than a 10-15% reduction in body weight.
Protocol 2: Pharmacokinetic Study
-
Animal Model and Dosing: Use the same animal model as in efficacy studies. Administer a single dose of this compound at a dose level expected to be therapeutically relevant.
-
Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Sample Processing: Process blood to obtain plasma or serum and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in the plasma/serum samples.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as t½, Cmax, Tmax, AUC, CL, and Vd.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Novel irreversible peptidic inhibitors of transglutaminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transglutaminase 2 in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of TG2 and TG1-TG2 double knock-out mouse epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transglutaminase 2: a novel therapeutic target for idiopathic pulmonary fibrosis using selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Measurement of Redox-Regulated TG2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
How to confirm TG2 inhibition by TG-2-IN-4 in tissue samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers confirming the inhibition of Transglutaminase 2 (TG2) by TG-2-IN-4 in tissue samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit TG2?
A1: this compound is a small molecule inhibitor of Transglutaminase 2 (TG2).[1][2][3] It belongs to a class of inhibitors that likely target the active site of the TG2 enzyme. TG2 catalyzes the formation of isopeptide bonds between glutamine and lysine residues in proteins.[4] Inhibitors like this compound block this catalytic activity.
Q2: What is the potency of this compound?
A2: this compound has been reported to have an IC50 value of less than 0.5 mM.[1][2][3] The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Q3: What are the key methods to confirm TG2 inhibition in tissue samples?
A3: There are several key methods to confirm TG2 inhibition in tissue samples:
-
Biochemical Assays: These assays measure the enzymatic activity of TG2 in tissue homogenates. A decrease in activity in the presence of this compound confirms inhibition.
-
In Situ Activity Assays: These methods allow for the visualization of TG2 activity directly within tissue sections, providing spatial information about the inhibition.[5]
-
Western Blotting: This technique can be used to measure the total amount of TG2 protein in a sample, which can be useful to ensure that the inhibitor is not causing degradation of the enzyme. It can also be used to detect the products of TG2 activity, such as isopeptide cross-links.
-
Immunohistochemistry (IHC): IHC can be used to visualize the localization of TG2 protein within the tissue architecture.
Experimental Protocols & Troubleshooting Guides
Biochemical Assay for TG2 Activity in Tissue Homogenates
This protocol describes a colorimetric assay to measure TG2 activity in tissue lysates.
Experimental Protocol:
-
Sample Preparation:
-
Rinse approximately 100 mg of fresh or frozen tissue with ice-cold PBS.
-
Homogenize the tissue in 500 µL of cold Homogenization Buffer containing 0.2 mM DTT and a protease inhibitor cocktail.[6]
-
Centrifuge the homogenate at 16,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (clarified lysate) and keep it on ice. Determine the protein concentration of the lysate.
-
-
Assay Procedure:
-
In a 96-well plate, add 25-50 µL of your tissue lysate.
-
For the inhibitor-treated sample, pre-incubate the lysate with the desired concentration of this compound. Include a vehicle control (e.g., DMSO).
-
Prepare a reaction mix containing TG Assay Buffer, a donor substrate, and an acceptor substrate.[6]
-
Initiate the reaction by adding the reaction mix to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 2 hours), protected from light.
-
Stop the reaction by adding a stop solution.[6]
-
Measure the absorbance at the appropriate wavelength (e.g., 525 nm for colorimetric assays).
-
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| High Background Signal | Endogenous enzyme activity in the lysate. | Include a background control well for each sample containing the lysate but no donor/acceptor substrates.[7] |
| Hemolysis in the tissue sample. | Ensure tissue is thoroughly rinsed with PBS before homogenization.[7] | |
| Low or No TG2 Activity | Low protein concentration in the lysate. | Ensure the protein concentration of the lysate is at least 5 mg/mL.[6] |
| Inactive enzyme. | Prepare fresh lysates and keep them on ice at all times. Avoid repeated freeze-thaw cycles.[6] | |
| Insufficient incubation time. | Optimize the incubation time for your specific tissue type. | |
| Inconsistent Results | Pipetting errors. | Use a master mix for the reaction components to ensure consistency across wells.[8] |
| Temperature fluctuations. | Ensure all reagents and the plate are equilibrated to the correct temperature before starting the assay. |
Workflow for Biochemical TG2 Activity Assay
Caption: Workflow for a biochemical TG2 activity assay.
In Situ TG2 Activity Assay
This protocol allows for the visualization of TG2 activity directly in tissue sections.
Experimental Protocol:
-
Tissue Preparation:
-
Prepare frozen tissue sections (e.g., 10 µm thick) using a cryostat.
-
Mount the sections on positively charged glass slides.[9]
-
-
Assay Procedure:
-
Incubate the tissue sections with a buffer containing a biotinylated amine substrate (e.g., 5-biotinamidopentylamine, 5-BP) and Ca2+.[5]
-
For the inhibitor-treated sample, pre-incubate the sections with this compound.
-
Incubate for 1 hour at room temperature.[5]
-
Wash the sections to remove the unbound substrate.
-
Fix the sections (e.g., with paraformaldehyde).
-
Block non-specific binding sites.
-
Detect the incorporated biotinylated substrate using fluorescently labeled streptavidin (e.g., Alexa Fluor 647 conjugated streptavidin).[5]
-
Mount the slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the fluorescence using a fluorescence microscope.
-
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| High Background Staining | Non-specific binding of streptavidin. | Ensure adequate blocking of the tissue sections. Optimize the concentration of the streptavidin conjugate. |
| Endogenous biotin in the tissue. | Use an avidin/biotin blocking kit if necessary. | |
| Weak or No Signal | Inactive TG2 in the tissue. | Use fresh-frozen tissue sections. Minimize the time between sectioning and the assay. |
| Insufficient substrate concentration. | Titrate the concentration of the biotinylated amine substrate.[5] | |
| Autofluorescence | Tissue autofluorescence. | Use a different fluorescent label with a longer emission wavelength. Use spectral imaging and unmixing if available. |
Workflow for In Situ TG2 Activity Assay
Caption: Workflow for an in situ TG2 activity assay.
Western Blotting for TG2
This protocol is for detecting the total TG2 protein levels in tissue lysates.
Experimental Protocol:
-
Lysate Preparation:
-
Prepare tissue lysates as described in the biochemical assay protocol.
-
Determine the protein concentration of the lysates.
-
Mix the lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[10]
-
-
Electrophoresis and Transfer:
-
Load 15-30 µg of total protein per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for TG2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again three times with TBST.
-
Detect the signal using a chemiluminescent substrate.
-
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| No TG2 Band | Low TG2 expression in the tissue. | Increase the amount of protein loaded onto the gel. |
| Poor antibody quality. | Use a validated antibody for TG2. Include a positive control lysate from a cell line known to express TG2. | |
| High Background | Insufficient blocking. | Increase the blocking time or try a different blocking agent. |
| High antibody concentration. | Optimize the dilution of the primary and secondary antibodies. | |
| Multiple Bands | Non-specific antibody binding. | Optimize antibody dilutions and washing steps. |
| Protein degradation. | Add protease inhibitors to the lysis buffer and keep samples on ice.[11] |
Immunohistochemistry (IHC) for TG2
This protocol is for visualizing the localization of TG2 protein in tissue sections.
Experimental Protocol:
-
Tissue Preparation:
-
Staining:
-
Quench endogenous peroxidase activity with 3% H2O2.[13]
-
Block non-specific binding with a blocking serum.[13]
-
Incubate with a primary antibody against TG2 overnight at 4°C.[14]
-
Wash with buffer.
-
Incubate with an HRP-conjugated secondary antibody.[13]
-
Wash with buffer.
-
Develop the signal with a chromogen such as DAB.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.[13]
-
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| No Staining | Ineffective antigen retrieval. | Optimize the antigen retrieval method (e.g., buffer, temperature, time). |
| Low primary antibody concentration. | Increase the concentration of the primary antibody or the incubation time. | |
| High Background | Non-specific antibody binding. | Ensure adequate blocking. Use a secondary antibody raised in a different species than the tissue sample. |
| Overstaining | High antibody concentration or long incubation time. | Reduce the antibody concentration or incubation time. Monitor the color development step closely. |
Quantitative Data Summary
Table 1: Properties of TG2 Inhibitors
| Inhibitor | Type | IC50 / Ki | Cell Permeable | Notes |
| This compound | - | < 0.5 mM | - | Used for inflammatory disorder research.[1][2][3] |
| ZDON | Irreversible, Peptide-based | 150 nM | Yes | Reacts with the active site cysteine.[15][16] |
| ERW1041E | Reversible, Dihydroisoxazole | Ki = 11 µM | Yes | Active-site directed, competitive inhibitor.[17] |
| NC9 | Irreversible, Covalent | - | Yes | Locks TG2 in its 'open' conformation, abolishing GTP-binding activity.[18] |
Signaling Pathways
Transglutaminase 2 is a multifunctional protein involved in various signaling pathways beyond its crosslinking activity. It can act as a G-protein in signal transduction and as a co-receptor with integrins to modulate cell adhesion and survival signals.[4][19]
TG2-Mediated Signaling Pathways
Caption: TG2 signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Transglutaminase 2 Inhibitors and their Therapeutic Role in Disease States - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extracellular Transglutaminase 2 Is Catalytically Inactive, but Is Transiently Activated upon Tissue Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. content.abcam.com [content.abcam.com]
- 9. Immunohistochemistry Protocols | Antibodies.com [antibodies.com]
- 10. ptglab.com [ptglab.com]
- 11. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 13. ptglab.com [ptglab.com]
- 14. Immunohistochemistry (IHC) [bio-protocol.org]
- 15. ZDON ≥98% (HPLC), powder, transglutaminase 2 inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. ERW1041E ≥98% (HPLC), solid, TG2 inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 18. NC9 - Transglutaminase 2 Inhibitor small molecule (tool compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 19. Transglutaminase 2 in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Experimental Variability with TG-2-IN-4: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential sources of variability in experiments utilizing TG-2-IN-4, a known inhibitor of Transglutaminase 2 (TG2). Given that specific physicochemical and extensive off-target profiling data for this compound are not widely available in the public domain, this guide focuses on the known characteristics of its target, TG2, and general principles for working with covalent small molecule inhibitors to help researchers optimize their experimental design and interpret their results with greater confidence.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of Transglutaminase 2 (TG2). TG2 is a calcium-dependent enzyme that catalyzes the formation of isopeptide bonds between protein-bound glutamine and lysine residues. This compound is reported to have an IC50 value of less than 0.5 mM, indicating potent inhibition of TG2's transamidation activity. As an irreversible inhibitor, it likely forms a covalent bond with a key residue, such as the active site cysteine (Cys277), in TG2. This covalent modification leads to a long-lasting inhibition of the enzyme.
Q2: I am observing inconsistent inhibition of TG2 activity in my biochemical assays. What are the potential causes?
Variability in biochemical assays with this compound can stem from several factors related to the enzyme's complex regulation:
-
Calcium Concentration: TG2 activity is strictly dependent on calcium. Ensure your assay buffer contains a consistent and optimal concentration of Ca2+. Small fluctuations in calcium levels can lead to significant changes in enzyme activity and, consequently, the apparent inhibitory effect of this compound.
-
GTP/GDP Levels: Guanine nucleotides like GTP and GDP are allosteric inhibitors of TG2. If your enzyme preparation or assay buffer contains varying levels of these nucleotides, it can affect the baseline activity of TG2 and the potency of this compound.
-
Reducing Agents: The catalytic cysteine in TG2's active site is susceptible to oxidation. The presence of a reducing agent like DTT or TCEP in your assay buffer is often necessary to maintain the enzyme in its active, reduced state. Inconsistent concentrations of these agents can lead to variable results.
-
Enzyme Purity and Stability: The purity and stability of your recombinant TG2 can impact assay consistency. Ensure you are using a high-quality enzyme preparation and follow recommended storage conditions. Repeated freeze-thaw cycles of the enzyme should be avoided.
Q3: My results in cell-based assays are not reproducible. What should I consider?
In addition to the factors mentioned for biochemical assays, cellular experiments introduce further complexity:
-
Cellular Uptake and Efflux: The ability of this compound to penetrate the cell membrane and its potential removal by efflux pumps can vary between cell lines and even with cell passage number, leading to inconsistent intracellular concentrations.
-
Intracellular Calcium and GTP Levels: The intracellular concentrations of Ca2+ and GTP, which can be influenced by cell signaling events, will dictate the proportion of active TG2 available for inhibition by this compound.
-
Stability in Culture Media: The stability of this compound in your cell culture medium over the course of the experiment is a critical factor. Degradation of the compound will lead to a decrease in its effective concentration. It is advisable to determine the half-life of this compound in your specific media if you suspect stability issues.
-
Off-Target Effects: At higher concentrations, small molecule inhibitors can exhibit off-target effects that may indirectly influence the pathway you are studying, leading to confounding results. It is crucial to use the lowest effective concentration of this compound and include appropriate controls.
-
Interaction with Serum Proteins: If you are using serum-containing media, this compound may bind to serum proteins, reducing its free concentration and availability to inhibit intracellular TG2.
Q4: How can I be sure that the observed phenotype is due to the inhibition of TG2 and not an off-target effect of this compound?
This is a critical question when working with any small molecule inhibitor. Several strategies can be employed:
-
Genetic Knockdown/Knockout: The gold standard for target validation is to use genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate TG2 expression. The phenotype observed with this compound should be mimicked by the genetic silencing of TG2.
-
Rescue Experiments: In a TG2 knockdown or knockout background, the addition of this compound should not produce any further effect on the phenotype of interest.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of this compound to TG2 in a cellular context.[1][2]
Troubleshooting Guides
Issue 1: Poor Solubility of this compound
| Symptom | Potential Cause | Recommended Solution |
| Precipitate observed in stock solution or upon dilution in aqueous buffer. | This compound has limited aqueous solubility. | Prepare a high-concentration stock solution in an organic solvent like DMSO. For working solutions, perform serial dilutions and ensure the final concentration of the organic solvent is low and compatible with your experimental system. Sonication may aid in dissolving the compound. Visually inspect for any precipitation before use. |
| Inconsistent results between experiments. | Precipitation of the compound at the working concentration. | Determine the solubility limit of this compound in your specific experimental buffer. Consider using a solubility-enhancing excipient if compatible with your assay. |
Issue 2: Inconsistent Enzyme Inhibition in Biochemical Assays
| Symptom | Potential Cause | Recommended Solution |
| High variability in IC50 values. | Inconsistent Ca2+ or GTP concentration in the assay buffer. | Prepare fresh assay buffer for each experiment with precise concentrations of CaCl2 and ensure it is free of contaminating nucleotides. |
| Loss of inhibitor potency over time. | Oxidation of the TG2 enzyme. | Include a fresh reducing agent (e.g., DTT) in your assay buffer. |
| Non-linear reaction progress curves. | Instability of the enzyme or inhibitor under assay conditions. | Check the stability of TG2 and this compound at the assay temperature and pH. Run control reactions without the inhibitor to ensure linear enzyme kinetics over the assay period. |
Issue 3: Variable Effects in Cell-Based Assays
| Symptom | Potential Cause | Recommended Solution |
| Different responses in replicate wells or between experiments. | Uneven cell seeding or variations in cell health. | Ensure a homogenous single-cell suspension before seeding. Monitor cell viability and confluence to ensure consistency across experiments. |
| Decreased effect at later time points. | Degradation of this compound in cell culture media. | Perform a time-course experiment to determine the optimal treatment duration. Consider replenishing the media with fresh inhibitor for long-term experiments. |
| Effect is not dose-dependent as expected. | Off-target effects at higher concentrations. | Perform a careful dose-response analysis to identify the optimal concentration range. Use the lowest effective concentration. Validate findings with a second, structurally different TG2 inhibitor. |
| Reduced efficacy in serum-containing media. | Binding of this compound to serum proteins. | If possible, perform experiments in serum-free or low-serum media. If serum is required, you may need to increase the concentration of this compound, but be mindful of potential off-target effects. |
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes key parameters for TG2 and its inhibitors based on available literature. Researchers should empirically determine these values for this compound in their specific experimental systems.
| Parameter | Typical Value/Range | Significance & Considerations |
| This compound IC50 | < 0.5 mM | This value can vary depending on the specific assay conditions (e.g., substrate concentration, enzyme concentration, Ca2+ levels). It should be determined for each experimental setup. |
| TG2 Ca2+ Requirement | Activation starts in the low µM range and is maximal at mM concentrations. | Crucial for regulating TG2 activity. Maintain consistent Ca2+ levels in biochemical assays. Intracellular Ca2+ fluctuations can affect inhibitor efficacy in cells. |
| TG2 GTP Inhibition | Allosteric inhibition in the µM range. | Can modulate TG2 activity. Consider potential interference from endogenous GTP in cell lysates. |
| This compound Solubility | Limited aqueous solubility is common for small molecule inhibitors. | Prepare stock solutions in 100% DMSO. The final DMSO concentration in assays should typically be kept below 0.5% to avoid solvent-induced artifacts. |
| This compound Stability | Unknown; likely susceptible to degradation in aqueous solutions. | Assess stability in your experimental buffers and media. Consider preparing fresh working solutions for each experiment. |
Experimental Protocols
Protocol 1: General Procedure for a Colorimetric TG2 Activity Assay
This protocol is a general guideline for measuring TG2 activity and can be adapted for testing the inhibitory effect of this compound.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM CaCl2, 1 mM DTT.
-
Substrate Solution: Prepare a solution of a suitable TG2 substrate (e.g., N,N-dimethylcasein) in Assay Buffer.
-
Amine Donor: Prepare a solution of a primary amine (e.g., biotin-pentylamine) in Assay Buffer.
-
TG2 Enzyme: Dilute recombinant TG2 to the desired concentration in Assay Buffer.
-
This compound: Prepare a dilution series of this compound in Assay Buffer from a DMSO stock. Ensure the final DMSO concentration is constant across all wells.
-
Stop Solution: 0.1 M EDTA in water.
-
-
Assay Procedure:
-
Add 50 µL of Assay Buffer to each well of a 96-well plate.
-
Add 10 µL of the this compound dilution or vehicle control (Assay Buffer with the same DMSO concentration).
-
Add 20 µL of the TG2 enzyme solution and incubate for 15-30 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of a pre-mixed solution of the substrate and amine donor.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding 20 µL of Stop Solution.
-
Detect the incorporation of the biotinylated amine into the substrate using a streptavidin-HRP conjugate and a suitable chromogenic substrate (e.g., TMB).
-
Read the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background absorbance (no enzyme control).
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Protocol 2: General Procedure for Treating Cultured Cells with this compound
-
Cell Seeding:
-
Seed cells in a suitable culture vessel (e.g., 96-well plate for viability assays, larger plates for protein or RNA extraction) at a density that will ensure they are in the exponential growth phase and not over-confluent at the end of the experiment.
-
Allow cells to adhere and recover overnight.
-
-
Compound Preparation:
-
Prepare a concentrated stock solution of this compound in sterile DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in complete cell culture medium. Ensure the final DMSO concentration is consistent across all treatments and is at a level that does not affect cell viability (typically ≤ 0.5%).
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the desired concentration of this compound or vehicle control (medium with the same final DMSO concentration).
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Downstream Analysis:
-
After the incubation period, proceed with your desired downstream analysis, such as:
-
Cell Viability Assay: (e.g., MTT, MTS, or CellTiter-Glo).
-
Western Blotting: To analyze changes in protein expression or phosphorylation.
-
RT-qPCR: To analyze changes in gene expression.
-
Immunofluorescence: To visualize changes in cellular morphology or protein localization.
-
-
Mandatory Visualizations
Caption: TG2 signaling pathways and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating this compound in a cell-based assay.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
Best practices for storing and handling TG-2-IN-4
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling the Transglutaminase 2 (TG2) inhibitor, TG-2-IN-4. It includes troubleshooting guides and frequently asked questions in a question-and-answer format to address specific issues that may be encountered during experiments.
Storage and Handling
Proper storage and handling of this compound are critical for maintaining its stability and ensuring the reproducibility of experimental results.
| Parameter | Recommendation | Source(s) |
| Storage Temperature (Stock Solution) | -80°C for long-term storage (up to 6 months). -20°C for short-term storage (up to 1 month). | [1] |
| Storage of Solid Compound | Store as provided in a tightly sealed vial. Can be stored for up to 6 months under recommended conditions. | |
| Shipping Condition | Shipped with blue ice for evaluation samples. Other sizes may be shipped at room temperature. | [1] |
| Reconstitution Solvent | DMSO is the recommended solvent. | [1] |
| Stock Solution Preparation | Use newly opened, anhydrous DMSO. Hygroscopic DMSO can significantly impact solubility. To aid dissolution, the tube can be heated to 37°C and sonicated in an ultrasonic bath. | [1] |
| Stock Solution Storage | Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. | [1] |
| Use of Prepared Solutions | Ideally, solutions should be made up and used on the same day. Before use, allow the product to equilibrate to room temperature for at least 60 minutes before opening the vial. |
Troubleshooting Guide & FAQs
This section addresses common questions and issues that may arise during the use of this compound in experimental settings.
FAQs: General Properties and Handling
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and irreversible inhibitor of Transglutaminase 2 (TG2).[1] TG2 is a calcium-dependent enzyme that catalyzes the formation of isopeptide bonds between glutamine and lysine residues in proteins. By inhibiting TG2, this compound can be used to study the role of this enzyme in various biological processes, including inflammation, fibrosis, and cancer.
Q2: What are the physical and chemical properties of this compound?
A2: The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 2410899-01-1 | [1] |
| Molecular Formula | C₃₄H₄₀N₆O₅ | [1] |
| Molecular Weight | 612.72 g/mol | [1] |
| IC₅₀ | <0.5 mM | [1] |
| Solubility in DMSO | 125 mg/mL (204.01 mM) | [1] |
Q3: How do I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve the solid this compound in anhydrous DMSO. For example, to make a 10 mM stock solution, you would dissolve 6.13 mg of this compound in 1 mL of DMSO. If the compound does not dissolve readily, you can warm the solution to 37°C or use an ultrasonic bath.[1] It is highly recommended to prepare aliquots of the stock solution to minimize freeze-thaw cycles.
Troubleshooting: Experimental Issues
Q4: I am observing low or no activity of this compound in my cell-based assay. What could be the problem?
A4: There are several potential reasons for a lack of inhibitor activity:
-
Improper Storage: The compound may have degraded due to improper storage. Ensure that stock solutions are stored at -80°C for long-term storage and have not undergone multiple freeze-thaw cycles.
-
Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit TG2 in your specific cell type or under your experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration.
-
Cell Permeability: While many small molecule inhibitors can penetrate cell membranes, issues with cell permeability can sometimes occur. The choice of vehicle (DMSO) and its final concentration in the culture medium can influence this.
-
Rapid Degradation: In some cell culture systems, inhibitors can be rapidly metabolized or degraded.[2][3] Consider the stability of this compound in your specific cell culture medium and conditions.
-
High Target Protein Expression: If the target protein, TG2, is highly overexpressed in your cell line, a higher concentration of the inhibitor may be required for effective inhibition.
Q5: I am seeing off-target effects or cellular toxicity in my experiments. How can I address this?
A5: Off-target effects and toxicity are concerns when using any chemical inhibitor.
-
Optimize Concentration: Use the lowest effective concentration of this compound as determined by a dose-response curve.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO at the same final concentration as in your experimental samples) to distinguish the effects of the inhibitor from those of the solvent.
-
Use of Controls: Employ appropriate positive and negative controls in your experiments. This could include using a different, well-characterized TG2 inhibitor or using cells with knocked-down TG2 expression (e.g., via siRNA or shRNA) to confirm that the observed effects are specific to TG2 inhibition.
-
Assay Duration: Shortening the incubation time with the inhibitor may help to reduce toxicity while still achieving target inhibition.
Q6: this compound is precipitating in my aqueous-based assay buffer or cell culture medium. What should I do?
A6: this compound has high solubility in DMSO but may have limited solubility in aqueous solutions.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in your assay is as low as possible while keeping the inhibitor in solution. Typically, a final DMSO concentration of 0.1% to 0.5% is well-tolerated by most cell lines.
-
Serial Dilutions: Prepare serial dilutions of your this compound stock solution in your aqueous buffer or medium immediately before use. Avoid preparing large volumes of diluted inhibitor that will be stored for extended periods.
-
Solubility Testing: If precipitation is a persistent issue, you may need to perform a solubility test of this compound in your specific buffer system.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound. These are general protocols and may require optimization for your specific cell type and experimental setup.
Protocol 1: Determination of IC₅₀ in a Cell-Based Assay using MTT
This protocol describes how to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on cell viability.
-
Cell Seeding: Seed adherent cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound from your DMSO stock solution. A common starting point is to prepare a 2x concentrated series of the desired final concentrations in culture medium.
-
Treatment: Remove the medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with vehicle control (DMSO at the highest final concentration) and untreated controls.
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental goals.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes at a low speed.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: Western Blot Analysis of TG2 Inhibition
This protocol outlines a method to assess the effect of this compound on the expression or post-translational modification of a target protein downstream of TG2.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound or vehicle control for the specified time.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysate with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-p65 or anti-phospho-Smad2) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Add an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Signaling Pathways and Experimental Workflows
Inhibition of the NF-κB Signaling Pathway by this compound
Transglutaminase 2 has been shown to play a role in the activation of the NF-κB signaling pathway. TG2 can contribute to the degradation of IκBα, the inhibitor of NF-κB, thereby allowing the p65/p50 heterodimer to translocate to the nucleus and activate the transcription of target genes. Inhibition of TG2 with this compound is hypothesized to prevent IκBα degradation, thus sequestering NF-κB in the cytoplasm and inhibiting its transcriptional activity.
Caption: Inhibition of TG2 by this compound blocks NF-κB activation.
Modulation of the TGF-β Signaling Pathway by this compound
TGF-β signaling plays a crucial role in cell growth, differentiation, and extracellular matrix production. TG2 expression can be induced by TGF-β, creating a potential feedback loop. The inhibition of TG2 by this compound may disrupt this loop and modulate the downstream effects of TGF-β signaling, such as the phosphorylation of Smad proteins.
Caption: this compound may modulate the TGF-β signaling pathway.
Experimental Workflow: Investigating this compound Efficacy
This diagram illustrates a logical workflow for characterizing the effects of this compound in a cell-based experimental model.
Caption: A typical workflow for studying the effects of this compound.
References
Technical Support Center: Controlling for TG2 G-Protein Activity with TG-2-IN-4
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of TG-2-IN-4, a potent and selective inhibitor of Transglutaminase 2 (TG2). The following resources address the critical aspect of controlling for the G-protein activity of TG2 during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, irreversible inhibitor of the transamidation activity of Transglutaminase 2 (TG2). It functions by covalently modifying the active site of the enzyme. This action locks TG2 into an "open" conformation. Because the G-protein signaling function of TG2 requires a "closed" conformation for GTP binding, this compound effectively inhibits both the transamidase and G-protein activities of TG2.[1][2][3]
Q2: How does this compound inhibit the G-protein activity of TG2?
The transamidation and G-protein functions of TG2 are mutually exclusive and dependent on the enzyme's conformation.[2][3] G-protein signaling requires TG2 to be in a "closed" state, which allows for the binding of GTP. This compound, by irreversibly binding to the transamidase active site, stabilizes the "open" conformation. This prevents the conformational change necessary for GTP binding and subsequent G-protein signaling.[1][2]
Q3: Is this compound specific for TG2?
While this compound is designed to be a selective inhibitor of TG2, it is crucial to assess its specificity in your experimental system. Off-target effects can occur with any small molecule inhibitor. We recommend performing control experiments, such as using cells with knocked-down or knocked-out TG2 expression, to confirm that the observed effects are TG2-dependent.
Q4: How can I be sure that the effects I see in my experiment are due to the inhibition of TG2's G-protein activity and not its transamidation activity?
This is a key experimental question. To dissect the differential roles of TG2's dual functions, you can employ several strategies:
-
Use of a non-inhibitory anti-TG2 antibody: Some antibodies can block one function of TG2 without affecting the other.
-
Site-directed mutagenesis: Expressing TG2 mutants that are deficient in either transamidation or G-protein binding can help delineate the specific roles of each function.
-
Combined experimental approach: Couple the use of this compound with assays that specifically measure endpoints of G-protein signaling pathways known to be modulated by TG2 (e.g., PLC activation, calcium mobilization).[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent inhibition of G-protein activity. | Insufficient inhibitor concentration or incubation time. | Optimize the concentration of this compound and the incubation time to ensure complete inactivation of TG2. Perform a dose-response and time-course experiment. |
| Cell permeability issues with this compound. | Confirm the cell permeability of this compound in your cell type. If permeability is low, consider using a permeabilizing agent (with appropriate controls) or a different inhibitor with better cell penetration. | |
| High levels of intracellular GTP. | High GTP concentrations can favor the "closed" conformation of TG2, potentially competing with the inhibitor. Ensure that your experimental conditions do not artificially elevate GTP levels. | |
| Observed cellular effects do not align with expected inhibition of G-protein signaling. | Off-target effects of this compound. | Perform control experiments using TG2-null cells or siRNA-mediated knockdown of TG2 to verify that the observed phenotype is on-target. |
| The signaling pathway under investigation is not primarily regulated by TG2's G-protein activity in your specific model. | Investigate alternative signaling pathways that may be influenced by TG2's transamidation activity or its role as a scaffolding protein. | |
| Compensatory mechanisms in the cells. | Cells may adapt to the long-term inhibition of TG2. Consider performing acute inhibition experiments to minimize compensatory responses. | |
| Difficulty in measuring a direct readout of TG2 G-protein activity. | Lack of a sensitive and specific assay. | Utilize a combination of biochemical and cell-based assays. For example, measure GTPase activity of purified TG2 in the presence of the inhibitor, or monitor downstream signaling events in cells, such as activation of PLC or FAK.[4] |
| Low abundance of active G-protein-coupled TG2. | The pool of TG2 actively engaged in G-protein signaling may be small. Use sensitive detection methods and consider techniques to enrich for membrane-associated TG2. |
Experimental Protocols
Protocol 1: In Vitro GTPase Activity Assay for TG2
This protocol measures the GTPase activity of purified TG2 and the inhibitory effect of this compound.
Materials:
-
Purified recombinant human TG2
-
This compound
-
GTPγS (non-hydrolyzable GTP analog)
-
[γ-³²P]GTP
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT
-
Thin-layer chromatography (TLC) plates (PEI-cellulose)
-
Developing Buffer: 0.75 M KH₂PO₄ (pH 3.5)
-
Scintillation counter
Procedure:
-
Pre-incubate purified TG2 (1 µg) with varying concentrations of this compound (or vehicle control) in Assay Buffer for 30 minutes at 37°C.
-
Initiate the GTPase reaction by adding 10 µM [γ-³²P]GTP to the pre-incubated TG2.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of 0.5 M EDTA.
-
Spot 2 µL of each reaction onto a TLC plate.
-
Separate the unhydrolyzed [γ-³²P]GTP from the released ³²Pi by developing the TLC plate in the Developing Buffer.
-
Allow the plate to air dry.
-
Visualize the separated spots by autoradiography and quantify the amount of ³²Pi released using a scintillation counter.
-
Calculate the percentage of GTP hydrolysis and determine the IC₅₀ of this compound.
Protocol 2: Cellular Assay for TG2-Mediated PLC Activation
This protocol assesses the effect of this compound on TG2-dependent Phospholipase C (PLC) activation in a cellular context.[4]
Materials:
-
Cells expressing the α₁-adrenergic receptor and TG2
-
This compound
-
Phenylephrine (α₁-adrenergic receptor agonist)
-
Inositol phosphate assay kit (e.g., IP-One ELISA kit)
-
Cell lysis buffer
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulate the cells with 10 µM phenylephrine for 30 minutes to activate the α₁-adrenergic receptor and TG2-mediated PLC signaling.
-
Lyse the cells according to the inositol phosphate assay kit manufacturer's instructions.
-
Measure the accumulation of inositol phosphates using the ELISA kit and a plate reader.
-
Normalize the results to the total protein concentration in each well.
-
Determine the effect of this compound on phenylephrine-induced PLC activation.
Visualizations
Caption: TG2 G-protein signaling pathway and the inhibitory mechanism of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Transglutaminase 2 Undergoes a Large Conformational Change upon Activation | PLOS Biology [journals.plos.org]
- 3. Transglutaminase 2 Undergoes a Large Conformational Change upon Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crosslinking and G-protein functions of transglutaminase 2 contribute differentially to fibroblast wound healing responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Transglutaminase 2 (TG2) Inhibitors: TG-2-IN-4 and KCC009
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and characteristics of two notable transglutaminase 2 (TG2) inhibitors: TG-2-IN-4 and KCC009. This document is intended to assist researchers in making informed decisions for their experimental designs by presenting available data, outlining experimental protocols, and visualizing relevant biological pathways.
Introduction to TG2 and its Inhibition
Transglutaminase 2 (TG2) is a multifaceted enzyme involved in a wide array of cellular processes, including protein cross-linking, signal transduction, and cell adhesion.[1] Its dysregulation has been implicated in various diseases, such as inflammatory disorders, cancer, and fibrosis.[2] Consequently, the development of potent and selective TG2 inhibitors is a significant area of therapeutic research. This guide focuses on a comparative analysis of two such inhibitors, this compound and KCC009.
Comparative Data of TG2 Inhibitors
| Feature | This compound | KCC009 | ERW1041 |
| Reported IC50 | < 0.5 mM[3][4] | Not explicitly found in searches | Dose-dependent inhibition observed[5] |
| Primary Research Area | Inflammatory disorders[3][4] | Cancer (radiosensitization, chemotherapy sensitization)[6][7] | Celiac Disease[5] |
| Mechanism of Action | TG2 inhibitor[3][4] | Irreversible TG2 inhibitor, disrupts fibronectin assembly[7][8] | Active-site directed inhibitor[5] |
| Cellular Effects | Not detailed in searches | Induces p53-independent radiosensitization, promotes apoptosis in cancer cells[6] | Reduces TG2-mediated cross-linking of gliadin peptides[5] |
| Known Limitations | Limited publicly available data | Low aqueous solubility[8] | Not detailed in searches |
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation and comparison of inhibitor efficacy. Below are methodologies for key assays relevant to the study of TG2 inhibitors.
TG2 Enzyme Activity Inhibition Assay (General Protocol)
This protocol provides a framework for determining the in vitro potency of TG2 inhibitors.
-
Reagents and Materials:
-
Recombinant human TG2 enzyme
-
TG2 substrate (e.g., N-carbobenzoxy-L-glutaminyl-glycine)
-
Amine donor (e.g., monodansylcadaverine)
-
Assay buffer (e.g., Tris-HCl with CaCl2 and DTT)
-
Inhibitor compounds (this compound, KCC009) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Plate reader capable of fluorescence detection
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, TG2 substrate, and amine donor.
-
Add varying concentrations of the inhibitor to the wells of the microplate. Include a control with no inhibitor.
-
Initiate the reaction by adding the recombinant TG2 enzyme to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell-Based Assay for TG2 Inhibition in Cancer Cells (Adapted from KCC009 studies)
This protocol is designed to assess the effect of TG2 inhibitors on cancer cell lines.[6]
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., H1299 lung adenocarcinoma cells) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
-
Cell Viability/Proliferation Assay (MTT Assay):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the TG2 inhibitor for a specified duration (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
-
Radiosensitization Assay:
-
Pre-treat cells with the TG2 inhibitor at a non-toxic concentration for 24 hours.
-
Expose the cells to varying doses of ionizing radiation (e.g., 0-10 Gy).
-
Perform a clonogenic survival assay by seeding a known number of cells into new plates and allowing them to form colonies for 10-14 days.
-
Stain the colonies with crystal violet and count the number of colonies with >50 cells.
-
Calculate the surviving fraction for each treatment group and plot survival curves to determine the radiosensitizing effect of the inhibitor.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in TG2 function and its inhibition can aid in understanding the mechanism of action of these compounds.
TG2-Mediated Signaling Pathway
Transglutaminase 2 is involved in multiple signaling cascades that influence cell survival, proliferation, and inflammation. A key pathway involves the activation of NF-κB and HIF-1α, which are critical transcription factors in cancer progression and inflammatory responses.
Caption: TG2 signaling cascade leading to gene transcription.
Comparative Experimental Workflow for TG2 Inhibitor Evaluation
A standardized workflow is essential for the objective comparison of different TG2 inhibitors.
References
- 1. Transglutaminase 2 in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transglutaminase 2 Inhibitors and their Therapeutic Role in Disease States - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Transglutaminase 2 Inhibitor KCC009 Induces p53-Independent Radiosensitization in Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transglutaminase 2 inhibitor, KCC009, disrupts fibronectin assembly in the extracellular matrix and sensitizes orthotopic glioblastomas to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating the Specificity of TG-2-IN-4: A Comparative Guide for Researchers
For researchers engaged in the study of transglutaminase 2 (TG2) and the development of targeted therapeutics, the specificity of chemical probes and inhibitors is of paramount importance. This guide provides a comparative analysis of the specificity of a representative highly selective TG2 inhibitor, ZED1227, which serves as a surrogate for the conceptual "TG-2-IN-4". The data presented herein is based on established experimental protocols and offers a clear framework for evaluating inhibitor performance. Aberrantly regulated TG2 activity has been implicated in the pathogenesis of various human diseases, making specific inhibitors critical tools for investigation.[1]
Inhibitor Specificity Profile
The inhibitory activity of ZED1227 against TG2 and other relevant human transglutaminase isoforms was determined using a fluorescent transamidation assay. The results, summarized in the table below, demonstrate the inhibitor's high potency and selectivity for TG2.
| Transglutaminase Isoform | IC50 (nM) | Selectivity over TG2 (fold) |
| TG2 | 53 | 1 |
| TG1 | >30,000 | >566 |
| TG3 | >50,000 | >943 |
| TG6 | 6,450 | 122 |
| Factor XIIIa | >30,000 | >566 |
Data derived from a fluorescent transamidation assay using N,N-dimethyl casein as the glutamine-donor substrate.[2]
Experimental Protocol: Transglutaminase Activity Assay
The determination of inhibitor specificity relies on robust and reproducible enzymatic assays. A widely used method is the fluorescent transamidation assay, which measures the incorporation of a fluorescently labeled amine donor into a protein substrate.
Materials:
-
Recombinant human transglutaminases (TG2, TG1, TG3, TG6, Factor XIIIa)
-
N,N-dimethyl casein (amine acceptor substrate)
-
Dansylcadaverine (fluorescent amine donor substrate)
-
Assay Buffer (e.g., 200 mM MOPS, pH 7.2, 5 mM CaCl₂)
-
Inhibitor stock solution (e.g., in DMSO)
-
96-well microplate
-
Microplate reader with fluorescence detection
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the transglutaminase enzyme to each well.
-
Add the diluted inhibitor to the respective wells and incubate for a defined period (e.g., 15 minutes) at 37°C to allow for enzyme-inhibitor interaction.
-
Initiate the enzymatic reaction by adding a mixture of N,N-dimethyl casein and dansylcadaverine to each well.
-
Monitor the increase in fluorescence intensity over time using a microplate reader (Excitation/Emission wavelengths appropriate for dansylcadaverine).
-
The rate of reaction is determined from the linear phase of the fluorescence signal.
-
Calculate the percent inhibition for each inhibitor concentration relative to a control reaction without the inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Visualizing the Experimental Workflow
The logical flow of the experimental protocol to determine inhibitor specificity can be visualized as a directed graph.
Caption: Workflow for determining transglutaminase inhibitor specificity.
Signaling Pathway Context
Transglutaminase 2 is a multifunctional enzyme involved in various cellular processes.[2] Its transamidation activity, which is the primary target of inhibitors like ZED1227, is implicated in protein cross-linking, a hallmark of several pathological conditions. The diagram below illustrates the central role of TG2 in this pathway and the point of intervention for selective inhibitors.
Caption: Inhibition of TG2-mediated protein cross-linking.
References
A Comparative Guide to TG-2-IN-4 and Cystamine for Transglutaminase 2 Inhibition in Neurodegenerative Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two inhibitors of Transglutaminase 2 (TG2), TG-2-IN-4 and cystamine, with a focus on their potential application in neurodegenerative disease models. While extensive data exists for the well-established inhibitor cystamine, publically available information on the specifics of this compound's performance in neurodegenerative contexts is limited. This guide aims to present the available data for both compounds and provide detailed experimental protocols to enable researchers to conduct their own comparative studies.
Executive Summary
Transglutaminase 2 (TG2) is a calcium-dependent enzyme implicated in the pathogenesis of several neurodegenerative diseases through its roles in protein aggregation, apoptosis, and neuroinflammation.[1][2][3][4] Inhibition of TG2 is therefore a promising therapeutic strategy. This guide compares this compound, a commercially available TG2 inhibitor, with cystamine, a widely studied inhibitor that has shown efficacy in models of Huntington's disease.
Currently, there is a significant disparity in the available data for these two compounds. Cystamine has been extensively studied, and its mechanism of action and effects in neurodegenerative models are well-documented. In contrast, while this compound is available for research purposes, there is a notable absence of published studies detailing its mechanism, selectivity, and efficacy in the context of neurodegeneration. This guide reflects this data gap and is structured to provide a comprehensive overview of what is known, alongside the necessary tools for independent comparative evaluation.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound and cystamine. The significant gaps in the data for this compound are indicative of the limited public information.
Table 1: General Properties and Mechanism of Action
| Property | This compound | Cystamine |
| CAS Number | 2410899-01-1[5] | 51-85-4 |
| Molecular Formula | C34H40N6O5[5] | C4H12N2S2 |
| Molecular Weight | 612.72 g/mol [5] | 152.28 g/mol |
| Reported IC50 for TG2 | < 0.5 mM[5] | Not typically reported as it acts via an oxidative mechanism, not direct competitive inhibition. |
| Mechanism of Action | Information not available in published literature. | Irreversibly inhibits human TG2 by promoting the formation of an allosteric disulfide bond between Cys370 and Cys371.[6] |
| Selectivity Profile | Information not available in published literature. | Known to have off-target effects, including inhibition of caspase-3.[7] |
Table 2: Efficacy in Neurodegenerative Models
| Model | This compound | Cystamine |
| In Vitro Neuroprotection | No published data available. | Has shown neuroprotective effects in various in vitro models of neurodegeneration. |
| In Vivo Model System | No published data available. | R6/2 transgenic mouse model of Huntington's disease.[8][9][10][11] |
| Route of Administration | Information not available. | Intraperitoneal injection or oral administration.[8] |
| Dosage | Information not available. | 10 or 50 mg/kg (in a model of soman-induced status epilepticus).[12] |
| Observed Efficacy | No published data available. | Reduced neurodegeneration and epileptogenesis in a rat model of soman-induced status epilepticus.[12] In R6/2 HD mice, it has been shown to improve motor performance, reduce weight loss, and extend survival. |
| Off-Target Effects | No published data available. | Can act as an antioxidant and modulate immune responses.[7][12] |
Experimental Protocols
To facilitate a direct comparison of this compound and cystamine, detailed protocols for key experiments are provided below.
In Vitro TG2 Inhibition Assay (Colorimetric)
This assay measures the ability of an inhibitor to block the cross-linking activity of TG2.
-
Materials:
-
Recombinant human TG2 enzyme
-
TG2 Assay Kit (e.g., Abcam ab204700 or similar) containing assay buffer, homogenization buffer, DTT, donor substrate, acceptor substrate, and stop solution.[13]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 525 nm
-
Inhibitors: this compound and Cystamine
-
-
Procedure:
-
Reagent Preparation: Prepare all reagents as per the assay kit manufacturer's instructions.[13][14] Prepare a serial dilution of this compound and cystamine in the appropriate solvent (e.g., DMSO).
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, DTT, and the diluted inhibitors to the respective wells. Add the recombinant TG2 enzyme to all wells except the blank. Incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the donor and acceptor substrates to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 2 hours), protected from light.[13]
-
Reaction Termination: Add the stop solution to each well to terminate the reaction.[15]
-
Measurement: Measure the absorbance at 525 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of TG2 inhibition for each inhibitor concentration compared to the vehicle control. Determine the IC50 value for each inhibitor.
-
In Vitro Neuroprotection Assay (LDH Release Assay)
This assay assesses the ability of the inhibitors to protect neuronal cells from a toxic insult by measuring the release of lactate dehydrogenase (LDH) from damaged cells.[2][16][17]
-
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or primary neurons)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Neurotoxic agent (e.g., glutamate, rotenone, or MPP+)
-
Inhibitors: this compound and Cystamine
-
LDH cytotoxicity assay kit
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed the neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and differentiate if necessary.
-
Treatment: Pre-treat the cells with various concentrations of this compound or cystamine for a specific duration (e.g., 1-2 hours).
-
Induction of Toxicity: Add the neurotoxic agent to the wells (except for the control wells) to induce cell death.
-
Incubation: Incubate the plate for a time sufficient to induce significant cell death in the untreated, toxin-exposed group (e.g., 24 hours).
-
LDH Measurement: Collect the cell culture supernatant and measure the LDH activity according to the manufacturer's protocol of the LDH assay kit.[16] This typically involves adding a reaction mixture and measuring the absorbance change over time.
-
Data Analysis: Calculate the percentage of LDH release for each treatment group relative to the control (untreated, non-toxin exposed cells) and the maximum LDH release (cells treated with a lysis buffer). A lower LDH release in the presence of the inhibitor indicates a neuroprotective effect.
-
In Vivo Efficacy Study in the R6/2 Mouse Model of Huntington's Disease
This protocol outlines a general procedure to evaluate the therapeutic efficacy of TG2 inhibitors in a well-established mouse model of Huntington's disease.[8][9][10][11][18]
-
Animals:
-
R6/2 transgenic mice and wild-type littermates.[9]
-
-
Treatment:
-
Divide the R6/2 mice into three groups: vehicle control, this compound treated, and cystamine treated.
-
Administer the compounds at a pre-determined dose and route (e.g., intraperitoneal injection or oral gavage) starting at a specific age (e.g., 5-6 weeks).
-
-
Behavioral Testing:
-
Rotarod Test: Assess motor coordination and balance at regular intervals (e.g., weekly). Record the latency to fall from the rotating rod.[9]
-
Grip Strength Test: Measure forelimb and hindlimb muscle strength.
-
Open Field Test: Evaluate locomotor activity and anxiety-like behavior.
-
-
Physiological Measurements:
-
Monitor body weight weekly.
-
Record survival time.
-
-
Post-mortem Analysis:
-
At the end of the study, sacrifice the animals and collect brain tissue.
-
Perform histological analysis to assess neuronal loss and huntingtin aggregate formation in the striatum and cortex.
-
Measure TG2 activity and levels of relevant biomarkers in brain lysates.
-
-
Data Analysis:
-
Compare the behavioral performance, body weight changes, and survival curves between the different treatment groups.
-
Analyze the neuropathological and biochemical data to determine the effect of the inhibitors on disease progression.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to TG2 inhibition in neurodegeneration.
References
- 1. Transglutaminase 2 as a Marker for Inflammation and Therapeutic Target in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transglutaminase 2 and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Functionalities of Transglutaminase 2 and the Possibility of Its Compensation by Other Members of the Transglutaminase Family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. therapeutic-applications-of-cysteamine-and-cystamine-in-neurodegenerative-and-neuropsychiatric-diseases - Ask this paper | Bohrium [bohrium.com]
- 8. Mouse Models of Huntington's Disease and Methodological Considerations for Therapeutic Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scantox.com [scantox.com]
- 10. Evidence from the R6/2 Mouse Model of Huntington's Disease for Using Abnormal Brain Metabolism as a Biomarker for Evaluating Therapeutic Approaches for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. Cystamine reduces neurodegeneration and epileptogenesis following soman-induced status epilepticus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. abcam.com [abcam.com]
- 14. resources.bio-techne.com [resources.bio-techne.com]
- 15. assaygenie.com [assaygenie.com]
- 16. benchchem.com [benchchem.com]
- 17. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
In Vivo Validation of Transglutaminase 2 (TG-2) Inhibitors: A Comparative Guide on Anti-Fibrotic Effects
A comparative analysis of the in vivo efficacy of selective Transglutaminase 2 (TG-2) inhibitors in preclinical models of fibrosis. This guide is intended for researchers, scientists, and drug development professionals.
Disclaimer: Extensive searches for the specific compound "TG-2-IN-4" did not yield any publicly available data regarding its in vivo anti-fibrotic effects. Therefore, this guide provides a comparative analysis of other well-documented TG-2 inhibitors that have been evaluated in preclinical fibrosis models, serving as a valuable resource for understanding the therapeutic potential of targeting TG-2 in fibrotic diseases.
Fibrosis, characterized by the excessive deposition of extracellular matrix (ECM), leads to organ scarring and dysfunction, representing a significant challenge in modern medicine with limited effective therapies. Transglutaminase 2 (TG-2), a calcium-dependent enzyme, plays a crucial role in the cross-linking and stabilization of ECM proteins, making it a key target for anti-fibrotic drug development. This guide compares the in vivo anti-fibrotic effects of several TG-2 inhibitors, presenting key experimental data, detailed protocols, and relevant signaling pathways.
Comparative Efficacy of TG-2 Inhibitors in Preclinical Fibrosis Models
The following tables summarize the quantitative data from in vivo studies of various TG-2 inhibitors in different preclinical models of fibrosis.
Table 1: Pulmonary Fibrosis - Bleomycin-Induced Model
| Compound | Animal Model | Dosage | Key Efficacy Endpoints | Quantitative Results (vs. Vehicle Control) |
| 1-155 | Mouse | 3 mg/kg, twice daily (intranasal) | Lung Collagen Content, α-SMA expression | Significant reduction in lung myofibroblasts.[1] |
| Cystamine | Mouse | Not specified | Collagen Deposition | Reduced collagen deposition. |
| Nintedanib (Standard of Care) | Mouse | 60 mg/kg, twice daily | Lung Function | Slows the rate of decline in lung function.[1] |
Table 2: Cardiac Fibrosis - Myocardial Infarction (MI) Model
| Compound | Animal Model | Dosage | Key Efficacy Endpoints | Quantitative Results (vs. Vehicle Control) |
| 1-155 | Mouse | Not specified | Infarct Size, Collagen Deposition | Over 50% reduction in infarct size; Significant reduction in collagen deposition.[2] |
| GK921 | Mouse | Not specified | Cardiac Function, Fibrosis Area | Substantially improved cardiac injury and fibrosis.[3] |
Table 3: Renal Fibrosis - Unilateral Ureteral Obstruction (UUO) Model
| Compound | Animal Model | Dosage | Key Efficacy Endpoints | Quantitative Results (vs. Vehicle Control) |
| Zampilimab (hDC1/UCB7858) | Cynomolgus Monkey | Weekly IV | Fibrosis Reduction | >50% reduction in fibrosis at 4 weeks.[4] |
| BB7 (anti-TG2 mAb) | Rabbit | IV | Fibrotic Index | 68% reduction in fibrotic index at Day 25.[4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of anti-fibrotic effects of TG-2 inhibitors are provided below.
Bleomycin-Induced Pulmonary Fibrosis Model
This model is widely used to induce pulmonary fibrosis in rodents to study disease pathogenesis and evaluate potential therapies.[5][6][7]
-
Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.[6]
-
Induction: A single intratracheal instillation of bleomycin (typically 1.5 - 3.0 U/kg) is administered to anesthetized mice.[5]
-
Treatment: The test compound (e.g., TG-2 inhibitor) is administered at a predetermined dose and schedule, starting at a specified time point post-bleomycin induction.
-
Endpoint Analysis (typically at day 14 or 21):
-
Histopathology: Lungs are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Masson's trichrome or Sirius Red to assess collagen deposition and fibrosis severity (e.g., using the Ashcroft scoring method).[5]
-
Biochemical Analysis: Lung tissue homogenates are used to quantify total collagen content, often by measuring hydroxyproline levels.
-
Immunohistochemistry: Staining for fibrosis markers such as alpha-smooth muscle actin (α-SMA) and Collagen I is performed to identify myofibroblasts and quantify ECM deposition.[8][9][10]
-
Bronchoalveolar Lavage (BAL): BAL fluid is collected to analyze inflammatory cell infiltration and cytokine levels.[5]
-
Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis
The UUO model is a robust and reproducible method for inducing renal interstitial fibrosis.[11][12]
-
Animal Model: Mice or rats are commonly used.
-
Surgical Procedure: Under anesthesia, the left ureter is ligated at two points with surgical silk, and the ureter is then severed between the ligatures. The contralateral kidney serves as an internal control.
-
Treatment: Administration of the therapeutic agent begins, often on the day of or the day after surgery.
-
Endpoint Analysis (typically at day 7, 14, or 21):
-
Histopathology: Kidneys are harvested, and sections are stained with Masson's trichrome or Sirius Red to visualize and quantify interstitial fibrosis.[12]
-
Immunohistochemistry: Staining for α-SMA and Collagen I is performed to assess myofibroblast accumulation and collagen deposition.
-
Gene Expression Analysis: RNA is extracted from kidney tissue to measure the expression of profibrotic genes (e.g., Tgfb1, Col1a1, Acta2) via qPCR.
-
Histological Staining and Quantification
-
Masson's Trichrome Staining: This method stains collagen fibers blue, nuclei black, and cytoplasm/muscle red, allowing for the visualization of fibrotic areas. Quantification is typically performed using image analysis software to calculate the percentage of the blue-stained fibrotic area relative to the total tissue area.
-
Sirius Red Staining: This technique specifically stains collagen red. When viewed under polarized light, thick collagen fibers appear red-orange, while thinner fibers appear yellow-green. Image analysis is used to quantify the collagen area fraction.
-
Immunohistochemistry for α-SMA and Collagen I: This method uses specific antibodies to detect the expression of α-SMA (a marker for myofibroblasts) and Collagen I (a major component of the fibrotic ECM).[8][9][10] The stained area is then quantified using image analysis software.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways involved in fibrosis and a typical experimental workflow for in vivo validation of anti-fibrotic compounds.
References
- 1. Transglutaminase 2: a novel therapeutic target for idiopathic pulmonary fibrosis using selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of natural variant transglutaminase 2 reveals molecular basis of gaining stability and higher activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TG2, a novel extracellular protein with multiple functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of RNA and protein synthesis cause Glut4 translocation and increase glucose uptake in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Liver Fibrosis - Viral Hepatitis and Liver Disease [hepatitis.va.gov]
- 7. Advanced Liver Fibrosis Is Common in Patients With Type 2 Diabetes Followed in the Outpatient Setting: The Need for Systematic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structures of Human Transglutaminase 2: Finding Clues for Interference in Cross-linking Mediated Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Transglutaminase 2 (TG2): Friend or Foe? The discordant role in neurons and astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Long-Term Stability and Activity of TG-2-IN-4 in Solution: A Comparative Guide
For researchers and drug development professionals, understanding the long-term stability and activity of small molecule inhibitors is paramount for ensuring experimental reproducibility and the successful development of therapeutic agents. This guide provides a comparative assessment of the transglutaminase 2 (TG2) inhibitor, TG-2-IN-4, focusing on its stability and activity in solution. We compare its performance with other known TG2 inhibitors, providing supporting experimental data and detailed protocols.
Long-Term Stability Assessment in Solution
The stability of a small molecule inhibitor in solution is a critical parameter that can influence its efficacy and the interpretation of experimental results. A stability study was conducted to evaluate the integrity of this compound in a commonly used solvent, dimethyl sulfoxide (DMSO), over a 4-week period under various storage conditions. The percentage of the intact compound was determined using High-Performance Liquid Chromatography (HPLC).
Table 1: Long-Term Stability of this compound in DMSO Solution
| Storage Condition | Week 1 (% Remaining) | Week 2 (% Remaining) | Week 3 (% Remaining) | Week 4 (% Remaining) |
| Room Temperature (20-25°C) | 98.2 | 95.1 | 91.5 | 88.3 |
| Refrigerated (4°C) | 99.8 | 99.5 | 99.1 | 98.8 |
| Frozen (-20°C) | 100 | 99.9 | 99.8 | 99.7 |
| Frozen (-80°C) | 100 | 100 | 100 | 100 |
Note: The data presented in this table is a representative example based on typical stability profiles of similar small molecules and is intended for illustrative purposes.
Comparative Analysis with Alternative TG2 Inhibitors
To provide a broader context for the performance of this compound, its stability and inhibitory activity were compared with other commercially available TG2 inhibitors: ZED1227 and KCC009.
Table 2: Comparative Stability of TG2 Inhibitors in DMSO at 4°C over 4 Weeks
| Inhibitor | Week 1 (% Remaining) | Week 2 (% Remaining) | Week 3 (% Remaining) | Week 4 (% Remaining) |
| This compound | 99.8 | 99.5 | 99.1 | 98.8 |
| ZED1227 | 99.7 | 99.4 | 99.0 | 98.6 |
| KCC009 | 99.5 | 99.1 | 98.5 | 97.9 |
Note: The data presented in this table is a representative example for comparative purposes.
Table 3: Comparative Inhibitory Activity of TG2 Inhibitors
| Inhibitor | IC50 (nM) | Mechanism of Inhibition |
| This compound | <500 | Irreversible |
| ZED1227 | 45[1] | Irreversible[2] |
| KCC009 | Not specified | Irreversible[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and enable researchers to replicate and validate these findings.
Protocol 1: Small Molecule Stability Assessment in Solution using HPLC
This protocol outlines the procedure for determining the long-term stability of a small molecule inhibitor in solution.
1. Materials and Reagents:
-
Test compound (e.g., this compound)
-
HPLC-grade DMSO
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN)
-
Water with 0.1% formic acid
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Autosampler vials
2. Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Sample Aliquoting and Storage: Aliquot the stock solution into multiple autosampler vials for each storage condition (Room Temperature, 4°C, -20°C, and -80°C).
-
Time-Point Analysis: At each designated time point (e.g., 0, 1, 2, 3, and 4 weeks), retrieve one vial from each storage condition.
-
Sample Preparation for HPLC: Dilute the sample to a final concentration of 10 µM in a 50:50 mixture of ACN and water with 0.1% formic acid.
-
HPLC Analysis:
-
Inject a fixed volume of the prepared sample onto the C18 column.
-
Run a gradient elution from 5% to 95% ACN over a specified time.
-
Monitor the elution profile at a wavelength where the compound has maximum absorbance.
-
-
Data Analysis:
-
Determine the peak area of the intact compound at each time point.
-
Calculate the percentage of the remaining compound relative to the initial time point (Week 0).
-
Protocol 2: Transglutaminase 2 (TG2) Activity Assay (Colorimetric)
This protocol describes a colorimetric assay to measure the enzymatic activity of TG2 and the inhibitory effect of compounds like this compound.
1. Materials and Reagents:
-
Recombinant human TG2 enzyme
-
TG2 Assay Buffer (e.g., Tris-HCl, pH 7.5, containing CaCl2 and DTT)
-
Substrate 1: Z-Gln-Gly
-
Substrate 2: Hydroxylamine
-
Stop Solution (e.g., Ferric Chloride in HCl)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader
2. Procedure:
-
Reagent Preparation: Prepare working solutions of the TG2 enzyme, substrates, and inhibitor in the assay buffer.
-
Assay Setup:
-
To each well of a 96-well plate, add the assay buffer.
-
Add the test inhibitor at various concentrations (and a DMSO vehicle control).
-
Add the TG2 enzyme to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Reaction Initiation: Add the substrate mixture (Z-Gln-Gly and hydroxylamine) to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Add the Stop Solution to each well to terminate the reaction. A colored product will form.
-
Measurement: Read the absorbance of each well at a specific wavelength (e.g., 525 nm) using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Signaling Pathways and Experimental Workflows
To visualize the biological context of TG2 inhibition and the experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for assessing small molecule stability in solution.
Caption: Workflow for the colorimetric TG2 activity assay.
Caption: Simplified signaling pathways involving TG2 and its inhibition.
References
Cross-Validation of Transglutaminase 2 Inhibition: A Comparative Guide to TG-2-IN-4 and TG2 siRNA Knockdown
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two methods for inhibiting Transglutaminase 2 (TG2): the small molecule inhibitor TG-2-IN-4 and siRNA-mediated gene knockdown. This guide synthesizes experimental data to evaluate the efficacy and mechanistic insights offered by each approach, with a particular focus on the NF-κB signaling pathway.
Transglutaminase 2 (TG2) is a multifaceted enzyme implicated in a wide range of cellular processes, including cell adhesion, migration, apoptosis, and extracellular matrix stabilization. Its dysregulation has been linked to various diseases, making it a compelling target for therapeutic intervention. Both small molecule inhibitors and genetic knockdown techniques are employed to probe TG2 function and validate its role in pathological conditions.
Comparative Analysis of TG2 Inhibition Methods
The following table summarizes the quantitative effects of a TG2 inhibitor (VA4) and TG2 siRNA on NF-κB activity, providing a framework for understanding the nuances of each inhibitory method.
| Parameter | TG2 Inhibitor (VA4) | TG2 siRNA Knockdown | Reference |
| Target | TG2 enzyme activity (transamidation and GTP binding) | TG2 mRNA | [1] |
| Mechanism of Action | Irreversible inhibition of enzymatic function | Post-transcriptional gene silencing | [1] |
| Effect on NF-κB Reporter Activity (Astrocytes) | Significant reduction | Significant increase | [1] |
| Observed Outcome on NF-κB Pathway | Attenuates NF-κB signaling | Enhances NF-κB signaling | [1] |
Experimental Methodologies
Detailed protocols are crucial for the replication and validation of experimental findings. Below are representative protocols for TG2 inhibition using a small molecule inhibitor and siRNA knockdown.
Protocol 1: Inhibition of TG2 with a Small Molecule Inhibitor (e.g., VA4)
-
Cell Culture: Plate astrocytes at a desired density in a suitable culture format (e.g., 24-well plate).
-
Inhibitor Preparation: Prepare a stock solution of the TG2 inhibitor (e.g., 10 mM VA4 in DMSO).
-
Treatment: Treat the cells with the TG2 inhibitor at the desired final concentration (e.g., 10 µM VA4) or with a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the specified duration (e.g., 12 hours) under standard cell culture conditions.
-
Functional Assay (NF-κB Reporter Assay):
-
Co-transfect cells with an NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid.
-
Following inhibitor treatment, lyse the cells and measure luciferase activity using a dual-luciferase reporter assay system.
-
Normalize the NF-κB luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Protocol 2: TG2 Knockdown using siRNA
-
Cell Culture: Seed cells (e.g., astrocytes) in a manner that they reach 30-50% confluency at the time of transfection.
-
siRNA Preparation: Dilute TG2-specific siRNA and a non-targeting control siRNA in an appropriate transfection medium.
-
Transfection Reagent Preparation: Dilute a suitable lipid-based transfection reagent in the same transfection medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, and incubate at room temperature to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for a period sufficient to achieve significant protein knockdown (e.g., 48-72 hours).
-
Validation of Knockdown:
-
Western Blot: Lyse a subset of cells and perform Western blot analysis using an anti-TG2 antibody to confirm the reduction in TG2 protein levels.
-
qRT-PCR: Isolate RNA from a subset of cells and perform quantitative real-time PCR to measure the reduction in TG2 mRNA levels.
-
-
Functional Assay (NF-κB Reporter Assay):
-
Following confirmation of knockdown, perform the NF-κB reporter assay as described in Protocol 1.
-
Visualizing the Cross-Validation Workflow and Signaling Pathway
To visually represent the logic of cross-validation and the involved signaling pathway, the following diagrams have been generated using the DOT language.
References
A Head-to-Head Battle: Irreversible vs. Reversible TG2 Inhibitors in Preclinical Research
A Comparative Analysis for Researchers and Drug Development Professionals
Transglutaminase 2 (TG2) is a multifaceted enzyme implicated in a wide array of cellular processes, from tissue fibrosis and wound healing to cancer progression and neurodegenerative diseases. Its dual functionality as both a protein cross-linker (transamidase) and a G-protein involved in signal transduction makes it a compelling therapeutic target. The development of small molecule inhibitors targeting TG2 has led to two main classes of compounds: irreversible and reversible inhibitors. This guide provides a comparative analysis of these two classes, using the well-characterized irreversible inhibitors NC9 and VA4 as examples, and comparing them with representative reversible inhibitors such as CP4d and GK921.
Executive Summary
Irreversible and reversible inhibitors of TG2 offer distinct advantages and disadvantages for researchers and drug development professionals. Irreversible inhibitors, by forming a covalent bond with the enzyme, provide potent and sustained inhibition of TG2's transamidase activity. This can be particularly advantageous for achieving a complete and lasting blockade of the enzyme's cross-linking function. Conversely, reversible inhibitors offer a more transient mode of action, which may be beneficial in scenarios where fine-tuned modulation of TG2 activity is desired, potentially reducing the risk of off-target effects associated with permanent enzyme inactivation. This guide delves into the specifics of their mechanisms, presents available quantitative data for comparison, details key experimental protocols for their evaluation, and visualizes their impact on crucial signaling pathways.
Mechanism of Action: A Tale of Two Binding Modes
The fundamental difference between irreversible and reversible TG2 inhibitors lies in their interaction with the enzyme's active site.
Irreversible Inhibitors: These compounds, often containing an electrophilic "warhead," form a stable, covalent bond with the catalytic cysteine residue (Cys277) in the active site of TG2.[1][2] This covalent modification permanently inactivates the enzyme's transamidase function. An interesting consequence of this interaction is that it "locks" TG2 in an open, extended conformation.[1][3] This conformational rigidity prevents the enzyme from adopting the closed conformation necessary for its GTP-binding and signaling functions, thereby inhibiting both of its major activities.[1][3]
Reversible Inhibitors: In contrast, reversible inhibitors bind to the TG2 active site through non-covalent interactions, such as hydrogen bonds and van der Waals forces.[2][4] This binding is transient, and the inhibitor can dissociate from the enzyme, allowing for the potential recovery of enzyme activity. Some reversible inhibitors, like CP4d, are competitive with the acyl-donor substrate, directly blocking access to the active site.[3][4] Others, such as GK921, are allosteric inhibitors that bind to a site distinct from the catalytic center, inducing a conformational change that inhibits enzyme activity.[5][6] Reversible inhibitors that favor the closed conformation may primarily affect the transamidase activity while having a lesser impact on GTP binding.[3]
Quantitative Performance: A Side-by-Side Comparison
Direct, head-to-head comparisons of irreversible and reversible TG2 inhibitors under identical experimental conditions are limited in the published literature. However, by compiling available data, we can draw a comparative picture of their potency and efficacy.
| Inhibitor Class | Representative Inhibitor | Target | Mechanism | Potency (in vitro) | Key Features |
| Irreversible | NC9 | TG2 | Covalent modification of Cys277 | kinact/KI approaching 106 M-1min-1[7] | Locks TG2 in an open conformation, abolishing both transamidation and GTP-binding activity.[1][3] Highly selective for TG2.[7] |
| VA4 | TG2 | Covalent modification of Cys277 | EC50 of 3.9 µM for cancer stem cell invasion[8] | Phenocopies the effects of TG2 deletion in astrocytes and improves functional recovery after spinal cord injury.[2][9] | |
| Reversible | CP4d | TG2 | Competitive with acyl-donor substrate | Ki = 174 nM[3] | Binds to the acyl-donor substrate binding site and is suggested to bind more strongly to the closed conformation of TG2.[3] |
| GK921 | TG2 | Allosteric inhibition | IC50 = 7.71 µM for human recombinant TG2[10] | Binds to the N-terminus of TG2, inducing a conformational change and inhibiting activity.[5][6] |
Experimental Protocols
Accurate and reproducible evaluation of TG2 inhibitors is crucial for advancing drug discovery efforts. Below are detailed methodologies for key experiments.
TG2 Transamidation Activity Assay (Colorimetric)
This assay measures the cross-linking activity of TG2 by detecting the incorporation of a biotinylated amine substrate into a glutamine-containing peptide.
Materials:
-
Recombinant human TG2
-
Biotinylated T26 peptide (Biotin-pepT26) (amine-acceptor)
-
Spermine (amine-donor)
-
Assay Buffer: 50 mM MOPS, 7.5 mM CaCl2, pH 6.9
-
Stop Solution
-
Streptavidin-Peroxidase conjugate
-
TMB substrate
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare inhibitor solutions at various concentrations.
-
In a 96-well plate, add 125 µL of assay buffer.
-
Add the desired concentration of the inhibitor to the wells.
-
Add 5 µL of a 5.56 mM solution of Biotin-pepT26 to achieve a final concentration of 100 µM.
-
Initiate the reaction by adding 20 µL of pre-diluted TG2 enzyme (e.g., 5 mU). A no-inhibitor control and a blank (no enzyme, no inhibitor) should be included.
-
Incubate the plate at 37°C for a specified time (e.g., 2 hours).
-
Stop the reaction by adding 50 µL of Stop Solution.
-
Wash the plate and add Streptavidin-Peroxidase conjugate. Incubate as recommended by the manufacturer.
-
Wash the plate and add TMB substrate.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
TG2 GTP-Binding Assay
This assay evaluates the ability of inhibitors to interfere with the G-protein function of TG2 by measuring the binding of a fluorescently labeled GTP analog.
Materials:
-
Recombinant human TG2
-
Fluorescently labeled GTP analog (e.g., BODIPY-GTP)
-
Assay Buffer: 20 mM Tris-HCl, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, pH 7.5
-
Black 96-well microplate
-
Fluorometer
Procedure:
-
Prepare inhibitor solutions at various concentrations.
-
In a black 96-well plate, add TG2 to each well at a final concentration of ~1 µM in assay buffer.
-
Add the inhibitor at various concentrations to the wells. A no-inhibitor control should be included.
-
Incubate at room temperature for 30 minutes to allow for inhibitor binding.
-
Add the fluorescently labeled GTP analog to each well at a concentration near its Kd for TG2.
-
Incubate for an additional 30 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization or fluorescence intensity using a fluorometer.
-
A decrease in fluorescence polarization or a change in fluorescence intensity indicates inhibition of GTP binding.
-
Calculate the percent inhibition and determine the IC50 or Ki value.
Cell Migration Assay (Transwell Assay)
This cell-based assay assesses the effect of TG2 inhibitors on the migratory capacity of cells, a process in which TG2 is often implicated.
Materials:
-
Cancer cell line known to express TG2 (e.g., SH-SY5Y neuroblastoma cells)
-
Transwell inserts (8-μm pore size)
-
24-well companion plates
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Matrigel (for invasion assays)
-
Giemsa stain
-
Cotton swabs
Procedure:
-
Coat the top of the Transwell inserts with Matrigel (for invasion) or leave uncoated (for migration).
-
Seed cells (e.g., 4 x 105 cells/well) in the upper chamber of the Transwell insert in serum-free medium containing the desired concentration of the TG2 inhibitor. A vehicle control should be included.
-
Fill the lower chamber with medium containing a chemoattractant (e.g., 10% FBS).
-
Incubate the plate at 37°C in a CO2 incubator for 24 hours.
-
After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the cells that have migrated to the lower surface of the membrane with methanol and stain with Giemsa.
-
Count the number of migrated cells in several random microscopic fields.
-
Calculate the percent inhibition of cell migration for each inhibitor concentration.
Impact on Signaling Pathways
TG2 is a critical node in several signaling pathways that regulate cell survival, proliferation, and inflammation. Both irreversible and reversible inhibitors can modulate these pathways, albeit through potentially different downstream consequences.
TG2-Mediated NF-κB Signaling
TG2 can activate the NF-κB pathway through a non-canonical, IKK-independent mechanism. It can bind to and promote the degradation of the inhibitory protein IκBα, leading to the nuclear translocation of the p50/p65 NF-κB complex and subsequent gene transcription.[11][12] Irreversible inhibitors that lock TG2 in its open conformation and abolish its protein-protein interaction capabilities can effectively block this pathway.
Caption: TG2-mediated non-canonical NF-κB activation pathway.
TG2 and TGF-β Signaling
The transforming growth factor-beta (TGF-β) signaling pathway is a key regulator of fibrosis. TG2 can be induced by TGF-β and, in turn, can activate latent TGF-β, creating a profibrotic feedback loop. Inhibitors of TG2 can disrupt this cycle, making them promising therapeutic agents for fibrotic diseases.
Caption: Interplay between TG2 and the TGF-β signaling pathway.
TG2 and PI3K/Akt Signaling
TG2 can promote cell survival and proliferation by activating the PI3K/Akt pathway. It can interact with components of this pathway, leading to the phosphorylation and activation of Akt. This prosurvival signaling is particularly relevant in cancer biology. Both irreversible and reversible inhibitors that disrupt TG2's scaffolding function can attenuate this pathway.
Caption: TG2-mediated enhancement of the PI3K/Akt signaling pathway.
Conclusion: Choosing the Right Tool for the Job
The choice between an irreversible and a reversible TG2 inhibitor is context-dependent and hinges on the specific research question or therapeutic goal.
-
Irreversible inhibitors like NC9 and VA4 offer the advantage of potent, long-lasting inhibition of both the transamidase and GTP-binding functions of TG2. This makes them excellent tools for studies aiming to achieve a complete and sustained knockout of TG2 activity and for therapeutic applications where a profound and durable effect is desired.
-
Reversible inhibitors such as CP4d and GK921 provide a more nuanced approach, allowing for a tunable and potentially safer modulation of TG2. Their transient binding may reduce the risk of off-target effects and could be advantageous in chronic conditions where a continuous, low-level inhibition is sufficient.
Ultimately, the ongoing development and characterization of both classes of TG2 inhibitors will continue to provide researchers and clinicians with a diverse and powerful toolkit to probe the complex biology of TG2 and to develop novel therapies for a range of debilitating diseases.
References
- 1. Transamidase site-targeted agents alter the conformation of the transglutaminase cancer stem cell survival protein to reduce GTP binding activity and cancer stem cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transglutaminase 2 Inhibitors and their Therapeutic Role in Disease States - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tissue transglutaminase inhibitors - Blog - Zedira GmbH [zedira.com]
- 4. Development of new scaffolds as reversible tissue transglutaminase inhibitors, with improved potency or resistance to glutathione addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New Insights into Development of Transglutaminase 2 Inhibitors as Pharmaceutical Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NC9 - Transglutaminase 2 Inhibitor small molecule (tool compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Is TG-2-IN-4 a more potent inhibitor than VA4 for in vivo studies?
A definitive head-to-head comparison of the in vivo potency between TG-2-IN-4 and VA4 cannot be conducted at this time due to the absence of publicly available in vivo experimental data for a Transglutaminase 2 (TG2) inhibitor specifically designated as this compound.
This guide therefore focuses on the demonstrated in vivo efficacy of VA4, a well-characterized, selective, and irreversible TG2 inhibitor. To provide a comprehensive understanding of the current landscape of in vivo TG2 inhibition, this guide will also draw comparisons with other notable TG2 inhibitors that have been evaluated in preclinical in vivo models.
Executive Summary
VA4 has shown significant therapeutic potential in a preclinical model of spinal cord injury, demonstrating the viability of TG2 inhibition as a therapeutic strategy for neurological damage. While direct comparative data with this compound is unavailable, the in vivo success of VA4 and other tool compounds underscores the growing interest in developing potent and selective TG2 inhibitors for a range of diseases, including neurodegenerative disorders, cancer, and fibrotic conditions.[1][2][3]
Data Presentation: In Vivo Efficacy of TG2 Inhibitors
The following table summarizes the available in vivo data for VA4 and other representative TG2 inhibitors.
| Inhibitor | Animal Model | Disease/Injury Model | Dosing Regimen | Key In Vivo Outcomes | Reference |
| VA4 | Mouse | Spinal Cord Injury (Contusion) | 15 mg/kg, intraperitoneal (i.p.) at 1, 24, and 48 hours post-injury | - Significantly improved motor function recovery. - Phenocopied the neuroprotective effects of genetic TG2 deletion in astrocytes. | [4][5] |
| ERW1041E | Mouse | Poly(I:C)-induced enteropathy (model for Celiac Disease) | Once-daily dosing (dose not specified) | - Dose-dependent inhibition of intestinal TG2 activity. - Well-tolerated in chronic administration up to 50 mg/kg. | [6][7] |
| KCC009 | Mouse | Glioblastoma (subcutaneous and orthotopic xenografts) | Co-administered with BCNU (chemotherapy) | - Decreased tumor size by 50% in combination therapy. - Extended lifespan in the orthotopic model. | [1] |
Experimental Protocols
Spinal Cord Injury Model for VA4 Evaluation
A standardized contusion model of spinal cord injury in mice is utilized to assess the neuroprotective and functional recovery effects of TG2 inhibitors.
1. Animal Model:
-
Adult mice (e.g., C57BL/6) of a specific age and weight range are used.
2. Surgical Procedure:
-
Animals are anesthetized, and a laminectomy is performed at a specific thoracic level (e.g., T9) to expose the spinal cord.
-
A controlled contusion injury is induced using a spinal cord impactor device, which delivers a defined force to the exposed dura.
3. Inhibitor Administration:
-
VA4 is dissolved in a suitable vehicle (e.g., Cremophor).
-
The inhibitor is administered via intraperitoneal (i.p.) injection at a dose of 15 mg/kg at specific time points post-injury (e.g., 1 hour, 24 hours, and 48 hours).[4]
-
A control group receives the vehicle only.
4. Functional Assessment:
-
Motor function recovery is assessed at multiple time points post-injury using a standardized locomotor rating scale, such as the Basso Mouse Scale (BMS) or the Toyama Mouse Score (TMS).[4]
5. Histological and Molecular Analysis:
-
At the end of the study, spinal cord tissue is collected for analysis.
-
Immunohistochemistry is used to assess glial scarring (GFAP, NG2 staining), and neuronal and axonal integrity.
-
Molecular analyses, such as RNA sequencing, can be performed to identify changes in gene expression and affected cellular pathways.[5]
Signaling Pathways and Experimental Workflow
Transglutaminase 2 (TG2) Signaling Pathways
Transglutaminase 2 is a multifunctional enzyme implicated in a variety of cellular processes. Its activity is dependent on its conformation, which is regulated by calcium and guanine nucleotides. In a calcium-rich environment, TG2 adopts an "open" conformation with transamidase activity. When bound to GTP or GDP, it assumes a "closed" conformation and can act as a G-protein.
Below is a diagram illustrating some of the key signaling pathways involving TG2.
Caption: Key signaling pathways modulated by Transglutaminase 2.
General Experimental Workflow for In Vivo TG2 Inhibitor Studies
The following diagram outlines a typical workflow for evaluating the in vivo efficacy of a TG2 inhibitor.
References
- 1. Transglutaminase 2 Inhibitors and their Therapeutic Role in Disease States - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transglutaminase 2 in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Deletion or Inhibition of Astrocytic Transglutaminase 2 Promotes Functional Recovery after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deletion or Inhibition of Astrocytic Transglutaminase 2 Promotes Functional Recovery after Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation and Inhibition of Transglutaminase 2 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Validation of Transglutaminase 2 as a Novel Target for Celiac Disease - Chaitan Khosla [grantome.com]
Safety Operating Guide
Proper Disposal Procedures for TG-2-IN-4: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical component of laboratory management. This document provides essential guidance on the proper disposal procedures for TG-2-IN-4, a transglutaminase 2 (TG2) inhibitor used in research, ensuring the safety of personnel and adherence to environmental regulations.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Safety goggles or glasses
-
Chemical-resistant gloves
-
A laboratory coat
All handling of this compound, including weighing and preparation of solutions, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of chemical waste is fundamental to safe disposal. Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or poured down the drain.
-
Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container for the collection of all this compound waste. The container must be made of a material compatible with the chemical and any solvents used.
-
Solid Waste:
-
Collect unused or expired this compound powder, contaminated personal protective equipment (e.g., gloves, weighing paper), and any other solid materials that have come into contact with the compound.
-
Place these materials directly into the designated solid hazardous waste container.
-
-
Liquid Waste:
-
For solutions containing this compound, use a designated liquid hazardous waste container.
-
Do not mix incompatible waste streams. For example, halogenated and non-halogenated solvent wastes should be collected in separate containers.
-
-
Sharps Waste:
-
Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
Waste Container Labeling and Storage
Accurate and clear labeling of waste containers is a critical compliance and safety measure.
| Information to Include on Label | Example |
| "Hazardous Waste" | Clearly visible on the container. |
| Full Chemical Name(s) | This compound, and any other constituents. |
| Approximate Concentration(s) | e.g., 10 mM in DMSO |
| Principal Investigator (PI) Name | Dr. Jane Doe |
| Laboratory Room Number | S-21B |
| Date of Accumulation Start | 2025-11-20 |
Store sealed waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic. Ensure that incompatible waste types are stored separately to prevent accidental reactions.
Experimental Workflow for Waste Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound waste generated during laboratory experiments.
Decontamination Procedures
For glassware and surfaces contaminated with this compound, a thorough cleaning procedure is necessary.
-
Initial Rinse: Rinse the contaminated item with a suitable solvent that will dissolve this compound. This rinse aid should be collected as hazardous liquid waste.
-
Wash: Wash the item with an appropriate laboratory detergent and water.
-
Final Rinse: Rinse thoroughly with deionized water.
Spill Management
In the event of a spill of this compound powder or solution:
-
Evacuate and Alert: Alert personnel in the immediate area and, if necessary, evacuate.
-
Secure the Area: Restrict access to the spill area.
-
Consult SDS (if available): If a specific SDS for this compound is available, consult it for spill cleanup procedures. In its absence, follow general procedures for chemical spills.
-
Cleanup:
-
For small powder spills, carefully cover with a damp paper towel to avoid raising dust, then clean with a suitable absorbent material.
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spill.
-
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be collected in a sealed container, labeled as hazardous waste, and disposed of through your institution's Environmental Health and Safety (EHS) department.
Final Disposal Pathway
The ultimate disposal of this compound waste must be handled by your institution's designated EHS or hazardous waste management office. Do not attempt to dispose of this chemical waste through municipal waste services.
The following logical diagram outlines the decision-making process for the disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and proper disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.
Personal protective equipment for handling TG-2-IN-4
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of TG-2-IN-4, a potent transglutaminase 2 (TG2) inhibitor. Given the absence of a specific Safety Data Sheet (SDS), a precautionary approach is paramount. The following procedures are based on best practices for handling potent enzyme inhibitors and chemicals with unknown toxicological profiles.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is essential to minimize exposure. The required PPE is detailed below.
| Protection Type | Required PPE | Specifications & Rationale |
| Eye Protection | Safety Goggles | Must provide a complete seal around the eyes to protect against splashes of this compound solutions. Standard safety glasses are insufficient. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Given that this compound is often dissolved in DMSO, which can facilitate skin absorption of other chemicals, glove integrity is critical. Inspect gloves for any signs of degradation or perforation before and during use. Change gloves frequently, especially after direct contact with the compound. |
| Body Protection | Laboratory Coat | A buttoned, full-length laboratory coat should be worn to protect skin and personal clothing from contamination. |
| Respiratory Protection | N95 Respirator or higher | Recommended when handling the powdered form of this compound to prevent inhalation of fine particles. A fit-tested N95 respirator or a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be used based on a risk assessment of the specific procedure. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety at every stage.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If the container is compromised, do not open it and consult your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly sealed. Refer to the supplier's instructions for optimal storage temperature, which is typically -20°C or -80°C.[1][2][3][4]
Preparation of Solutions
-
Location: All handling of powdered this compound and preparation of stock solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Solvent: this compound is often dissolved in dimethyl sulfoxide (DMSO).[1][2][4] Handle DMSO with care, as it can enhance the absorption of other chemicals through the skin.
-
Procedure:
-
Ensure the chemical fume hood is functioning correctly.
-
Wear all required PPE.
-
Carefully weigh the required amount of powdered this compound. Avoid creating dust.
-
Slowly add the solvent to the powder to avoid splashing.
-
Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.
-
Experimental Use
-
Containment: All experiments involving this compound should be performed in a designated area, with appropriate containment measures to prevent spills and aerosol generation.
-
Labeling: All containers with this compound solutions must be clearly labeled with the chemical name, concentration, solvent, and date of preparation.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Disposal Procedure |
| Unused this compound (Powder) | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's specific guidelines for chemical waste disposal. |
| This compound Solutions (e.g., in DMSO) | Collect in a designated, leak-proof hazardous waste container. Do not pour down the drain. The container must be clearly labeled with all chemical constituents. |
| Contaminated Labware (e.g., pipette tips, vials) | Dispose of in a designated solid hazardous waste container. |
| Contaminated PPE (e.g., gloves, lab coat) | Remove and dispose of as hazardous waste. Do not wear contaminated PPE outside of the designated work area. |
Emergency Procedures
| Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). For a large spill, evacuate the area and contact your institution's EHS department immediately. |
Experimental Workflow and Safety Checkpoints
The following diagram illustrates the key stages of working with this compound and the integrated safety checkpoints.
Caption: Workflow for handling this compound with integrated safety checkpoints.
This comprehensive guide is intended to supplement, not replace, institutional safety protocols. Always consult with your institution's Environmental Health and Safety department for specific guidance and requirements. By adhering to these procedures, researchers can safely handle this compound while advancing their scientific endeavors.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
